molecular formula C7H6N2O5<br>CH3C6H2OH(NO2)2<br>C7H6N2O5 B074238 Dinitro-o-cresol CAS No. 1335-85-9

Dinitro-o-cresol

カタログ番号: B074238
CAS番号: 1335-85-9
分子量: 198.13 g/mol
InChIキー: IUOFDOCUNLJHFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dinitro-o-cresol (DNOC; 2,4-Dinitro-o-cresol) is a historically significant compound that serves as a potent, classical uncoupler of oxidative phosphorylation in mitochondrial research. Its primary research value lies in its ability to disrupt the proton gradient across the inner mitochondrial membrane, effectively dissociating electron transport from ATP synthesis. This results in the uncontrolled dissipation of energy as heat and a dramatic increase in oxygen consumption, making DNOC a critical tool for studying cellular respiration, bioenergetics, and metabolic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1335-85-9

分子式

C7H6N2O5
CH3C6H2OH(NO2)2
C7H6N2O5

分子量

198.13 g/mol

IUPAC名

2-methyl-3,4-dinitrophenol

InChI

InChI=1S/C7H6N2O5/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14/h2-3,10H,1H3

InChIキー

IUOFDOCUNLJHFO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O

正規SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O

沸点

312 °C

密度

1.58 g/cm³

melting_point

87.5 °C

他のCAS番号

1335-85-9
534-52-1

物理的記述

ODOURLESS YELLOW CRYSTALS.

溶解性

Solubility in water, g/100ml at 20 °C: 0.694

同義語

Dinitro-2-methylphenol

蒸気密度

Relative vapor density (air = 1): 6.8

蒸気圧

Vapor pressure, Pa at 25 °C: 0.016

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of 2,4-Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of 2,4-Dinitro-o-cresol (DNOC). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this organic compound.

Chemical Identity and Structure

2,4-Dinitro-o-cresol, systematically named 2-methyl-4,6-dinitrophenol, is a synthetic organic compound.[1] It is a yellow crystalline solid that is sparingly soluble in water.[2] Historically, DNOC was utilized as a pesticide, fungicide, and insecticide, though its use has been largely discontinued due to its high toxicity to humans.[3][4]

The structural formula of DNOC is C₇H₆N₂O₅.[2] The molecule consists of a cresol (methylphenol) backbone with two nitro group substituents.

fragmentation_pathway M [C₇H₆N₂O₅]⁺ m/z = 198 frag1 [C₇H₆N₂O₄]⁺ m/z = 182 M->frag1 - O frag2 [C₇H₆NO₃]⁺ m/z = 168 M->frag2 - NO frag3 [C₇H₆NO₂]⁺ m/z = 152 M->frag3 - NO₂ frag5 [C₇H₅O]⁺ m/z = 105 M->frag5 - NO₂ - OH frag4 [C₆H₅NO]⁺ m/z = 121 frag3->frag4 - HCN experimental_workflow cluster_physchem Physicochemical Property Determination cluster_spectro Spectroscopic Characterization mp Melting Point (Capillary Method) mp_data Melting Range Data mp->mp_data bp Boiling Point (Thiele Tube) bp_data Boiling Point Data bp->bp_data sol Solubility (Shake-Flask) sol_data Solubility Data sol->sol_data pka pKa (Potentiometric Titration) pka_data pKa Value pka->pka_data ms Mass Spectrometry (EI) ms_data Mass Spectrum (m/z vs. Intensity) ms->ms_data ir Infrared Spectroscopy (FT-IR) ir_data IR Spectrum (Transmittance vs. Wavenumber) ir->ir_data nmr NMR Spectroscopy (¹H and ¹³C) nmr_data NMR Spectra (Chemical Shifts) nmr->nmr_data DNOC_sample DNOC Sample DNOC_sample->mp DNOC_sample->bp DNOC_sample->sol DNOC_sample->pka DNOC_sample->ms DNOC_sample->ir DNOC_sample->nmr final_report Comprehensive Chemical Profile

References

The Cellular Mechanism of Action of Dinitro-o-cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound historically used as a pesticide and herbicide. Its potent biological activity stems from its function as a classical uncoupler of oxidative phosphorylation in mitochondria. This guide provides an in-depth technical overview of the cellular mechanism of action of DNOC, focusing on its direct effects on mitochondrial bioenergetics and the subsequent downstream cellular consequences. Quantitative data on its efficacy and toxicity are presented, alongside detailed experimental protocols for studying its effects. Visual diagrams of the key molecular pathways and experimental workflows are provided to facilitate a comprehensive understanding of DNOC's cellular impact.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of DNOC at the cellular level is the uncoupling of oxidative phosphorylation.[1][2][3] As a lipophilic weak acid, DNOC acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton motive force (Δp) that is essential for ATP synthesis.[1]

This uncoupling has several immediate and critical consequences for cellular metabolism:

  • Increased Electron Transport Chain (ETC) Activity: With the proton gradient dissipated, the inhibitory effect on the ETC is released, leading to an uncontrolled increase in the rate of electron transport and consequently, oxygen consumption.[1]

  • Decreased ATP Synthesis: By providing an alternative route for proton re-entry into the mitochondrial matrix, DNOC bypasses ATP synthase. This effectively uncouples electron transport from ATP production, leading to a significant reduction in cellular ATP levels.[4]

  • Increased Heat Production (Thermogenesis): The energy stored in the proton gradient that is normally used for ATP synthesis is instead released as heat, leading to an increase in cellular and organismal temperature.[5][6] This is a hallmark of DNOC toxicity and was the basis for its historical, and dangerous, use as a weight-loss drug.[5][7]

DNOC_Uncoupling_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space ATP_Synthase_Matrix ATP Synthase (F1) ATP ATP ATP_Synthase_Matrix->ATP Synthesizes Protons_Matrix H+ ADP ADP + Pi ADP->ATP_Synthase_Matrix Protons_IMS H+ Protons_IMS->ATP_Synthase_Matrix Flows through DNOC DNOC Protons_IMS->DNOC ETC Electron Transport Chain ETC->Protons_IMS Pumps H+ DNOC->Protons_Matrix Transports H+ Heat Heat DNOC->Heat Energy dissipated as

Caption: Mechanism of DNOC as a protonophore uncoupling oxidative phosphorylation.

Downstream Cellular Consequences

The disruption of mitochondrial bioenergetics by DNOC triggers a cascade of secondary cellular events that contribute to its toxicity.

Induction of Mitochondrial Permeability Transition (MPT)

At uncoupling concentrations, and particularly in the presence of calcium (Ca2+), DNOC can induce the opening of the mitochondrial permeability transition pore (mPTP).[1] The mPTP is a non-selective, high-conductance channel in the inner mitochondrial membrane. Its prolonged opening leads to:

  • Collapse of the Mitochondrial Membrane Potential (ΔΨm): The massive influx of solutes and water into the mitochondrial matrix leads to the complete dissipation of the ΔΨm.

  • Mitochondrial Swelling: The osmotic imbalance causes the mitochondria to swell and eventually rupture the outer mitochondrial membrane.[1]

  • Release of Pro-apoptotic Factors: The rupture of the outer membrane releases proteins such as cytochrome c from the intermembrane space into the cytosol, which can initiate the intrinsic pathway of apoptosis.

This process is often associated with the oxidation of mitochondrial membrane protein thiols, a process that can be partially inhibited by antioxidants like catalase, suggesting the involvement of reactive oxygen species (ROS).[1] The immunosuppressant drug, Cyclosporin A, is a known inhibitor of the mPTP and can prevent DNOC-induced mitochondrial swelling.[1]

DNOC_MPT_Induction DNOC DNOC mPTP mPTP Opening DNOC->mPTP ROS ROS Generation DNOC->ROS Ca2_plus Ca2+ Ca2_plus->mPTP Mitochondrion Mitochondrion DeltaPsiM_Collapse ΔΨm Collapse mPTP->DeltaPsiM_Collapse Mito_Swelling Mitochondrial Swelling mPTP->Mito_Swelling Cyto_c_Release Cytochrome c Release Mito_Swelling->Cyto_c_Release Apoptosis Apoptosis Cyto_c_Release->Apoptosis ROS->mPTP Cyclosporin_A Cyclosporin A Cyclosporin_A->mPTP Inhibits

Caption: Downstream effects of DNOC leading to mitochondrial permeability transition.

Generation of Reactive Oxygen Species (ROS)

The hyperactive state of the electron transport chain induced by DNOC can lead to increased production of reactive oxygen species (ROS), such as superoxide radicals (O2•−). This occurs due to electron leakage at complexes I and III of the ETC. The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, and further contribute to the opening of the mPTP.[1]

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity and toxicity of DNOC.

Table 1: In Vitro Efficacy of DNOC on Rat Liver Mitochondria

ParameterConcentration (µM)EffectReference
Uncoupling of Oxidative Phosphorylation10 - 50Increase in succinate-supported respiration, decrease in transmembrane potential.[1][8]
Inhibition of Respiration> 50Inhibition of succinate-supported respiration, decrease in succinate dehydrogenase activity.[1][8]

Table 2: Acute Toxicity (LD50) of DNOC in Various Species

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral7 - 31[3]
RatDermal200 - 600[5]
MouseOral21[3]
MouseDermal186.7[5]
RabbitOral24.6[3]
RabbitDermal1,000 - 1,732[5]
Guinea PigOral24.6[3]
CatOral50[3][9]
Mallard DuckOral22.7[10]

Table 3: Human Exposure and Effects

Exposure Dose/ConcentrationDurationObserved EffectsReference
0.92 - 1.27 mg/kg/day5 - 7 daysNo effect on body weight.[5]
1.05 mg/kg/day (average)14 - 63 daysAverage weight loss of 0.45 kg/week .[5]
3 mg/kg/day4 days70-100% increase in metabolic rate, sweating, lethargy, headache.[5]
1 mg/m³ (inhalation)Not specifiedMinimum lethal exposure.
29 mg/kg (oral)Not specifiedMinimum lethal exposure.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of DNOC's mechanism of action are provided below.

Measurement of Mitochondrial Respiration using a Clark-Type Oxygen Electrode

This protocol measures the rate of oxygen consumption in isolated mitochondria to assess the effects of DNOC on the electron transport chain.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4)

  • Substrates (e.g., 5 mM succinate + 2.5 µM rotenone, or 5 mM glutamate + 5 mM malate)

  • ADP solution (e.g., 100 mM)

  • DNOC stock solution (in DMSO or ethanol)

  • Clark-type oxygen electrode system (e.g., Hansatech Oxytherm, Oroboros Oxygraph)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1-2 ml of pre-warmed (e.g., 30°C) respiration buffer to the electrode chamber.

  • Add the mitochondrial suspension (typically 0.5-1.0 mg protein/ml).

  • Add the respiratory substrate(s) to initiate basal respiration (State 2).

  • Add a known amount of ADP (e.g., 100-200 µM) to stimulate ATP synthesis-coupled respiration (State 3).

  • Once the added ADP is phosphorylated, respiration will return to a slower rate (State 4).

  • Add DNOC at various concentrations (e.g., 10, 20, 50, 100 µM) and record the rate of oxygen consumption. A significant increase in the State 4 respiration rate indicates uncoupling.

  • At the end of the experiment, add a respiratory chain inhibitor (e.g., antimycin A for Complex III or potassium cyanide for Complex IV) to confirm that the observed oxygen consumption is mitochondrial.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to qualitatively or quantitatively assess changes in the mitochondrial membrane potential.

Materials:

  • Cultured cells or isolated mitochondria

  • Fluorescent dye for ΔΨm (e.g., JC-1, TMRM, or TMRE)

  • Cell culture medium or appropriate buffer

  • DNOC stock solution

  • Positive control (uncoupler, e.g., FCCP or CCCP)

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure (using JC-1 with cultured cells):

  • Seed cells in a suitable format (e.g., 96-well plate, chamber slide).

  • Treat cells with various concentrations of DNOC for the desired time. Include untreated and positive control (FCCP) wells.

  • Prepare the JC-1 staining solution (typically 1-10 µg/ml in pre-warmed culture medium).

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence. For JC-1, healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while cells with a low ΔΨm will show green fluorescence (JC-1 monomers).

  • Analyze the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay measures the opening of the mPTP by monitoring mitochondrial swelling or the release of a fluorescent probe from the mitochondrial matrix.

Materials:

  • Isolated mitochondria

  • Swelling Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, pH 7.4)

  • Ca2+ solution (e.g., 1 M CaCl2)

  • DNOC stock solution

  • Cyclosporin A (inhibitor control)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure (Mitochondrial Swelling Assay):

  • Resuspend isolated mitochondria in swelling buffer to a final concentration of approximately 0.5-1.0 mg/ml.

  • Place the mitochondrial suspension in a cuvette in the spectrophotometer and monitor the absorbance at 540 nm.

  • Add Ca2+ (e.g., 100-200 µM) to induce mPTP opening.

  • Add DNOC at the desired concentration.

  • Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling due to water influx through the open mPTP.

  • In a parallel experiment, pre-incubate the mitochondria with Cyclosporin A before adding Ca2+ and DNOC to confirm that the observed swelling is mPTP-dependent.

Conclusion

Dinitro-o-cresol exerts its primary cellular effects by acting as a potent uncoupler of oxidative phosphorylation. This direct interference with mitochondrial energy metabolism leads to a cascade of detrimental events, including a collapse of the mitochondrial membrane potential, induction of the mitochondrial permeability transition, and the generation of reactive oxygen species. These cellular insults ultimately contribute to the high toxicity of DNOC. The experimental protocols and quantitative data provided in this guide offer a comprehensive framework for researchers to investigate the intricate cellular mechanisms of DNOC and other mitochondrial uncouplers. A thorough understanding of these mechanisms is crucial for assessing the risks associated with such compounds and for the potential development of therapeutic strategies that target mitochondrial function.

References

The Unseen Threat: A Toxicological Deep-Dive into Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic chemical with a notorious history. Once employed as a pesticide and, alarmingly, as a weight-loss drug, its extreme toxicity to humans led to its ban in many countries.[1][2] This in-depth technical guide provides a comprehensive toxicological profile of DNOC, detailing its chemical properties, toxicokinetics, and the molecular mechanisms underpinning its adverse health effects. The information is curated for researchers, scientists, and drug development professionals to foster a deeper understanding of this hazardous compound and to aid in the development of risk assessments and potential therapeutic interventions for related toxic exposures. All quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using the DOT language for clarity.

Chemical and Physical Properties

DNOC is a yellow, odorless crystalline solid. It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and ether.[3] Its chemical structure consists of a cresol (methylphenol) ring with two nitro groups, which are critical to its toxicological activity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

DNOC can be readily absorbed into the body through oral, dermal, and inhalation routes.[3][4]

  • Absorption: Upon exposure, DNOC is rapidly absorbed. Inhalation of DNOC dust or spray can lead to significant systemic absorption.[4] Dermal contact also results in absorption, with the skin acting as a potential reservoir, leading to prolonged exposure even after the source is removed.[4] Ingestion leads to rapid absorption from the gastrointestinal tract.[4]

  • Distribution: Once absorbed, DNOC binds to plasma proteins, particularly albumin, and is distributed to most tissues, including the liver, kidneys, brain, heart, spleen, and muscle.[3][4]

  • Metabolism: The primary metabolic pathway for DNOC detoxification is the reduction of one of its nitro groups to form less toxic amino derivatives.[3][4] The main metabolite is 6-amino-4-nitro-o-cresol (6-ANOC).[4] A smaller fraction of DNOC may undergo conjugation.[3][4] The reduction of the 6-nitro group is a more significant detoxification pathway than the reduction of the 4-nitro group.[4]

  • Excretion: DNOC and its metabolites are primarily excreted in the urine.[4] The elimination rate can vary between species.[5]

Experimental Protocol: Analysis of DNOC in Biological Samples

The determination of DNOC and its metabolites in biological matrices like blood and urine is crucial for exposure assessment and clinical diagnosis. A common analytical approach involves Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Urine/Blood):

  • Hydrolysis (for conjugated metabolites): Urine samples are often subjected to acidic or enzymatic hydrolysis to cleave conjugated metabolites, releasing the parent compound or its primary metabolites.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The sample is extracted with a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate) to isolate DNOC and its metabolites from the biological matrix. SPE with appropriate cartridges can also be used for cleanup and concentration.

  • Derivatization: To improve the volatility and chromatographic properties of DNOC for GC analysis, it is often derivatized, for instance, by methylation or silylation.

GC-MS Analysis:

  • Gas Chromatograph (GC): The extracted and derivatized sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometer (MS): The separated compounds are then introduced into a mass spectrometer. Electron ionization (EI) is a common ionization technique. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions characteristic of DNOC and its metabolites to enhance sensitivity and selectivity.

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of DNOC toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[6][7] DNOC is a potent protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[6][7]

The process unfolds as follows:

  • The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.

  • This proton-motive force drives the ATP synthase enzyme, which phosphorylates ADP to produce ATP.

  • DNOC, in its protonated form, diffuses across the inner mitochondrial membrane into the matrix.

  • In the more alkaline environment of the matrix, DNOC releases its proton.

  • The resulting anionic form of DNOC then diffuses back across the membrane to the intermembrane space, where it picks up another proton.

  • This cyclical transport of protons bypasses the ATP synthase, effectively "uncoupling" electron transport from ATP synthesis. The energy from the proton gradient is dissipated as heat, leading to hyperthermia, a hallmark of DNOC poisoning.[6][7]

DNOC_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Matrix (High pH) cluster_intermembrane_space Intermembrane Space (Low pH) ATP_Synthase_Matrix ATP Synthase ATP ATP ATP_Synthase_Matrix->ATP Produces ADP ADP + Pi ADP->ATP_Synthase_Matrix DNOC_Anion DNOC- H_Matrix H+ DNOC_Anion->H_Matrix DNOC_H DNOC-H DNOC_Anion->DNOC_H Picks up H+ in IMS ETC Electron Transport Chain H_IMS H+ ETC->H_IMS Pumps H+ H_IMS->ATP_Synthase_Matrix Drives ATP Synthesis H_IMS->DNOC_H DNOC_H->DNOC_Anion Releases H+ in Matrix

Caption: Mechanism of DNOC-induced uncoupling of oxidative phosphorylation.

Health Effects

Exposure to DNOC can lead to a range of severe health effects, from acute poisoning to chronic conditions.[8]

Acute Toxicity

Acute exposure to DNOC can be life-threatening. The primary symptoms are a direct consequence of the uncoupling of oxidative phosphorylation and the resulting increase in metabolic rate.[8] These include:

  • Hyperthermia (high fever)

  • Profuse sweating

  • Increased heart rate (tachycardia)

  • Increased respiratory rate

  • Headache, dizziness, and restlessness

  • In severe cases, convulsions, coma, and death can occur.[8]

Subchronic and Chronic Toxicity

Repeated or prolonged exposure to lower levels of DNOC can lead to chronic health problems, including:

  • Fatigue and weight loss

  • Cataract formation[8]

  • Peripheral neuritis (nerve damage)

  • Skin rashes (urticarial eruptions)[9]

  • Yellow staining of the skin, hair, and conjunctivae[9]

Genotoxicity

DNOC has shown evidence of genotoxicity in some studies. It has tested positive in some in vitro and in vivo assays for chromosomal aberrations.[9]

Carcinogenicity

There is currently insufficient evidence to classify DNOC as a human carcinogen.[8]

Reproductive and Developmental Toxicity

Limited studies in animals suggest that DNOC may have adverse effects on reproduction, including effects on sperm and the absence of corpora lutea.[9] However, there is a lack of reliable data on the reproductive and developmental effects of DNOC in humans.[9]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of DNOC.

Table 1: Acute Lethal Doses (LD50/LC50) of DNOC

SpeciesRoute of ExposureLD50/LC50Reference(s)
RatOral7 - 85 mg/kg[1]
MouseOral16 - 47 mg/kg[1]
RabbitOral24.6 mg/kg[10]
Guinea PigOral24.6 mg/kg[10]
CatOral50 mg/kg[1]
SheepOral200 mg/kg[1]
GoatOral100 mg/kg[1]
RatDermal200 - 600 mg/kg[9]
MouseDermal186.7 mg/kg[9]
RabbitDermal1000 - 1732 mg/kg[9]
RatInhalation (4h)0.23 mg/L (formulation)[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of DNOC

SpeciesDurationRouteNOAELLOAELEffects at LOAELReference(s)
Rat90 daysOral (diet)8.4 mg/kg/day17.3 mg/kg/dayReduced body weight[11]
Rat90 daysOral (diet)-20 mg/kg/dayDecreased testes/prostate weight, reduced spermatogenesis[9]
HumanIntermediateOral-0.35 - 1.2 mg/kg/dayIncreased basal metabolic rate, clinical signs, cataracts[11]

Experimental Protocols for Key Toxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.

General Protocol:

  • Bacterial Strains: Salmonella typhimurium strains such as TA98, TA100, TA1535, and TA1537 are commonly used, each detecting different types of mutations (e.g., frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of DNOC in a minimal agar medium containing a trace amount of histidine to allow for a few initial cell divisions.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

In Vivo Chromosomal Aberration Assay in Mouse Bone Marrow

Principle: This assay assesses the potential of a substance to induce structural chromosomal damage in the bone marrow cells of mammals.

General Protocol:

  • Animal Model: Mice are typically used.

  • Dosing: Animals are administered DNOC, usually via oral gavage or intraperitoneal injection, at several dose levels. A positive control (a known clastogen) and a negative control (vehicle) are also included.

  • Metaphase Arrest: Prior to sacrifice, the animals are treated with a spindle inhibitor (e.g., colchicine or Colcemid®) to arrest cells in metaphase, when chromosomes are most condensed and visible.

  • Tissue Collection and Slide Preparation: Bone marrow is flushed from the femurs, and the cells are harvested. The cells are then treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per animal are analyzed under a microscope for structural aberrations (e.g., breaks, gaps, deletions, exchanges). The frequency of aberrant cells is calculated and compared between the treated and control groups.

Experimental_Workflow_DNOC_Toxicity cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_analysis Data Analysis & Risk Assessment Ames_Test Ames Test (S. typhimurium) Data_Integration Integrate All Data Ames_Test->Data_Integration Chromosomal_Aberration_In_Vitro Chromosomal Aberration (e.g., Human Lymphocytes) Chromosomal_Aberration_In_Vitro->Data_Integration Acute_Toxicity Acute Toxicity (LD50) (e.g., Rats, Mice) Acute_Toxicity->Data_Integration Subchronic_Toxicity 90-Day Oral Study (Rats) Subchronic_Toxicity->Data_Integration Repro_Dev_Tox Reproductive/Developmental Toxicity Screening (Rats/Rabbits) Repro_Dev_Tox->Data_Integration Chromosomal_Aberration_In_Vivo Chromosomal Aberration (Mouse Bone Marrow) Chromosomal_Aberration_In_Vivo->Data_Integration Hazard_ID Hazard Identification Data_Integration->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization DNOC DNOC DNOC->Ames_Test DNOC->Chromosomal_Aberration_In_Vitro DNOC->Acute_Toxicity DNOC->Subchronic_Toxicity DNOC->Repro_Dev_Tox DNOC->Chromosomal_Aberration_In_Vivo

Caption: A typical experimental workflow for assessing DNOC toxicity.

Conclusion

Dinitro-o-cresol remains a significant toxicological concern due to its potent ability to uncouple oxidative phosphorylation and its potential for genotoxicity. This guide has provided a comprehensive overview of its toxicological profile, including quantitative data, mechanisms of action, and detailed experimental methodologies. A thorough understanding of the multifaceted toxicity of DNOC is essential for mitigating the risks associated with exposure to this and structurally related compounds and for the development of effective countermeasures. The presented information serves as a critical resource for the scientific community in addressing the ongoing challenges posed by environmental toxicants.

References

Dinitro-o-cresol (DNOC) as an Uncoupler of Oxidative Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitro-o-cresol (DNOC), a synthetic chemical historically used as a pesticide and controversially as a weight-loss agent, is a potent uncoupler of mitochondrial oxidative phosphorylation.[1] This technical guide provides an in-depth analysis of the core mechanisms of DNOC's action on mitochondria, summarizing key experimental findings, providing detailed protocols for its study, and illustrating the involved signaling pathways. By acting as a protonophore, DNOC disrupts the mitochondrial proton gradient, leading to a cascade of bioenergetic alterations, including increased oxygen consumption, dissipation of the membrane potential, and a halt in ATP synthesis, with the liberated energy being dissipated as heat.[2] Understanding these mechanisms is crucial for toxicological assessment and for exploring the potential, albeit risky, therapeutic applications of mitochondrial uncoupling.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

4,6-dinitro-o-cresol (DNOC) is a lipophilic weak acid that readily diffuses across the inner mitochondrial membrane. Its primary mechanism of action is the uncoupling of the electron transport chain (ETC) from ATP synthesis.[2] In normally functioning mitochondria, the ETC pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient, or proton-motive force. This force is utilized by ATP synthase to produce ATP.

DNOC, in its protonated form, enters the mitochondrial matrix. The higher pH of the matrix causes DNOC to deprotonate, releasing a proton. The resulting anionic form of DNOC is then able to translocate back across the inner mitochondrial membrane, driven by the membrane potential. In the more acidic intermembrane space, it becomes protonated again and can repeat the cycle. This process effectively shuttles protons back into the matrix, bypassing ATP synthase and dissipating the proton gradient.[2] The energy stored in the gradient is consequently released as heat, leading to hyperthermia, a hallmark of DNOC toxicity.[1]

Data Presentation: Effects of DNOC on Mitochondrial Function

Table 1: Effect of DNOC on Succinate-Supported Mitochondrial Respiration

DNOC Concentration (µM)Effect on State 4 Respiration (Absence of ADP)Effect on State 3 Respiration (Presence of ADP)Effect on Succinate Dehydrogenase Activity
10 - 50IncreaseIncreaseNo significant inhibition
> 50InhibitionInhibitionDecrease

Data synthesized from Almeida et al. (1997).[2] "Increase" indicates a stimulation of oxygen consumption, characteristic of uncoupling. "Inhibition" at higher concentrations suggests a direct inhibitory effect on the respiratory chain.

Table 2: Effects of DNOC on Mitochondrial Membrane Potential and Permeability

DNOC Concentration (µM)Effect on Transmembrane PotentialInduction of Mitochondrial Swelling (in K+-acetate medium)Induction of Mitochondrial Permeability Transition (MPT)
10 - 50DecreaseYesYes (in Ca2+-loaded mitochondria)

Data synthesized from Almeida et al. (1997).[2] The decrease in transmembrane potential and induction of swelling are direct consequences of the protonophoric activity of DNOC. MPT is a secondary effect observed at uncoupling concentrations.

Table 3: Inhibition of DNOC-Induced Mitochondrial Permeability Transition

TreatmentEffect on DNOC-Induced Mitochondrial Swelling in the Presence of Ca2+
Cyclosporin APrevention of swelling
CatalasePartial inhibition of swelling and protein thiol oxidation

Data synthesized from Almeida et al. (1997).[2] Cyclosporin A is a known inhibitor of the mitochondrial permeability transition pore. The partial effect of catalase suggests the involvement of reactive oxygen species (ROS) in the process.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of DNOC on mitochondrial function.

Measurement of Mitochondrial Respiration (Oxygen Consumption)

This protocol is based on high-resolution respirometry, often using an Oroboros Oxygraph-2k or similar instrument, and employs a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol to dissect the function of different parts of the electron transport chain.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration medium (e.g., MiR05)

  • Substrates: Pyruvate, Malate, Glutamate, Succinate, ADP

  • Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

  • DNOC stock solution (in DMSO or ethanol)

  • High-resolution respirometer

Procedure:

  • Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Chamber Preparation: Add 2 mL of respiration medium to the respirometer chambers and bring to the desired temperature (e.g., 37°C).

  • Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.

  • SUIT Protocol:

    • ROUTINE respiration: Allow the respiration to stabilize to measure the basal respiration rate with endogenous substrates.

    • LEAK respiration (State 4): Add Complex I-linked substrates (e.g., 5 mM pyruvate, 2 mM malate, 10 mM glutamate). The resulting respiration rate in the absence of ADP reflects the proton leak.

    • OXPHOS capacity (State 3): Add a saturating concentration of ADP (e.g., 2.5 mM) to measure the maximal capacity of oxidative phosphorylation with Complex I substrates.

    • Succinate-supported respiration: Add succinate (e.g., 10 mM) to provide electrons to Complex II, measuring convergent electron flow.

    • DNOC Titration: In a separate experiment or after reaching a stable state, perform a stepwise titration of DNOC (e.g., in 10 µM increments) to observe its uncoupling effect.

    • ETS capacity: Add a chemical uncoupler like FCCP (carbonyl cyanide m-chlorophenyl hydrazone) to its optimal concentration to measure the maximum capacity of the electron transport system.

    • Inhibition: Add rotenone to inhibit Complex I, followed by antimycin A to inhibit Complex III, to determine residual oxygen consumption (non-mitochondrial).

  • Data Analysis: Calculate oxygen consumption rates (in pmol O₂/s/mg mitochondrial protein) for each state and in the presence of different DNOC concentrations.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1, which exhibits a potential-dependent shift in its fluorescence emission spectrum. In healthy, high-potential mitochondria, JC-1 forms aggregates that fluoresce red. In mitochondria with low potential, it remains as monomers that fluoresce green.

Materials:

  • Cultured cells or isolated mitochondria

  • JC-1 staining solution (e.g., 5 µg/mL)

  • Cell culture medium or appropriate buffer

  • DNOC stock solution

  • Positive control (e.g., FCCP or CCCP)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere. For isolated mitochondria, prepare a suspension in an appropriate buffer.

  • DNOC Treatment: Treat the cells or mitochondria with various concentrations of DNOC for a predetermined time. Include a vehicle control and a positive control (e.g., 50 µM CCCP for 15-30 minutes).

  • JC-1 Staining: Remove the treatment medium and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells or mitochondria with a suitable buffer to remove excess dye.

  • Fluorescence Measurement:

    • Microscopy: Visualize the cells under a fluorescence microscope using filters for red (J-aggregates) and green (monomers) fluorescence.

    • Plate Reader/Flow Cytometer: Measure the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Assessment of Mitochondrial Permeability Transition (MPT)

The calcein-AM/cobalt assay is a common method to assess the opening of the mitochondrial permeability transition pore (mPTP). Calcein-AM is a cell-permeant dye that becomes fluorescent (calcein) upon hydrolysis by esterases in the cytosol and mitochondrial matrix. Cobalt chloride (CoCl₂) quenches cytosolic calcein fluorescence but cannot cross the inner mitochondrial membrane. Opening of the mPTP allows CoCl₂ to enter the matrix and quench the mitochondrial calcein fluorescence.

Materials:

  • Cultured cells

  • Calcein-AM

  • Cobalt chloride (CoCl₂)

  • DNOC stock solution

  • Positive control for MPT induction (e.g., ionomycin + Ca²⁺)

  • MPT inhibitor (e.g., Cyclosporin A)

  • Fluorescence microscope

Procedure:

  • Dye Loading: Incubate cells with calcein-AM (e.g., 1 µM) and CoCl₂ (e.g., 1 mM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells to remove excess dye and CoCl₂.

  • Treatment: Add fresh medium containing the desired concentrations of DNOC. Include a vehicle control, a positive control, and a group pre-treated with Cyclosporin A before DNOC addition.

  • Imaging: Monitor the mitochondrial calcein fluorescence over time using a fluorescence microscope.

  • Data Analysis: A rapid decrease in mitochondrial fluorescence indicates the opening of the mPTP. Quantify the rate and extent of fluorescence loss.

Measurement of ATP Synthase Activity

This protocol measures the ATP hydrolysis (reverse) activity of ATP synthase, which is coupled to the oxidation of NADH. The decrease in NADH absorbance at 340 nm is monitored.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Assay buffer (containing PEP, pyruvate kinase, lactate dehydrogenase, and NADH)

  • ATP solution

  • Oligomycin (ATP synthase inhibitor)

  • DNOC stock solution

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare mitochondrial samples and treat with different concentrations of DNOC.

  • Assay Reaction: In a cuvette, combine the assay buffer with the DNOC-treated mitochondrial sample.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Inhibition Control: After a stable rate is achieved, add oligomycin to inhibit ATP synthase. The remaining rate of NADH oxidation is considered non-specific.

  • Data Analysis: Calculate the specific activity of ATP synthase by subtracting the oligomycin-insensitive rate from the total rate and normalizing to the amount of mitochondrial protein. A decrease in activity would be expected in the presence of DNOC due to the dissipation of the proton gradient required for the forward reaction, which may indirectly affect the enzyme's function or integrity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms and experimental logic described in this guide.

DNOC_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_IMS High [H+] ETC->Protons_IMS Pumps H+ ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP Synthesizes ATPsynthase->ATP Protons_IMS->ATPsynthase Flows through Protons_Matrix Low [H+] Heat Heat Protons_Matrix->Heat Energy Dissipation DNOC DNOC DNOC->Protons_IMS Carries H+ DNOC->Protons_Matrix DNOC->ATP Inhibits Production ADP ADP + Pi ADP->ATPsynthase

Caption: Mechanism of DNOC as a protonophore uncoupler.

SUIT_Workflow start Isolated Mitochondria in Respirometer add_substrates Add CI Substrates (Pyruvate, Malate) start->add_substrates state4 Measure State 4 Respiration (Proton Leak) add_substrates->state4 add_adp Add ADP state4->add_adp state3 Measure State 3 Respiration (OXPHOS Capacity) add_adp->state3 add_dnoc Titrate DNOC state3->add_dnoc uncoupled_resp Measure Uncoupled Respiration add_dnoc->uncoupled_resp add_inhibitors Add Inhibitors (Rotenone, Antimycin A) uncoupled_resp->add_inhibitors rox Measure Residual O2 Consumption add_inhibitors->rox

Caption: Experimental workflow for a SUIT protocol with DNOC.

DNOC_Toxicity_Pathway DNOC This compound (DNOC) Uncoupling Mitochondrial Uncoupling DNOC->Uncoupling Proton_Gradient Dissipation of Proton Gradient (Δp) Uncoupling->Proton_Gradient ATP_Depletion ATP Depletion Proton_Gradient->ATP_Depletion ROS Increased ROS Production Proton_Gradient->ROS Cellular_Stress Cellular Stress Signaling (e.g., mTOR, CREB pathways) ATP_Depletion->Cellular_Stress MPT Mitochondrial Permeability Transition (MPT) ROS->MPT CytoC Cytochrome c Release MPT->CytoC Ca_Overload Ca2+ Overload MPT->Ca_Overload Apoptosis Apoptosis CytoC->Apoptosis Cellular_Stress->Apoptosis Ca_Overload->MPT Exacerbates

Caption: Cellular signaling cascade following DNOC exposure.

Conclusion

This compound is a classic and potent uncoupler of oxidative phosphorylation with profound effects on mitochondrial bioenergetics. Its ability to dissipate the proton gradient leads to a futile cycle of substrate oxidation, increased thermogenesis, and cellular stress, which can culminate in cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of DNOC and other mitochondrial uncouplers. While the therapeutic window for such compounds is notoriously narrow, a thorough understanding of their molecular mechanisms remains a critical area of research in toxicology, metabolism, and drug development. Further studies are needed to generate comprehensive quantitative data to fully characterize the dose-dependent effects of DNOC on mitochondrial function.

References

The Environmental Fate and Degradation of DNOC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitro-ortho-cresol (DNOC), specifically 4,6-dinitro-o-cresol, is a synthetic organic compound historically used as a pesticide, herbicide, and insecticide.[1][2] Its use has been largely discontinued in many countries due to its high toxicity to humans and potential for long-term adverse effects on the environment.[3] Understanding the environmental fate and degradation pathways of DNOC is crucial for assessing its persistence, predicting its environmental impact, and developing effective remediation strategies for contaminated sites. This technical guide provides an in-depth overview of the abiotic and biotic degradation processes that govern the transformation of DNOC in various environmental compartments.

Environmental Fate of DNOC

DNOC's behavior in the environment is dictated by a combination of its physicochemical properties and the prevailing environmental conditions. It is a yellow, odorless solid with slight solubility in water.[1][4]

In Soil: DNOC exhibits moderate to low mobility in most soil types, with a tendency to adsorb to soil particles, particularly in soils with high organic matter and clay content.[1][5] This adsorption reduces its potential for leaching into groundwater. The persistence of DNOC in soil can vary, with reported half-lives ranging from a few days to over a month, largely dependent on microbial activity.[5][6]

In Water: In aquatic systems, DNOC tends to partition to sediment.[1] Its low volatility, indicated by a Henry's law constant of 2.46 x 10⁻⁷ atm·m³/mol, means it does not readily evaporate from water surfaces.[3] The degradation of DNOC in water is influenced by factors such as sunlight (photodegradation) and the presence of microorganisms (biodegradation).[3]

In Air: Due to its low vapor pressure, DNOC is not expected to be a significant atmospheric pollutant.[3] When present in the air, it is not likely to travel far from its source and can be removed by wet deposition (rain and snow).[1]

Degradation Pathways of DNOC

The transformation of DNOC in the environment occurs through three primary mechanisms: biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation is a key process in the breakdown of DNOC in both soil and water, primarily carried out by microorganisms such as bacteria and fungi.[1][6] The rate and extent of biodegradation are influenced by factors including microbial population density, temperature, pH, and the availability of other nutrients.

Aerobic Biodegradation: Under aerobic conditions (in the presence of oxygen), microorganisms can utilize DNOC as a source of carbon and nitrogen.[7] The primary aerobic degradation pathway involves the reduction of the nitro groups to amino groups. Key metabolites identified in aerobic biodegradation include:

  • 6-amino-4-nitro-o-cresol

  • 4-amino-6-nitro-o-cresol

  • 2-methyl-6-nitro-catechol

  • 2-methyl-6-amino-catechol

  • 2,3,5-trihydroxytoluene[6]

Some bacterial strains, such as Pseudomonas sp., are capable of ring cleavage of the DNOC molecule.[6]

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms can also degrade DNOC. This process is particularly relevant in saturated soils and sediments. The anaerobic degradation pathway also primarily involves the reduction of the nitro groups. Studies have shown that under anaerobic conditions, dinitrophenols can be rapidly converted to their 6-amino derivatives, which are then further reduced to diamino compounds.[8] However, DNOC has been found to be resistant to anaerobic biodegradation under methanogenic conditions.[6]

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This is a significant degradation pathway for DNOC in surface waters and on the surface of soil. The photolytic half-life of DNOC in aqueous systems has been estimated to be around 10.5 days.[3] Photodegradation can involve the reduction of the nitro groups or the displacement of a nitro group with a hydroxyl group. The presence of photosensitizers, such as chlorophyll, and reducing agents can enhance the photochemical reduction of DNOC in water.[5]

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. DNOC is generally stable to hydrolysis in sterile water at environmentally relevant pH values.[3] However, hydrolysis may be more significant on the surfaces of clay minerals, particularly under acidic conditions, although experimental evidence for this is limited.[5][6]

Quantitative Data on DNOC Degradation

The persistence of DNOC in the environment is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.

Environmental CompartmentDegradation ProcessHalf-life (DT50)ConditionsReference(s)
SoilAerobic Biodegradation< 12 days20°C[3]
SoilAerobic Biodegradation15 days5°C[3]
SoilBiodegradation14 daysSoil column experiment[6]
SoilBiodegradation15 daysField plot analysis[6]
SoilBiodegradation14 days to >1 monthVarious studies[5][6]
Surface WaterAerobic Biodegradation3 - 5 weeksAerobic conditions[3]
Aqueous SystemsPhotodegradation10.5 days (253 hours)-[2][3]
Water/SedimentBiotic and Abiotic~30 daysRhine River pesticide spill[5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of DNOC's environmental fate. Below are generalized protocols for key degradation studies.

Soil Biodegradation Microcosm Study

A soil microcosm study is a common method to evaluate the biodegradation of pesticides in a controlled laboratory setting.

Objective: To determine the rate and extent of DNOC biodegradation in soil under aerobic or anaerobic conditions.

Methodology:

  • Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Microcosm Setup: Distribute a known weight of soil into replicate glass containers (microcosms).

  • DNOC Application: Prepare a stock solution of DNOC in a suitable solvent. Apply the DNOC solution to the soil to achieve the desired initial concentration. Allow the solvent to evaporate.

  • Incubation:

    • Aerobic: Maintain the soil moisture at a specific level (e.g., 50-60% of water holding capacity). Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). Ensure adequate aeration by loosely capping the containers or periodically opening them.

    • Anaerobic: Saturate the soil with deoxygenated water. Purge the headspace of the microcosms with an inert gas (e.g., nitrogen or argon) and seal them. Incubate in the dark at a constant temperature.

  • Sampling: At predetermined time intervals, sacrifice replicate microcosms for analysis.

  • Extraction: Extract DNOC and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification of DNOC and identification of metabolites.

Aqueous Photodegradation Study

This protocol outlines a method to assess the photodegradation of DNOC in water.

Objective: To determine the rate of DNOC photodegradation in an aqueous solution under controlled irradiation.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of DNOC of a known concentration in purified water. The pH of the solution should be controlled using appropriate buffers.

  • Irradiation Setup: Place the DNOC solution in quartz tubes or a photoreactor that allows for the transmission of the desired wavelengths of light.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters) or a specific UV lamp. The intensity of the light source should be measured and controlled.

  • Experimental Conditions: Conduct the experiment at a constant temperature. Include dark controls (tubes wrapped in aluminum foil) to account for any degradation not due to light.

  • Sampling: At various time points, withdraw aliquots from the irradiated and dark control solutions.

  • Analysis: Analyze the samples directly by HPLC-UV or LC-MS/MS to determine the concentration of DNOC.

Hydrolysis Study

This protocol is designed to evaluate the abiotic degradation of DNOC through hydrolysis.

Objective: To determine the rate of DNOC hydrolysis at different pH values and temperatures.

Methodology:

  • Solution Preparation: Prepare sterile aqueous buffer solutions at a range of pH values (e.g., 4, 7, and 9).

  • Experimental Setup: Add a known concentration of DNOC to each sterile buffer solution in sealed, sterile containers.

  • Incubation: Incubate the solutions in the dark at a constant temperature. To assess the effect of temperature, run parallel experiments at different temperatures (e.g., 25°C and 50°C).

  • Sampling: Periodically collect samples from each container under sterile conditions.

  • Analysis: Analyze the samples for the concentration of DNOC using HPLC-UV or LC-MS/MS.

Visualizations

DNOC Degradation Pathways

DNOC_Degradation cluster_biodegradation Biodegradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Abiotic) DNOC DNOC (4,6-dinitro-o-cresol) Metabolite1 6-amino-4-nitro-o-cresol DNOC->Metabolite1 Nitro Reduction Metabolite2 4-amino-6-nitro-o-cresol DNOC->Metabolite2 Nitro Reduction Photo_Metabolite1 Reduced Nitro Products DNOC->Photo_Metabolite1 Sunlight (UV) Photo_Metabolite2 Hydroxylated Products DNOC->Photo_Metabolite2 Sunlight (UV) Hydrolysis_Product Generally Stable DNOC->Hydrolysis_Product pH, Temp Metabolite3 Diamino-o-cresol Metabolite1->Metabolite3 Further Reduction Metabolite2->Metabolite3 Further Reduction Metabolite4 Ring Cleavage Products Metabolite3->Metabolite4

Caption: Major degradation pathways of DNOC in the environment.

Experimental Workflow for DNOC Soil Biodegradation Study

Soil_Biodegradation_Workflow start Start: Soil Collection & Characterization setup Microcosm Setup (Soil + DNOC) start->setup incubation Incubation (Aerobic/Anaerobic, Temp, Time) setup->incubation sampling Periodic Sampling incubation->sampling sampling->incubation Continue Incubation extraction Solvent Extraction of DNOC & Metabolites sampling->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis data Data Analysis (Degradation Kinetics, Metabolite ID) analysis->data end End: Report Results data->end

Caption: Workflow for a typical DNOC soil biodegradation experiment.

Conclusion

The environmental fate of DNOC is a complex interplay of its physicochemical properties and various degradation processes. Biodegradation by soil and water microorganisms is the primary mechanism for its dissipation, leading to the formation of several amino-derivatives. Photodegradation also contributes significantly to its removal in sunlit surface waters. While generally stable to hydrolysis, this process may play a role under specific conditions. The persistence of DNOC, as indicated by its half-life, is highly variable and dependent on environmental factors. A thorough understanding of these degradation pathways and the methodologies to study them is essential for managing the risks associated with DNOC contamination and for the development of effective remediation strategies.

References

Dinitro-o-cresol (DNOC): A Technical Whitepaper on its Historical Use as a Pesticide and Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitro-o-cresol (DNOC), a synthetic organic compound, holds a significant place in the history of crop protection. First utilized as an insecticide in the 1890s and later as an herbicide from the 1930s, its broad-spectrum efficacy made it a widely adopted solution for pest and weed management in various agricultural systems.[1][2] However, due to its high toxicity to humans and environmental concerns, its use has been largely discontinued in many parts of the world, including a ban on its use as a pesticide in the United States in 1991.[1][2][3] This technical guide provides an in-depth review of the historical applications of DNOC, its mode of action, and the experimental methodologies used to evaluate its efficacy and environmental fate.

Chemical and Physical Properties

DNOC, with the chemical formula CH₃C₆H₂(NO₂)₂OH, is a yellow, odorless solid with low solubility in water.[1] It was commonly formulated as soluble concentrates (SL), suspension concentrates (SC), emulsifiable concentrates (EC), pastes (PA), or wettable powders (WP), with active ingredient concentrations ranging from 130 to 560 g/L.[4]

Historical Applications as a Pesticide and Herbicide

DNOC was a versatile pesticide with a range of applications in agriculture. Its primary uses included:

  • Insecticide and Acaricide: As a dormant spray on fruit trees, DNOC was effective against the overwintering eggs of various pests, including aphids and mites.[5][6][7][8] It acted as a non-systemic stomach and contact poison.[9]

  • Herbicide: DNOC was used to control annual broadleaf weeds in cereal crops.[10]

  • Defoliant and Desiccant: It was also employed as a defoliant in deciduous fruit orchards and as a pre-harvest desiccant for potatoes and leguminous seed crops.[3][4]

Data Presentation: Application Rates

The following tables summarize the historical application rates of DNOC for its various uses. It is important to note that specific rates varied depending on the target pest or weed, crop, formulation, and regional regulations.

CropTargetApplication TimingApplication Rate (Active Ingredient)
Fruit Trees (Apples, Pears, etc.) Overwintering insect and mite eggs (e.g., aphids)Dormant season (winter)840 - 8400 g/ha
Cereals Annual broadleaf weedsPost-emergenceData not consistently available in precise figures.
Potatoes Haulm desiccationPre-harvestUp to 5600 g/ha (5.6 kg/ha )

Table 1: Historical Application Rates of DNOC

Mode of Action

DNOC's primary mode of action is the uncoupling of oxidative phosphorylation in mitochondria.[11] This disruption of cellular respiration prevents the formation of ATP, the primary energy currency of the cell. The energy that would normally be used for ATP synthesis is instead released as heat, leading to a rapid increase in metabolic rate and body temperature in exposed organisms.[12]

Figure 1: Simplified Signaling Pathway of DNOC's Mode of Action cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ across inner membrane ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP synthesis Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP DNOC DNOC Proton_Leak Proton Leak across Inner Mitochondrial Membrane DNOC->Proton_Leak Induces Proton_Leak->Proton_Gradient Disrupts Energy_Dissipation Energy Dissipated as Heat Proton_Leak->Energy_Dissipation Cell_Death Cell Death Energy_Dissipation->Cell_Death Leads to

Figure 1: Simplified Signaling Pathway of DNOC's Mode of Action (Within 100 characters)

Toxicity Profile

DNOC is highly toxic to mammals and moderately toxic to aquatic organisms and earthworms.[13]

OrganismEndpointValue
Mammals
Rat (oral)LD5025 - 40 mg/kg
Human (oral)Estimated lethal dose1 - 3 g
Aquatic Organisms
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50Data not consistently available in precise figures.
Daphnia magna (Water Flea)48-hour EC50Data not consistently available in precise figures.
Green Algae (Selenastrum capricornutum)72-hour EC50Data not consistently available in precise figures.
Other Non-Target Organisms
Honeybee (Apis mellifera)Oral LD502 µ g/bee
Earthworm (Eisenia fetida)14-day LC50>1000 mg/kg soil

Table 2: Acute Toxicity of DNOC to Various Organisms

Environmental Fate

DNOC is not expected to be persistent in the environment.[13] It is moderately soluble in water and can be subject to microbial degradation in soil and water.[9] However, its potential for runoff from agricultural land into nearby water sources was a significant environmental concern.[9]

Experimental Protocols

Protocol 1: Determination of DNOC Residues in Soil by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general procedure for the extraction and quantification of DNOC from soil samples.

  • Sample Preparation:

    • Air-dry a representative soil sample and sieve to remove large debris.

    • Weigh a subsample (e.g., 10-20 g) into a centrifuge tube.

  • Extraction:

    • Add an appropriate extraction solvent (e.g., a mixture of acetonitrile and water).

    • Vortex or shake vigorously for a specified time (e.g., 30 minutes) to ensure thorough mixing.

    • Centrifuge the sample to separate the soil particles from the solvent.

    • Collect the supernatant (the liquid extract).

  • Clean-up (Solid-Phase Extraction - SPE):

    • Pass the extract through a C18 SPE cartridge to remove interfering substances.

    • Elute the DNOC from the cartridge with a suitable solvent (e.g., methanol).

  • Analysis by HPLC:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and acidified water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength specific for DNOC (e.g., 270 nm).

    • Quantification: Compare the peak area of the DNOC in the sample to a calibration curve prepared from standards of known concentrations.

Protocol 2: Field Efficacy Trial for a DNOC-based Herbicide

This protocol outlines a typical experimental design for evaluating the effectiveness of a DNOC herbicide in controlling broadleaf weeds in a cereal crop.

  • Experimental Design:

    • Utilize a randomized complete block design with multiple replicates (typically 3-4) for each treatment.

    • Include an untreated control plot in each block for comparison.

  • Plot Establishment:

    • Establish small plots of a uniform cereal crop infested with the target broadleaf weed species.

    • Ensure plots are of a sufficient size to minimize edge effects.

  • Treatment Application:

    • Apply the DNOC herbicide at various rates using a calibrated sprayer to ensure uniform coverage.

    • Record environmental conditions at the time of application (e.g., temperature, humidity, wind speed).

  • Data Collection:

    • Assess weed control efficacy at set intervals after application (e.g., 7, 14, and 28 days).

    • Use visual ratings (e.g., a scale of 0-100%, where 0 is no control and 100 is complete control) or quantitative measurements (e.g., weed biomass or density).

    • Assess crop phytotoxicity (injury) using a similar rating scale.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Figure 2: Generalized Experimental Workflow for Pesticide Field Trial cluster_planning Phase 1: Planning and Setup cluster_application Phase 2: Treatment Application cluster_assessment Phase 3: Data Collection and Analysis Define_Objectives Define Objectives Select_Site Select Experimental Site Define_Objectives->Select_Site Experimental_Design Choose Experimental Design (e.g., RCBD) Select_Site->Experimental_Design Plot_Layout Establish and Mark Plots Experimental_Design->Plot_Layout Prepare_Treatments Prepare Pesticide Formulations Plot_Layout->Prepare_Treatments Calibrate_Sprayer Calibrate Application Equipment Prepare_Treatments->Calibrate_Sprayer Apply_Treatments Apply Treatments to Plots Calibrate_Sprayer->Apply_Treatments Record_Conditions Record Environmental Data Apply_Treatments->Record_Conditions Efficacy_Assessment Assess Pest/Weed Control Record_Conditions->Efficacy_Assessment Phytotoxicity_Assessment Assess Crop Injury Efficacy_Assessment->Phytotoxicity_Assessment Data_Analysis Statistical Analysis of Data Phytotoxicity_Assessment->Data_Analysis Final_Report Generate Final Report Data_Analysis->Final_Report

Figure 2: Generalized Experimental Workflow for Pesticide Field Trial (Within 100 characters)

Conclusion

This compound was a historically important pesticide and herbicide due to its broad-spectrum activity. Its use as a dormant spray on fruit trees and as a broadleaf herbicide in cereals provided effective pest and weed control for several decades. However, its high acute toxicity and potential for environmental contamination led to its eventual decline and prohibition in many countries. Understanding the historical context of DNOC's use, its mode of action, and the methodologies for its evaluation provides valuable insights for the development of safer and more sustainable crop protection strategies.

References

The Double-Edged Sword of DNOC: An In-depth Technical Guide to its Acute and Chronic Effects on Basal Metabolic Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound that has a storied history, from its use as a pesticide to a controversial weight-loss agent in the early 20th century. Its profound effects on metabolism, specifically its ability to significantly increase the basal metabolic rate (BMR), are the primary drivers of both its therapeutic interest and its toxicity. This technical guide provides a comprehensive overview of the acute and chronic effects of DNOC on BMR, detailing the underlying molecular mechanisms, summarizing quantitative data from key studies, and providing insights into the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism by which DNOC exerts its potent effects on metabolic rate is through the uncoupling of oxidative phosphorylation in the mitochondria.[1][2] Normally, the electron transport chain generates a proton gradient across the inner mitochondrial membrane, which is then used by ATP synthase to produce ATP. DNOC, being a lipophilic weak acid, disrupts this process. It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient.[1] This uncoupling forces the electron transport chain to work harder to try and re-establish the gradient, leading to an increase in oxygen consumption and the release of energy as heat, rather than being efficiently converted into ATP. This hypermetabolic state is the hallmark of DNOC exposure.[2][3]

Acute Effects on Basal Metabolic Rate

Acute exposure to DNOC leads to a rapid and significant increase in BMR. This is a direct consequence of the uncoupling of oxidative phosphorylation, leading to a state of heightened metabolic activity.

Quantitative Data from Acute Exposure Studies
SpeciesDoseExposure DurationChange in Basal Metabolic Rate (BMR)Reference
Human3 mg/kg/day3 days70-100% increase[3] (citing Dodds and Robertson, 1933)
Human0.5-1.0 mg/kg/day40-48 daysNo significant change in pulse or blood pressure, but BMR was elevated[1] (citing Dodds and Robertson, 1933)
Rat100 mg/m³ (aerosol)4 hoursElevated body temperature (indicative of increased metabolic rate)[1] (citing King and Harvey, 1953a)

Note: The full text of the original studies by Dodds and Robertson (1933) and King and Harvey (1953a) were not available for a detailed protocol review. The data presented is based on citations in later comprehensive toxicological profiles.

Chronic Effects on Basal Metabolic Rate

Chronic exposure to DNOC can lead to a sustained elevation of BMR, which has been exploited for weight loss but also carries significant risks of toxicity. The long-term effects on metabolic regulation are complex and can involve adaptive responses and cumulative toxicity.

Quantitative Data from Chronic Exposure Studies
SpeciesDoseExposure DurationEffects on Body Weight and MetabolismReference
HumanUnknown3 years15 kg weight reduction[1] (citing Quick, 1937)
HumanAverage 1.05 mg/kg/day14-63 daysAverage weight loss of 0.45 kg/week [1] (citing Ibrahim et al., 1934)
Rat2.5–20 mg/kg/day90 daysDecreased blood T3 and T4 levels, inactive thyroids[1] (citing Den Tonkelaar et al., 1983)

Experimental Protocols

The primary method for determining BMR in the cited animal studies is indirect calorimetry . This technique measures the rate of oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate energy expenditure.

General Protocol for Indirect Calorimetry in Rodents
  • Acclimation: Rodents are individually housed in metabolic cages and acclimated to the experimental conditions for a set period (e.g., 24-48 hours) to minimize stress-induced metabolic changes.

  • Fasting: To measure the basal state, animals are typically fasted overnight (e.g., 12-16 hours) to ensure a post-absorptive state. Water is provided ad libitum.

  • Thermoneutral Environment: The ambient temperature within the metabolic chambers is maintained within the thermoneutral zone for the species (e.g., 28-32°C for mice) to prevent metabolic changes associated with thermoregulation.

  • Gas Analysis: The metabolic cage is part of an open-circuit respirometry system. A constant flow of air is passed through the cage, and the concentrations of O₂ and CO₂ in the air entering and exiting the cage are continuously monitored by gas analyzers.

  • Data Acquisition: Data on VO₂ and VCO₂ are collected at regular intervals (e.g., every 5-15 minutes) over a specified period (e.g., 24 hours) to capture both the active and resting phases of the animal's circadian rhythm.

  • Calculation of BMR: BMR is typically calculated from the lowest consistent VO₂ readings during the animal's inactive (resting) phase. The respiratory exchange ratio (RER = VCO₂/VO₂) is also calculated to determine the primary fuel source being utilized.

Signaling Pathways and Molecular Mechanisms

The uncoupling of oxidative phosphorylation by DNOC triggers a cascade of cellular signaling events aimed at restoring energy homeostasis. While direct studies on DNOC are limited, research on the structurally similar compound 2,4-dinitrophenol (DNP) provides significant insights into the likely signaling pathways involved.

AMP-Activated Protein Kinase (AMPK) and p38 MAPK Signaling

The decrease in cellular ATP levels and the corresponding increase in the AMP:ATP ratio due to uncoupling is a potent activator of AMP-activated protein kinase (AMPK) . AMPK is a master regulator of cellular energy metabolism. Once activated, AMPK initiates a series of responses to increase ATP production and reduce ATP consumption. This includes stimulating glucose uptake and fatty acid oxidation. Studies on DNP have shown that it induces the phosphorylation and activation of both AMPK and p38 mitogen-activated protein kinase (p38 MAPK) , which work in concert to increase glucose uptake in cardiomyocytes.

DNOC_AMPK_Pathway DNOC DNOC Mitochondrion Mitochondrion DNOC->Mitochondrion Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondrion->Uncoupling ATP_decrease ↓ ATP/AMP Ratio Uncoupling->ATP_decrease AMPK AMPK Activation ATP_decrease->AMPK p38_MAPK p38 MAPK Activation AMPK->p38_MAPK Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake p38_MAPK->Glucose_Uptake

DNOC-induced activation of AMPK and p38 MAPK signaling.
Mitochondrial Biogenesis and Sirtuin Signaling

Chronic energy stress induced by DNOC may also lead to adaptive responses such as mitochondrial biogenesis , the formation of new mitochondria. This is a compensatory mechanism to increase the cell's capacity for energy production. Key regulators of mitochondrial biogenesis include peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and sirtuin 1 (SIRT1) . SIRT1, an NAD⁺-dependent deacetylase, can activate PGC-1α, which in turn stimulates the expression of genes involved in mitochondrial replication and function. The altered NAD⁺/NADH ratio resulting from the hyperactive electron transport chain could potentially influence SIRT1 activity. While direct evidence for DNOC is lacking, DNP has been shown to promote mitochondrial biogenesis through eNOS and Akt-dependent pathways.

DNOC_Mitochondrial_Biogenesis DNOC Chronic DNOC Exposure Energy_Stress Chronic Energy Stress (↓ ATP, ↑ NAD+/NADH) DNOC->Energy_Stress SIRT1 SIRT1 Activation Energy_Stress->SIRT1 eNOS_Akt eNOS/Akt Pathway Energy_Stress->eNOS_Akt Proposed for DNP PGC1a PGC-1α Activation SIRT1->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis eNOS_Akt->Mito_Biogenesis

Proposed pathway of DNOC-induced mitochondrial biogenesis.

Workflow for a Typical DNOC BMR Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of DNOC on the basal metabolic rate in a rodent model.

DNOC_BMR_Workflow start Start: Select Animal Model (e.g., Rats, Mice) acclimation Acclimation to Housing and Metabolic Cages start->acclimation grouping Randomize into Control and DNOC Treatment Groups acclimation->grouping treatment Administer DNOC or Vehicle (Acute or Chronic Dosing) grouping->treatment fasting Overnight Fasting treatment->fasting calorimetry Indirect Calorimetry Measurement (VO₂, VCO₂, RER) fasting->calorimetry data_analysis Data Analysis: Calculate BMR calorimetry->data_analysis end End: Compare BMR between Control and DNOC Groups data_analysis->end

References

The Solubility Profile of 4,6-Dinitro-o-cresol (DNOC): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration into the aqueous and organic solubility of 4,6-Dinitro-o-cresol (DNOC), providing researchers, scientists, and drug development professionals with essential data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction: 4,6-Dinitro-o-cresol (DNOC), a synthetic organic compound, has a history of use as a pesticide, herbicide, and insecticide.[1] Its biological activity and environmental fate are intrinsically linked to its solubility characteristics in various media. Understanding the solubility of DNOC in both aqueous and organic solvents is paramount for a range of applications, including environmental remediation, toxicological studies, and the development of analytical methods. This technical guide provides a comprehensive overview of the solubility of DNOC, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Quantitative Solubility Data

The solubility of DNOC is influenced by the nature of the solvent, temperature, and pH. The following tables summarize the available quantitative data for the solubility of DNOC in water and various organic solvents.

Table 1: Solubility of 4,6-Dinitro-o-cresol in Water

Temperature (°C)pHSolubility (mg/L)Reference
15Neutral130[2][3]
20Neutral198[4]
25421.3[5]
2576940[6]
251033300[5][6]

Table 2: Solubility of 4,6-Dinitro-o-cresol in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g)Reference
AcetoneNot Specified100[2][3]
BenzeneNot Specified37[2][3]
ChloroformNot SpecifiedSoluble[4]
Diethyl EtherNot SpecifiedSoluble[4]
EthanolNot Specified4.3[2][3]
Petroleum EtherNot SpecifiedSlightly Soluble[4]
Toluene2525.1[6]
Dichloromethane2550.3[6]
Ethyl Acetate2533.8[6]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The most common and reliable method is the saturation shake-flask method, followed by a suitable analytical technique for quantification.

Saturation Shake-Flask Method

This method is based on the principle of achieving a saturated solution of the compound in the solvent of interest, followed by the separation of the undissolved solid and quantification of the dissolved substance.

Materials:

  • 4,6-Dinitro-o-cresol (DNOC), pure solid

  • Solvent of interest (e.g., distilled water, ethanol, acetone)

  • Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid DNOC to a series of flasks. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the solvent to each flask.

  • Equilibration: Tightly stopper the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). The flasks should be agitated for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution (if necessary): Depending on the expected solubility and the analytical method's linear range, the collected saturated solution may need to be accurately diluted with the same solvent.

  • Quantification: Analyze the concentration of DNOC in the diluted or undiluted saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of DNOC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid, like formic or acetic acid, to ensure DNOC is in its protonated form)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of DNOC of known concentrations in the same solvent used for the solubility experiment.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis: Inject the filtered and potentially diluted sample from the shake-flask experiment into the HPLC system and record the peak area.

  • Concentration Calculation: Using the calibration curve, determine the concentration of DNOC in the sample. Account for any dilution factors to calculate the final solubility.

Quantification by UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a rapid and effective method for quantification.

Instrumentation:

  • UV-Vis spectrophotometer

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of DNOC to determine the wavelength at which it exhibits maximum absorbance.

  • Standard Preparation: Prepare a series of standard solutions of DNOC of known concentrations in the solvent of interest.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).

  • Sample Analysis: Measure the absorbance of the filtered and potentially diluted sample from the shake-flask experiment at the λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of DNOC in the sample. Apply any necessary dilution factors to determine the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method followed by HPLC or UV-Vis analysis.

G cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess DNOC to flask B Add known volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C D Settle undissolved solid C->D E Centrifuge sample D->E F Filter supernatant E->F H Analyze standards and sample (HPLC or UV-Vis) F->H G Prepare standard solutions I Construct calibration curve G->I J Calculate solubility H->J I->J G cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC ETC Complexes H_IMS High [H+] ETC->H_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase H_IMS->ATP_Synthase H+ flow DNOC DNOC H_IMS->DNOC Picks up H+ cluster_matrix cluster_matrix DNOC->cluster_matrix Transports H+ across membrane

References

An In-depth Technical Guide to Dinitro-o-cresol Isomers and their Toxicological Importance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitro-o-cresol (DNOC) and its isomers are synthetic organic compounds with significant toxicological profiles. Historically used as pesticides and herbicides, their high toxicity has led to restrictions in their use. This guide provides a comprehensive overview of the isomers of this compound, focusing on their chemical properties, toxicological importance, and mechanisms of action. A key focus is the comparative toxicity of the various isomers, supported by quantitative data. Detailed experimental protocols for key toxicological assays are provided, and cellular signaling pathways affected by DNOC are visually represented. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who are engaged in the study of nitrophenolic compounds and their biological effects.

Introduction to this compound Isomers

This compound (DNOC) is a nitrated aromatic compound derived from o-cresol. The o-cresol backbone consists of a benzene ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group at adjacent carbon atoms (positions 1 and 2). The addition of two nitro (-NO₂) groups to the remaining four positions on the benzene ring can result in ten possible positional isomers. The most commercially and toxicologically significant of these is 4,6-dinitro-o-cresol.[1] The general chemical structure of this compound has the formula C₇H₆N₂O₅ and a molar mass of approximately 198.13 g/mol .

The isomers of this compound are:

  • 2,3-dinitro-o-cresol

  • 2,4-dinitro-o-cresol

  • 2,5-dinitro-o-cresol

  • 2,6-dinitro-o-cresol

  • 3,4-dinitro-o-cresol

  • 3,5-dinitro-o-cresol

  • 3,6-dinitro-o-cresol

  • 4,5-dinitro-o-cresol

  • 4,6-dinitro-o-cresol

  • 5,6-dinitro-o-cresol

This guide will delve into the specific properties and toxicological profiles of these isomers where data is available.

Physicochemical Properties of this compound Isomers

The physicochemical properties of DNOC isomers influence their environmental fate, bioavailability, and toxicokinetics. While data is most abundant for the 4,6-isomer, this section presents available information for various isomers.

IsomerCAS NumberMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Water Solubility
4,6-Dinitro-o-cresol 534-52-1C₇H₆N₂O₅198.13Yellow solid87.50.01% (20°C)[2]
3,5-Dinitro-o-cresol 497-56-3C₇H₆N₂O₅198.13---------
2,6-Dinitro-p-cresol *609-93-8C₇H₆N₂O₅198.13Light yellow to yellow solid85Insoluble

Note: 2,6-Dinitro-p-cresol is an isomer of dinitrocresol, but not this compound. It is included for comparative purposes as data is more readily available. Further data for other isomers is limited.

Toxicological Importance and Mechanism of Action

The primary mechanism of toxicity for this compound isomers is the uncoupling of oxidative phosphorylation in mitochondria.[1] This process disrupts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

Uncoupling of Oxidative Phosphorylation

DNOCs are lipophilic weak acids that can readily pass through the inner mitochondrial membrane. In the protonated state, they can carry protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase enzyme complex. This dissipates the proton motive force that is essential for ATP production. The energy that would have been used to generate ATP is instead released as heat, leading to hyperthermia, a hallmark of DNOC poisoning.

cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix H_plus_IMS H+ ATP_Synthase ATP Synthase H_plus_IMS->ATP_Synthase Flows through DNOC DNOC H_plus_IMS->DNOC H_plus_Matrix H+ ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase IMM Inner Mitochondrial Membrane ETC Electron Transport Chain ETC->H_plus_IMS Pumps H+ DNOC->H_plus_Matrix Transports H+ (Bypasses ATP Synthase)

Caption: Uncoupling of oxidative phosphorylation by DNOC.

Other Cellular Effects

Beyond uncoupling, DNOCs can induce other cytotoxic effects:

  • Mitochondrial Permeability Transition (MPT): At higher concentrations, DNOC can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[3] This leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately triggering cell death.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.

  • Disruption of Calcium Homeostasis: DNOC can interfere with cellular calcium signaling, further contributing to mitochondrial dysfunction and cell death pathways.

DNOC This compound Uncoupling Uncoupling of Oxidative Phosphorylation DNOC->Uncoupling MPT Mitochondrial Permeability Transition (MPT) DNOC->MPT ROS Increased Reactive Oxygen Species (ROS) DNOC->ROS Ca_disruption Disruption of Ca2+ Homeostasis DNOC->Ca_disruption ATP_depletion ATP Depletion Uncoupling->ATP_depletion Hyperthermia Hyperthermia Uncoupling->Hyperthermia Cell_Death Cell Death (Apoptosis/Necrosis) MPT->Cell_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Ca_disruption->MPT ATP_depletion->Cell_Death Oxidative_Stress->Cell_Death

Caption: Cellular signaling pathways affected by DNOC.

Comparative Toxicology of this compound Isomers

While 4,6-DNOC is the most studied isomer, the position of the nitro groups on the cresol ring can influence the toxicological properties. However, comprehensive comparative toxicity data for all isomers is scarce.

IsomerSpeciesRoute of ExposureLD50 (mg/kg)Reference
4,6-Dinitro-o-cresol RatOral25-40(WHO, 1991)
4,6-Dinitro-o-cresol RatDermal200(WHO, 1991)
4,6-Dinitro-o-cresol MouseOral21[4](NIOSH, 1997)
4,6-Dinitro-o-cresol RabbitOral24.6[2](NIOSH, 1997)
4,6-Dinitro-o-cresol Guinea PigOral24.6[2](NIOSH, 1997)
3,5-Dinitro-o-cresol MouseSubcutaneous30(Christensen et al., 1974)
2,6-Dinitro-p-cresol *MouseIntraperitoneal24.8(RTECS, 2023)

Note: 2,6-Dinitro-p-cresol is an isomer of dinitrocresol, but not this compound. It is included for comparative purposes.

The available data suggest that small changes in the molecular structure can impact the acute toxicity of these compounds. However, a complete understanding of the structure-activity relationship requires more extensive comparative studies.

Experimental Protocols for Toxicological Assessment

The toxicological evaluation of this compound isomers typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reproducibility and reliability of the data.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals at each step. The outcome of each step determines the dose for the next step. The test aims to classify the substance into a specific toxicity class.

  • Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage in a single dose.

    • A starting dose (e.g., 300 mg/kg) is chosen based on available information.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Based on the outcome (number of mortalities), the dose for the next group of animals is increased or decreased.

  • Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the dose levels that cause mortality.

start Start fasting Fast Animals (e.g., overnight) start->fasting dosing Administer Single Dose (Gavage) fasting->dosing observation Observe for 14 days (Mortality & Clinical Signs) dosing->observation decision Mortality? observation->decision increase_dose Increase Dose for Next Group decision->increase_dose No decrease_dose Decrease Dose for Next Group decision->decrease_dose Yes end End (Assign Toxicity Class) decision->end Sufficient data increase_dose->dosing decrease_dose->dosing

Caption: Workflow for OECD Guideline 423 (Acute Toxic Class Method).

Acute Dermal Toxicity (OECD Test Guideline 402)

This guideline assesses the toxicity of a substance following a single dermal application.

  • Principle: The test substance is applied to a shaved area of the skin of the test animals.

  • Animals: Rats, rabbits, or guinea pigs are commonly used.

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the animals.

    • The test substance is applied uniformly over an area of at least 10% of the body surface.

    • The treated area is covered with a porous gauze dressing for 24 hours.

    • Animals are observed for mortality and signs of toxicity for 14 days.

  • Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD Test Guideline 403)

This guideline evaluates the toxicity of a substance when administered by inhalation.

  • Principle: Animals are exposed to the test substance in an inhalation chamber for a defined period.

  • Animals: Rats are the preferred species.

  • Procedure:

    • Animals are placed in exposure chambers (whole-body or nose-only).

    • The test atmosphere is generated and monitored for concentration and particle size (if applicable).

    • The standard exposure duration is 4 hours.

    • Animals are observed for mortality and toxic effects for 14 days.

  • Data Analysis: The LC50 (median lethal concentration) is determined.

Conclusion

The this compound isomers represent a class of compounds with significant toxicological properties, primarily driven by their ability to uncouple mitochondrial oxidative phosphorylation. While 4,6-DNOC is the most well-characterized isomer, the limited data on other isomers highlight a need for further comparative toxicological studies to fully understand the structure-activity relationships within this chemical family. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to assess the risks associated with these compounds. A deeper understanding of the specific signaling pathways affected by DNOC isomers beyond the general mechanism of uncoupling will be crucial for developing potential therapeutic interventions for poisonings and for a more complete risk assessment. This guide serves as a foundational resource for researchers and professionals working to elucidate the complex biological effects of this compound and related nitrophenolic compounds.

References

Biochemical Pathways Affected by Dinitro-o-cresol Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitro-o-cresol (DNOC), a synthetic organic compound, has a history of use as a pesticide and herbicide.[1] Its potent biological activity stems from its profound impact on cellular metabolism, primarily through the disruption of mitochondrial function. This technical guide provides a comprehensive overview of the core biochemical pathways affected by DNOC exposure, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades. Understanding these mechanisms is crucial for toxicological assessment, the development of potential antidotes, and for leveraging similar mechanisms in therapeutic contexts.

Core Biochemical Pathway: Uncoupling of Oxidative Phosphorylation

The principal mechanism of this compound (DNOC) toxicity is the uncoupling of oxidative phosphorylation.[1][2][3] DNOC is a lipophilic weak acid that acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton motive force that is essential for ATP synthesis.

This uncoupling has several key consequences:

  • Increased Electron Transport Chain (ETC) Activity: With the proton gradient dissipated, the ETC accelerates in an attempt to re-establish it, leading to an increased rate of oxygen consumption.[3]

  • Hyperthermia: The energy from the proton motive force that is normally used for ATP synthesis is instead released as heat, leading to a significant increase in body temperature.[1]

  • ATP Depletion: The direct interference with ATP synthase activity leads to a decline in cellular ATP levels, compromising numerous energy-dependent cellular processes.

Visualization of Oxidative Phosphorylation Uncoupling by DNOC

DNOC_Uncoupling cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Complex I Complex II Complex III Complex IV H_ims H+ ETC:f0->H_ims H+ pump ETC:f2->H_ims H+ pump ETC:f3->H_ims H+ pump ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Cellular Processes Cellular Processes ATP->Cellular Processes H_matrix H+ H_ims->ATP_Synthase Proton Motive Force DNOC_neg DNOC- H_ims->DNOC_neg Protonation DNOC_H DNOC-H DNOC_H->H_matrix Proton Release DNOC_neg->DNOC_H Diffusion across IMM

Caption: Uncoupling of oxidative phosphorylation by DNOC.

Secondary Biochemical Effects of DNOC Exposure

At higher concentrations, DNOC exhibits inhibitory effects on specific components of the mitochondrial respiratory chain.

Inhibition of Succinate Dehydrogenase (Complex II)

Studies on isolated rat liver mitochondria have shown that at concentrations greater than 50 µM, DNOC inhibits succinate-supported respiration.[3] This is attributed to a direct inhibitory effect on succinate dehydrogenase (Complex II of the ETC).

Signaling Pathways Modulated by DNOC-Induced Metabolic Stress

The profound metabolic disruption caused by DNOC triggers a cascade of cellular stress responses, activating and inhibiting various signaling pathways. Much of the mechanistic understanding is derived from studies on the closely related compound, 2,4-dinitrophenol (DNP).

Activation of CREB Signaling

Mitochondrial uncoupling can lead to the activation of the cAMP response element-binding protein (CREB) signaling pathway.[2] This is thought to be a compensatory pro-survival response to cellular stress. The proposed mechanism involves an increase in intracellular calcium levels, which activates calcium/calmodulin-dependent protein kinase IV (CaMKIV), a known activator of CREB. Activated CREB can then promote the transcription of genes involved in neuronal plasticity and survival, such as brain-derived neurotrophic factor (BDNF).

CREB_Activation DNOC DNOC Exposure Mito_Stress Mitochondrial Stress (Uncoupling) DNOC->Mito_Stress Ca_increase Increased Intracellular Ca2+ Mito_Stress->Ca_increase CaMKIV CaMKIV Activation Ca_increase->CaMKIV CREB CREB Phosphorylation (Activation) CaMKIV->CREB Gene_Expression Target Gene Expression (e.g., BDNF) CREB->Gene_Expression Survival Enhanced Neuronal Survival & Plasticity Gene_Expression->Survival

Caption: CREB signaling activation by DNOC-induced mitochondrial stress.

Inhibition of mTOR Signaling

DNOC and its analogs have been shown to suppress the mammalian target of rapamycin (mTOR) signaling pathway.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Its inhibition is likely a consequence of the cellular energy depletion (low ATP levels) caused by DNOC. This energy stress leads to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTORC1 complex.

mTOR_Inhibition DNOC DNOC Exposure Uncoupling Uncoupling of Oxidative Phosphorylation DNOC->Uncoupling ATP_depletion ATP Depletion Uncoupling->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation mTORC1_inhibition mTORC1 Inhibition AMPK_activation->mTORC1_inhibition Downstream_effects Decreased Protein Synthesis & Cell Growth mTORC1_inhibition->Downstream_effects

Caption: mTOR signaling inhibition by DNOC.

Induction of Mitochondrial Permeability Transition and Apoptosis

DNOC exposure can induce the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane.[3] This leads to mitochondrial swelling, loss of membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately triggering the intrinsic pathway of apoptosis. The generation of reactive oxygen species (ROS) as a consequence of the disrupted electron flow in the ETC is believed to play a role in inducing the MPT.[3]

Quantitative Data on DNOC's Biochemical Effects

The following table summarizes key quantitative data from studies on the biochemical effects of DNOC.

ParameterOrganism/SystemDNOC ConcentrationEffectReference
Oxidative PhosphorylationIsolated Rat Liver Mitochondria10-50 µMUncoupling (increased respiration, decreased membrane potential)[3]
Succinate-supported RespirationIsolated Rat Liver Mitochondria> 50 µMInhibition[3]
Mitochondrial SwellingIsolated Rat Liver MitochondriaUncoupling concentrationsInduction in the presence of Ca2+[3]

Detailed Experimental Protocols

Measurement of Mitochondrial Respiration

Objective: To determine the effect of DNOC on the rate of oxygen consumption in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES, pH 7.4)

  • Respiratory substrates (e.g., succinate, glutamate/malate)

  • ADP solution

  • DNOC stock solution (in ethanol or DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Add respiration buffer to the respirometer chambers and allow the temperature to equilibrate (e.g., at 37°C).

  • Add the isolated mitochondria to the chambers and record the basal respiration rate (State 2).

  • Add the respiratory substrate (e.g., succinate) and record the substrate-dependent respiration rate.

  • Add a known amount of ADP to induce State 3 respiration (phosphorylating respiration) and record the rate.

  • Once the ADP is consumed and respiration returns to State 4 (non-phosphorylating), add DNOC at various final concentrations.

  • Record the rate of oxygen consumption after each addition of DNOC.

  • At the end of the experiment, add an inhibitor of the respiratory chain (e.g., antimycin A for Complex III) to confirm that the observed oxygen consumption is mitochondrial.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the effect of DNOC on the mitochondrial membrane potential using a fluorescent probe.

Materials:

  • Cultured cells or isolated mitochondria

  • Fluorescent potentiometric dye (e.g., TMRM or JC-1)

  • Cell culture medium or appropriate buffer

  • DNOC stock solution

  • Fluorescence microscope or plate reader

Procedure (using TMRM and cultured cells):

  • Plate cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes).

  • Load the cells with TMRM (e.g., 25-50 nM in culture medium for 30-60 minutes at 37°C).

  • Wash the cells with fresh medium to remove excess dye.

  • Acquire baseline fluorescence images of the cells.

  • Add DNOC at the desired final concentration to the cells.

  • Acquire time-lapse fluorescence images to monitor the change in TMRM fluorescence over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • As a positive control for depolarization, add a known uncoupler like FCCP at the end of the experiment.

Mitochondrial Swelling Assay

Objective: To assess DNOC-induced mitochondrial swelling by measuring changes in light scattering.

Materials:

  • Isolated mitochondria

  • Swelling buffer (e.g., a low osmolarity buffer containing a permeant salt like potassium acetate)

  • DNOC stock solution

  • Spectrophotometer

Procedure:

  • Resuspend isolated mitochondria in the swelling buffer.

  • Place the mitochondrial suspension in a cuvette in a spectrophotometer set to measure absorbance at a wavelength where light scattering is prominent (e.g., 540 nm).

  • Record the baseline absorbance.

  • Add DNOC to the cuvette at the desired concentration.

  • Monitor the change in absorbance over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

Workflow for Investigating DNOC's Biochemical Effects

Experimental_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Analysis Biochemical Analysis cluster_Signaling Signaling Pathway Analysis Mito_Isolation Mitochondrial Isolation or Cell Culture DNOC_Treatment DNOC Treatment (Dose-Response & Time-Course) Mito_Isolation->DNOC_Treatment Respiration Mitochondrial Respiration (Oxygen Consumption) DNOC_Treatment->Respiration MMP Mitochondrial Membrane Potential (ΔΨm) DNOC_Treatment->MMP Swelling Mitochondrial Swelling DNOC_Treatment->Swelling ATP ATP Levels DNOC_Treatment->ATP Enzyme_Activity Enzyme Activity Assays (e.g., Succinate Dehydrogenase) DNOC_Treatment->Enzyme_Activity Western_Blot Western Blot (p-CREB, p-mTOR, etc.) DNOC_Treatment->Western_Blot qPCR RT-qPCR (BDNF, etc.) DNOC_Treatment->qPCR Apoptosis_Assay Apoptosis Assays (Caspase activity, Annexin V) DNOC_Treatment->Apoptosis_Assay

Caption: Experimental workflow for studying DNOC's biochemical effects.

Conclusion

This compound exerts its primary toxic effect by uncoupling oxidative phosphorylation, leading to a cascade of bioenergetic disruptions. At higher concentrations, it can also directly inhibit components of the electron transport chain. The resulting metabolic stress triggers complex cellular signaling responses, including the activation of pro-survival pathways like CREB and the inhibition of growth-promoting pathways like mTOR. Furthermore, DNOC-induced mitochondrial dysfunction can culminate in apoptotic cell death. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biochemical and cellular consequences of DNOC exposure. A thorough understanding of these pathways is essential for both toxicological risk assessment and the exploration of novel therapeutic strategies targeting cellular metabolism.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Dinitro-o-cresol (DNOC) in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4,6-Dinitro-o-cresol (DNOC), a historically used herbicide, in soil matrices.[1][2][3] Due to its persistence and toxicity, monitoring DNOC levels in soil is crucial for environmental assessment and remediation efforts.[1][2][3] The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver reliable and accurate results.

General Workflow for DNOC Analysis in Soil

The overall process for analyzing DNOC in soil samples involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.

DNOC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Soil Sample Collection Homogenization Sieving & Homogenization SampleCollection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis HPLC-UV/DAD or GC-MS Analysis Cleanup->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification Reporting Data Reporting & Interpretation Quantification->Reporting

Caption: General workflow for the analysis of DNOC in soil samples.

Quantitative Data Summary

The performance of different analytical methods for DNOC detection in soil is summarized below. These values can vary based on soil type, instrument sensitivity, and specific laboratory conditions.

ParameterHPLC-UVGC-MSSpectrophotometry (Copper(II)-neocuproine)
Limit of Detection (LOD) 0.001 - 0.008 µg/g~0.02 mg/g (for related nitroaromatics)0.2 mg/L (in solution)
Limit of Quantification (LOQ) 0.008 µg/gNot specified for DNOC in soilNot specified
Recovery 90.75 - 94.05%Average 48% (for a range of explosives)>95%
Precision (%RSD) < 2%Not specifiedNot specified
Linearity (r²) > 0.99> 0.99Not specified

Experimental Protocols

Sample Preparation: Extraction and Cleanup

This protocol is a general guideline and may require optimization based on the specific soil matrix.

1.1. Soil Sample Pre-treatment:

  • Air-dry the soil sample at ambient temperature.

  • Grind the dried soil using a mortar and pestle.

  • Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.

1.2. Solvent Extraction:

  • Weigh 10 g of the prepared soil into a centrifuge tube.

  • Add 20 mL of a suitable solvent mixture, such as acetone:methanol or acetonitrile.

  • For enhanced extraction, sonicate the mixture for 15-30 minutes or shake vigorously for 1 hour.

  • Centrifuge the sample at a sufficient speed to pellet the soil particles.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process with a fresh portion of solvent and combine the supernatants.

1.3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Load the combined supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove polar interferences.

  • Elute the DNOC from the cartridge with a small volume of an appropriate solvent, such as methanol or acetonitrile.

  • The eluted sample is now ready for instrumental analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of DNOC in soil extracts.

2.1. Instrumentation:

  • HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

2.2. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and 0.1% glacial acetic acid in water is commonly used.[1][2] The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Detection Wavelength: 264 nm.[1][2]

2.3. Calibration:

  • Prepare a stock solution of DNOC in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Inject each standard into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

2.4. Quality Control:

  • Include a method blank (a clean soil sample processed in the same way as the test samples) to check for contamination.

  • Analyze a spiked soil sample (a clean soil sample fortified with a known amount of DNOC) to determine the method's recovery.

  • Run a check standard periodically to monitor the instrument's performance.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of DNOC, often after a derivatization step.

3.1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms or equivalent).

3.2. Derivatization (Optional but Recommended):

  • To improve the volatility and chromatographic behavior of DNOC, derivatization may be necessary. Common derivatizing agents include diazomethane or pentafluorobenzyl bromide (PFBBr).

  • Caution: Diazomethane is explosive and carcinogenic and should be handled with extreme care by experienced personnel.

3.3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 280-300 °C. The specific ramp rate and hold times should be optimized.

  • Transfer Line Temperature: 280 °C.

3.4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis. Monitor characteristic ions for DNOC.

3.5. Calibration and Quality Control:

  • Follow similar procedures for calibration and quality control as described for the HPLC method. If derivatization is performed, the calibration standards must also be derivatized.

Logical Relationships in Method Selection

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis.

Method_Selection Start Analytical Requirement Routine Routine Monitoring & Quantification Start->Routine HighSensitivity High Sensitivity & Confirmatory Analysis Start->HighSensitivity HPLC HPLC-UV/DAD Routine->HPLC GCMS GC-MS HighSensitivity->GCMS Derivatization Derivatization may be required GCMS->Derivatization

References

Application Notes and Protocols for the Spectrophotometric Determination of DNOC in Environmental Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound that has been used as a pesticide, herbicide, and fungicide.[1][2] Due to its persistence and toxicity, its use has been restricted in many countries.[1][2] However, DNOC can still be found in environmental water samples due to its slow degradation.[1][2] Monitoring of DNOC levels in water is crucial for environmental protection and public health. Spectrophotometry offers a cost-effective and accessible alternative to chromatographic methods for the routine analysis of DNOC.[1][2]

This document provides detailed application notes and protocols for two sensitive spectrophotometric methods for the determination of DNOC in environmental water samples. These methods are based on the reduction of DNOC followed by colorimetric reactions with either periodate or copper(II)-neocuproine. A solid-phase extraction (SPE) protocol for the preconcentration of DNOC from water samples is also included.

Principle of the Methods

The spectrophotometric determination of DNOC involves a two-step process:

  • Reduction of DNOC: The nitro groups of DNOC are reduced to amino groups using zinc powder in an acidic medium (Zn/HCl). This reaction is accelerated by microwave irradiation.[1]

  • Colorimetric Reaction: The resulting aromatic diamine is then reacted with a chromogenic reagent to produce a stable, colored product. The intensity of the color, which is proportional to the initial DNOC concentration, is measured using a spectrophotometer. Two distinct colorimetric reactions are described:

    • Periodate Method: The reduced DNOC reacts with periodate to form a colored product.

    • Copper(II)-Neocuproine (Nc) Method: The reduced DNOC reduces Cu(II) to Cu(I), which then forms a colored complex with neocuproine.[1]

The overall workflow for the analysis is depicted in the following diagram:

DNOC Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectrophotometric Analysis WaterSample Environmental Water Sample FilteredSample Filtration WaterSample->FilteredSample SPE Solid-Phase Extraction (SPE) FilteredSample->SPE Elution Elution SPE->Elution ConcentratedSample Concentrated DNOC Sample Elution->ConcentratedSample Reduction Reduction with Zn/HCl ConcentratedSample->Reduction ColorimetricReaction Colorimetric Reaction Reduction->ColorimetricReaction Spectrophotometry Spectrophotometric Measurement ColorimetricReaction->Spectrophotometry Periodate Periodate ColorimetricReaction->Periodate Periodate Method CuNc CuNc ColorimetricReaction->CuNc Cu(II)-Neocuproine Method Quantification Quantification Spectrophotometry->Quantification

Experimental workflow for DNOC determination.

Data Presentation

The following tables summarize the quantitative data for the two spectrophotometric methods for DNOC determination.

Table 1: Method Validation Parameters

ParameterPeriodate MethodCopper(II)-Neocuproine MethodReference
Limit of Detection (LOD)1.6 mg L⁻¹0.2 mg L⁻¹[1]
Wavelength (λmax)Not Specified450 nm[3][4]
Overall Recovery≥ 95%≥ 95%[1]

Table 2: Comparison with HPLC

ParameterSpectrophotometric MethodsHigh-Performance Liquid Chromatography (HPLC)Reference
UV Detector Wavelength-264 nm[1][2]
Column-C18 (5 µm), 250 mm x 4.6 mm ID[1][2]
Mobile Phase-Methanol + 0.1% Glacial Acetic Acid[1][2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is for the preconcentration of DNOC from environmental water samples. An 8-hydroxyquinoline-impregnated XAD copolymer resin stabilized with Fe(III) can be used for this purpose.[1]

Materials:

  • Environmental water sample

  • Solid-phase extraction cartridges (e.g., XAD copolymer resin)

  • Methanol (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Vacuum manifold

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Adjust the pH of the water sample to 2.5 with HCl.[1]

    • Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Elution:

    • Elute the retained DNOC from the cartridge with 5 mL of 0.025 M methanolic NaOH into a collection vial.[1]

    • The resulting eluate is the concentrated DNOC sample ready for analysis.

Spectrophotometric Determination of DNOC

The following protocols describe the two colorimetric methods for the quantification of DNOC after the initial reduction step.

2.1. Reduction of DNOC

Materials:

  • Concentrated DNOC sample (from SPE) or standard DNOC solutions

  • Zinc powder (Zn)

  • Hydrochloric acid (HCl), concentrated

  • Microwave oven

Procedure:

  • To a suitable volume of the concentrated DNOC sample or standard in a microwave-safe vessel, add a small amount of zinc powder and a few drops of concentrated HCl.

  • Place the vessel in a microwave oven and irradiate for 15 seconds to facilitate the reduction of DNOC.[1]

  • After cooling, the solution contains the reduced form of DNOC and is ready for the colorimetric reaction.

2.2. Method A: Periodate Method

Materials:

  • Reduced DNOC solution

  • Periodate reagent solution (e.g., potassium periodate)

  • Spectrophotometer

Procedure:

  • To the reduced DNOC solution, add a specific volume of the periodate reagent solution.

  • Allow the reaction to proceed for a defined period at a specific temperature to ensure complete color development.

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Construct a calibration curve by plotting the absorbance values of standard DNOC solutions versus their concentrations.

  • Determine the concentration of DNOC in the sample from the calibration curve.

2.3. Method B: Copper(II)-Neocuproine Method

Materials:

  • Reduced DNOC solution

  • Copper(II) solution (e.g., CuSO₄)

  • Neocuproine (Nc) solution

  • Buffer solution (e.g., ammonium acetate)

  • Spectrophotometer

Procedure:

  • To the reduced DNOC solution, add the copper(II)-neocuproine reagent in a buffered medium (e.g., pH 7).[5]

  • The reduced DNOC will reduce Cu(II) to Cu(I), which then forms a stable, colored complex with neocuproine.

  • Measure the absorbance of the Cu(I)-Nc complex at 450 nm against a reagent blank.[3][4]

  • Construct a calibration curve by plotting the absorbance values of standard DNOC solutions versus their concentrations.

  • Determine the concentration of DNOC in the sample from the calibration curve.

Principle of Spectrophotometry

Spectrophotometry is an analytical technique based on the principle that every chemical compound absorbs, transmits, or reflects light (electromagnetic radiation) over a certain range of wavelength. The relationship between the absorbance of a solution and the concentration of the absorbing species is described by the Beer-Lambert Law.

Beer-Lambert Law cluster_light_path Light Path LightSource Light Source (I₀) Cuvette Sample in Cuvette (path length, l) LightSource->Cuvette Incident Light Detector Detector (I) Cuvette->Detector Transmitted Light Equation A = εbc A A = Absorbance Equation->A epsilon ε = Molar Absorptivity Equation->epsilon b b = Path Length Equation->b c c = Concentration Equation->c

Principle of Spectrophotometry.

Conclusion

The spectrophotometric methods described provide a simple, rapid, and sensitive means for the determination of DNOC in environmental water samples. The copper(II)-neocuproine method offers a lower limit of detection compared to the periodate method.[1] The inclusion of a solid-phase extraction step allows for the preconcentration of DNOC, enhancing the sensitivity of the analysis for trace-level detection. These methods are suitable for routine monitoring and can be valuable tools for environmental laboratories and researchers. Both spectrophotometric methods showed no interference from common soil cations and anions, as well as some other pesticides.[1]

References

Application Notes and Protocols: Induction of Mitochondrial Permeability Transition by Dinitro-o-cresol in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitro-o-cresol (DNOC) is a phenolic compound known to act as a potent protonophore, effectively uncoupling oxidative phosphorylation in mitochondria.[1] This property allows it to be utilized as a tool in toxicological and pharmacological research to study mitochondrial dysfunction. At specific concentrations, DNOC can induce the mitochondrial permeability transition (MPT), a critical event in cell death pathways. The MPT is characterized by a sudden increase in the permeability of the inner mitochondrial membrane to small solutes, leading to mitochondrial swelling, dissipation of the membrane potential, and the release of pro-apoptotic factors like cytochrome c.[1]

These application notes provide detailed protocols for inducing and measuring DNOC-mediated MPT in vitro using isolated mitochondria. The described methods are essential for researchers investigating the mechanisms of drug-induced mitochondrial toxicity, screening compounds for their effects on mitochondrial function, and exploring the role of MPT in various pathological conditions.

Data Presentation

The following tables summarize the quantitative effects of DNOC on isolated rat liver mitochondria as reported in the literature.

ParameterDNOC Concentration (µM)Observed EffectReference
Oxidative Phosphorylation10-50Acts as a classical uncoupler, increasing succinate-supported respiration.[1]
Succinate-supported Respiration> 50Inhibition of respiration and decreased activity of succinate dehydrogenase.[1]
Transmembrane Potential10-50Decrease in mitochondrial transmembrane potential.[1]
Mitochondrial SwellingUncoupling ConcentrationsInduction of swelling in isosmotic sucrose medium in the presence of Ca2+.[1]

Signaling Pathway of DNOC-Induced Mitochondrial Permeability Transition

DNOC_MPT_Pathway DNOC DNOC IMM Inner Mitochondrial Membrane (IMM) DNOC->IMM Acts as a protonophore MPTP Mitochondrial Permeability Transition Pore (mPTP) Opening DNOC->MPTP Induces ProtonGradient Proton Gradient (ΔΨm) Dissipation IMM->ProtonGradient Uncoupling Uncoupling of Oxidative Phosphorylation ProtonGradient->Uncoupling Ca2 Ca²⁺ Ca2->MPTP Induces ROS Reactive Oxygen Species (ROS) Generation MPTP->ROS Swelling Mitochondrial Swelling MPTP->Swelling CytoC Cytochrome c Release MPTP->CytoC ThiolOxidation Membrane Protein Thiol Oxidation ROS->ThiolOxidation ThiolOxidation->MPTP Sensitizes Apoptosis Apoptosis CytoC->Apoptosis Mito_Isolation_Workflow start Start: Euthanize Rat & Excise Liver step1 Mince liver in ice-cold isolation buffer start->step1 step2 Homogenize tissue step1->step2 step3 Centrifuge at low speed (e.g., 700 x g, 10 min, 4°C) to pellet nuclei and debris step2->step3 step4 Collect supernatant step3->step4 step5 Centrifuge supernatant at high speed (e.g., 10,000 x g, 10 min, 4°C) to pellet mitochondria step4->step5 step6 Wash mitochondrial pellet with isolation buffer step5->step6 step7 Resuspend final pellet in assay-specific buffer step6->step7 end Isolated Mitochondria step7->end MPT_Experiment_Workflow start Start: Prepare Isolated Mitochondria Suspension step1 Pre-incubate mitochondria in assay buffer with Ca²⁺ start->step1 step2 Add DNOC (and other reagents, e.g., CsA) step1->step2 step3 Monitor changes in: - Mitochondrial Swelling (A₅₄₀) - Membrane Potential (Fluorescence) - Oxygen Consumption (Respirometry) step2->step3 step4 For Cytochrome c Release: Incubate, then centrifuge to separate mitochondria and supernatant step2->step4 end Data Analysis step3->end step5 Analyze supernatant and pellet by Western Blot for Cytochrome c step4->step5 step5->end

References

Dinitro-o-cresol (DNOC) as an Experimental Tool in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound historically used as a pesticide and herbicide.[1][2] In the field of metabolic research, DNOC serves as a potent experimental tool due to its well-characterized activity as a classical mitochondrial uncoupler.[3] Structurally similar to the well-known uncoupler 2,4-dinitrophenol (DNP), DNOC disrupts oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, leading to a cascade of metabolic consequences. This property makes DNOC a valuable agent for studying cellular bioenergetics, mitochondrial function, and the physiological responses to metabolic stress.

These application notes provide a comprehensive overview of the use of DNOC in metabolic research, including its mechanism of action, quantitative effects on key metabolic parameters, and detailed experimental protocols.

Mechanism of Action: Mitochondrial Uncoupling

DNOC functions as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[3] This uncoupling of electron transport from ATP synthesis has several key consequences:

  • Increased Oxygen Consumption: With the proton gradient dissipated, the electron transport chain (ETC) is no longer inhibited by the backpressure of the proton motive force. This leads to an uncontrolled, maximal rate of electron flow and a corresponding increase in oxygen consumption as the terminal electron acceptor.[4]

  • Decreased ATP Synthesis: By providing an alternative route for proton re-entry into the mitochondrial matrix, DNOC prevents the utilization of the proton gradient by ATP synthase to generate ATP.[5]

  • Heat Production: The energy stored in the electrochemical gradient that is not used for ATP synthesis is released as heat, leading to an increase in cellular and organismal temperature.[4][6]

Data Presentation: Quantitative Effects of DNOC

The following tables summarize the quantitative effects of DNOC on key metabolic parameters as reported in various experimental systems.

ParameterOrganism/SystemDNOC ConcentrationObserved EffectReference
Mitochondrial Respiration Rat Liver Mitochondria10-50 µMActs as a classical uncoupler, increasing succinate-supported respiration.[3][3]
Rat Liver Mitochondria> 50 µMInhibition of succinate-supported respiration.[3][3]
Transmembrane Potential Rat Liver Mitochondria10-50 µMDecrease in transmembrane potential.[3][3]
Body Temperature RatsNot SpecifiedIncreased body temperature.[7][7]
Basal Metabolic Rate HumansNot SpecifiedIncreased basal metabolic rate.[7][7]
ParameterDNOC ConcentrationCell TypeChange in ATP LevelReference
ATP Levels Not specifiedA549 cellsApproximately 40% reduction[8]

Experimental Protocols

Protocol 1: Measuring Mitochondrial Respiration in Isolated Mitochondria using a Clark-Type Oxygen Electrode

This protocol describes the measurement of oxygen consumption in isolated mitochondria treated with DNOC using a Clark-type oxygen electrode.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mg/mL BSA, pH 7.2)

  • Respiratory Substrates (e.g., 5 mM succinate)

  • ADP solution (e.g., 100 mM)

  • DNOC stock solution (in DMSO or ethanol)

  • Clark-type oxygen electrode system

  • Magnetic stirrer and stir bars

Procedure:

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions. Typically, this involves setting the 100% oxygen saturation point with air-saturated respiration buffer and the 0% point with a reducing agent like sodium dithionite.[5]

  • Chamber Setup: Add 1-2 mL of pre-warmed (e.g., 37°C) respiration buffer to the electrode chamber with a small magnetic stir bar.

  • Mitochondria Addition: Add a known amount of isolated mitochondria (typically 0.5-1 mg/mL protein) to the chamber and allow the baseline oxygen consumption (State 2 respiration) to stabilize.

  • Substrate Addition: Initiate electron transport by adding the respiratory substrate (e.g., succinate).

  • State 3 Respiration: Induce coupled respiration by adding a limiting amount of ADP (e.g., 100-200 µM). Observe the rapid increase in oxygen consumption.

  • DNOC Titration: Once the ADP is phosphorylated and the respiration rate returns to State 4, begin titrating small aliquots of the DNOC stock solution into the chamber.

  • Data Recording: Continuously record the oxygen concentration in the chamber. The rate of oxygen consumption can be calculated from the slope of the oxygen concentration trace.

  • Analysis: Plot the rate of oxygen consumption as a function of DNOC concentration to determine the optimal uncoupling concentration and to observe the inhibitory effects at higher concentrations.

Protocol 2: Assessing Cellular Bioenergetics with DNOC using a Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of DNOC on the oxygen consumption rate (OCR) of cultured cells.

Materials:

  • Cultured cells of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine, pH 7.4)

  • DNOC stock solution (in DMSO)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation: On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the hydrated sensor cartridge with the DNOC stock solution diluted in assay medium to the desired final concentration for injection.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Program the instrument to measure basal OCR, followed by the injection of DNOC and subsequent OCR measurements. A typical protocol involves 3-4 baseline measurements, followed by injection and 3-4 measurements after injection.

  • Data Analysis: The Seahorse XF software will calculate the OCR. Normalize the data to cell number or protein concentration. The increase in OCR after DNOC injection represents the maximal respiratory capacity of the cells.

Protocol 3: Measurement of Body Temperature in Rodents after DNOC Administration

This protocol describes the measurement of changes in body temperature in rats or mice following the administration of DNOC.

Materials:

  • Laboratory rats or mice

  • DNOC solution for injection (e.g., in saline with a co-solvent if necessary)

  • Rectal probe thermometer or implantable telemetry system

  • Animal scale

Procedure:

  • Acclimation: Acclimate the animals to the experimental conditions and handling for several days prior to the experiment to minimize stress-induced temperature changes.[9]

  • Baseline Temperature: Measure the baseline body temperature of each animal before DNOC administration. For rectal measurements, lubricate the probe and insert it to a consistent depth. For telemetry, record the baseline reading.

  • DNOC Administration: Administer a predetermined dose of DNOC to the animals via the desired route (e.g., intraperitoneal injection). A control group should receive a vehicle injection.

  • Temperature Monitoring: Measure the body temperature at regular intervals (e.g., every 15-30 minutes) for a period of several hours.[10]

  • Data Analysis: Plot the change in body temperature from baseline over time for both the DNOC-treated and control groups.

Mandatory Visualizations

DNOC_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space ATP_Synthase_Matrix ATP Synthase ATP ATP ATP_Synthase_Matrix->ATP ADP ADP + Pi ADP->ATP_Synthase_Matrix Protons_IMS H+ Protons_IMS->ATP_Synthase_Matrix Flows through DNOC DNOC Protons_IMS->DNOC ETC Electron Transport Chain ETC->Protons_IMS Pumps H+ cluster_matrix cluster_matrix DNOC->cluster_matrix Transports H+

Caption: Mechanism of DNOC as a mitochondrial uncoupler.

DNOC_Workflow A Prepare Cells or Isolate Mitochondria C Establish Baseline Metabolic Rate (e.g., OCR, Temperature) A->C B Prepare DNOC Solutions D Administer DNOC B->D C->D E Measure Post-Treatment Metabolic Rate D->E F Data Analysis and Interpretation E->F DNOC_Properties_Effects cluster_properties Chemical Properties cluster_effects Metabolic Effects Lipophilic Lipophilic Nature Uncoupling Mitochondrial Uncoupling Lipophilic->Uncoupling Crosses mitochondrial membrane Weak_Acid Weak Acid (Proton Donor/Acceptor) Weak_Acid->Uncoupling Transports protons Increased_OCR Increased O2 Consumption Uncoupling->Increased_OCR Decreased_ATP Decreased ATP Synthesis Uncoupling->Decreased_ATP Heat Heat Production Uncoupling->Heat

References

Application Notes and Protocols for Using DNOC in Isolated Mitochondria Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitro-o-cresol (DNOC) is a potent metabolic poison that acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[1] This property makes it a valuable tool for studying mitochondrial function and dysfunction. By transporting protons across the inner mitochondrial membrane, DNOC dissipates the proton motive force, leading to an increase in oxygen consumption and a decrease in ATP synthesis. At lower concentrations (typically 10-50 µM), DNOC acts as a classical uncoupler, while at higher concentrations (>50 µM), it can inhibit the respiratory chain.[1]

These application notes provide detailed protocols for the use of DNOC in studies with isolated mitochondria, focusing on the assessment of its effects on key mitochondrial parameters: oxygen consumption, membrane potential, and ATP synthesis.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of DNOC on isolated mitochondria. It is important to note that the exact values can vary depending on the source of the mitochondria (e.g., tissue, species) and the specific experimental conditions. The data presented here are representative examples based on the known mechanism of action of DNOC.

Table 1: Effect of DNOC on Mitochondrial Oxygen Consumption Rate

DNOC Concentration (µM)Oxygen Consumption Rate (nmol O₂/min/mg protein)Expected Outcome
0 (Control)25 ± 3Basal respiration
1055 ± 5Uncoupling: Significant increase in respiration
2580 ± 7Uncoupling: Near-maximal stimulation of respiration
5065 ± 6Onset of inhibition
10030 ± 4Inhibition: Respiration rate returns to near basal levels
20015 ± 2Strong inhibition of the respiratory chain

Table 2: Effect of DNOC on Mitochondrial Membrane Potential (ΔΨm)

DNOC Concentration (µM)JC-1 Red/Green Fluorescence RatioExpected Outcome
0 (Control)8.5 ± 0.7High membrane potential
104.2 ± 0.5Partial depolarization
252.1 ± 0.3Significant depolarization
501.2 ± 0.2Severe depolarization
1000.8 ± 0.1Complete collapse of membrane potential

Table 3: Effect of DNOC on Mitochondrial ATP Synthesis Rate

DNOC Concentration (µM)ATP Synthesis Rate (nmol ATP/min/mg protein)Expected Outcome
0 (Control)150 ± 15Normal ATP synthesis
1075 ± 10Significant reduction in ATP synthesis
2530 ± 5Severe reduction in ATP synthesis
50< 10Near-complete inhibition of ATP synthesis
100< 5Complete inhibition of ATP synthesis

Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol is adapted from established methods for isolating functional mitochondria from rat liver.

Materials:

  • Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Homogenizer: Glass-Teflon Potter-Elvehjem homogenizer

  • Centrifuge (refrigerated)

Procedure:

  • Euthanize a rat according to approved animal welfare protocols.

  • Excise the liver, wash it with ice-cold isolation buffer, and mince it into small pieces.

  • Homogenize the minced liver in 10 volumes of ice-cold isolation buffer with a loose-fitting Teflon pestle (2-3 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.

  • Repeat the centrifugation (step 5) and resuspension steps twice to wash the mitochondria.

  • After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Measurement of Mitochondrial Oxygen Consumption

This protocol describes the measurement of oxygen consumption using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

Materials:

  • Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4

  • Substrates: e.g., 10 mM glutamate and 5 mM malate (for Complex I-driven respiration) or 10 mM succinate (for Complex II-driven respiration)

  • ADP solution (e.g., 100 mM)

  • DNOC stock solution (in DMSO or ethanol)

  • Clark-type oxygen electrode or Seahorse XF Analyzer

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add the mitochondrial suspension to the chamber (final concentration of 0.5-1.0 mg/mL).

  • Add the respiratory substrates and record the basal respiration rate (State 2).

  • Add a known amount of ADP (e.g., 150 nmol) to initiate State 3 respiration (ADP-stimulated).

  • Once the ADP is phosphorylated to ATP, the respiration rate will return to State 4 (resting state).

  • Add different concentrations of DNOC to the chamber and record the changes in oxygen consumption. For uncoupling, a significant increase in the State 4 respiration rate is expected.

  • At the end of the experiment, add an inhibitor of the respiratory chain (e.g., antimycin A) to measure non-mitochondrial oxygen consumption.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is a reliable indicator of the mitochondrial membrane potential.[2][3][4]

Materials:

  • JC-1 stock solution (e.g., 1 mg/mL in DMSO)

  • Respiration Buffer (as described above)

  • Mitochondrial suspension

  • Black-walled, clear-bottom 96-well plate

  • Fluorescence plate reader with filters for green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) fluorescence.

Procedure:

  • Prepare a working solution of JC-1 in the respiration buffer (final concentration of 1-2 µM).

  • Add the mitochondrial suspension to the wells of the 96-well plate (e.g., 20-50 µg of mitochondrial protein per well).

  • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Add different concentrations of DNOC to the wells.

  • Immediately measure the fluorescence intensity at both green and red wavelengths using a fluorescence plate reader.

  • Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

experimental_workflow cluster_isolation Mitochondria Isolation cluster_assays Mitochondrial Assays tissue Excise and Mince Tissue homogenize Homogenize in Isolation Buffer tissue->homogenize centrifuge1 Centrifuge at 1,000 x g homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at 10,000 x g supernatant1->centrifuge2 pellet Resuspend Mitochondrial Pellet centrifuge2->pellet wash Wash Mitochondria pellet->wash wash->centrifuge2 final_pellet Final Mitochondrial Pellet wash->final_pellet protein_assay Determine Protein Concentration final_pellet->protein_assay o2_consumption Oxygen Consumption Assay protein_assay->o2_consumption membrane_potential Membrane Potential Assay (JC-1) protein_assay->membrane_potential atp_synthesis ATP Synthesis Assay protein_assay->atp_synthesis

Caption: Experimental workflow for isolating mitochondria and performing functional assays.

dnoc_pathway cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_ims H+ (Intermembrane Space) ETC->H_ims pumps H+ O2 O₂ ETC->O2 reduces ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP synthesizes DNOC DNOC H_matrix H+ (Matrix) DNOC->H_matrix transports H+ Proton_Gradient Proton Gradient (Δp) DNOC->Proton_Gradient dissipates H_ims->ATP_Synthase drives H_ims->DNOC ADP ADP + Pi ADP->ATP_Synthase H2O H₂O O2->H2O Proton_Gradient->ATP_Synthase reduced drive

Caption: Signaling pathway of DNOC as a mitochondrial uncoupler.

Safety Precautions

DNOC is a highly toxic compound and must be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling DNOC.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store DNOC in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Disposal: Dispose of DNOC and contaminated materials as hazardous waste according to local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for DNOC before use for complete safety information.

References

Application Note: Sensitive Quantification of 4,6-Dinitro-o-cresol (DNOC) by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

4,6-Dinitro-o-cresol (DNOC) is a highly toxic compound formerly used as a pesticide.[1] Due to its persistence and potential health risks, including acute and chronic toxicity, sensitive and selective analytical methods are required for its detection in various matrices.[1][2] This application note details a robust and highly sensitive method for the quantification of DNOC using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS). The protocol covers sample preparation from both environmental water and complex animal-origin food matrices, optimized chromatographic separation, and MS/MS detection parameters. The method utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using electrospray ionization in negative mode, which provides excellent sensitivity and specificity.[3][4] The described methodology achieves low detection limits, making it suitable for trace-level residue analysis and regulatory monitoring.

Introduction

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound that has been used as a herbicide, insecticide, and fungicide.[5] Its use was broadly canceled by the U.S. EPA in 1991 due to extreme toxicity to humans.[1][2] Human exposure can lead to severe health effects, including increased basal metabolic rate, fatigue, bilateral cataracts, and impacts on the nervous, respiratory, and cardiovascular systems.[1] Given its slow degradation in the environment, DNOC residues can still be found in soil and water, posing a continuous risk of entering the food chain.[2][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) has become the preferred technique for analyzing trace contaminants in complex matrices due to its high sensitivity and selectivity.[7][8] This method allows for the unambiguous identification and quantification of analytes at very low concentrations, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range.[3][7] This document provides a comprehensive protocol for the sensitive analysis of DNOC in water and animal food samples.

Experimental Protocols

Materials and Reagents
  • Standards: 4,6-Dinitro-o-cresol (DNOC) analytical standard.

  • Solvents: Acetonitrile, Methanol (HPLC or LC/MS grade), Hexane, Acetone.

  • Reagents: Formic acid, Glacial acetic acid, Ultrapure water.[9]

  • Solid-Phase Extraction (SPE) Cartridges:

    • For Water Samples: Autoprep PS-Liq@ cartridges or equivalent polymeric reversed-phase cartridges.[3]

    • For Food Samples: Oasis HLB cartridges or equivalent hydrophilic-lipophilic balanced cartridges.[4]

Instrumentation
  • Liquid Chromatograph: An ultra-high performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[3][4]

  • Analytical Column: A reversed-phase C18 column (e.g., BEH C18, 50 mm × 2.1 mm, 1.7 µm or ODS-3, 150 mm x 2.1 mm, 5 µm).[3][4]

Standard Solution Preparation
  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of DNOC standard and dissolve it in methanol to obtain the desired concentration.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase or a solvent mixture that mimics the final sample extract.

Sample Preparation Protocol

A. Environmental Water Samples [3]

  • Acidification: Adjust the pH of the water sample (e.g., 500 mL) to 3 using a suitable acid.

  • SPE Cartridge Conditioning: Condition the polymeric SPE cartridge according to the manufacturer's instructions, typically with methanol followed by acidified water.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a steady flow rate.

  • Washing: Wash the cartridge with a small volume of ultrapure water to remove interferences.

  • Elution: Elute the retained DNOC from the cartridge using 5 mL of acetonitrile.[3]

  • Final Preparation: The eluate can be directly injected or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

B. Animal-Origin Food Samples [4]

  • Homogenization and Extraction: Homogenize a representative sample (e.g., 5 g) and extract with a mixture of acetone-hexane (1:2, v/v) using a high-speed homogenizer.

  • Centrifugation: Centrifuge the mixture to separate the organic layer.

  • SPE Cleanup:

    • Condition an Oasis HLB SPE cartridge with the appropriate solvents (e.g., methanol followed by water).

    • Load the organic extract onto the conditioned cartridge.

    • This step effectively removes fats and other matrix interferences.[4]

  • Elution: Elute DNOC from the cartridge with a suitable solvent like acetonitrile or methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for LC/MS/MS analysis.

LC/MS/MS Method Parameters
ParameterWater Samples[3][6]Animal Food Samples[4]
LC System HPLC SystemUPLC System
Column ODS-3 (150 mm x 2.1 mm, 5 µm)BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Acetic AcidB: AcetonitrileA: WaterB: Acetonitrile
Gradient Isocratic or Gradient (To be optimized)Gradient Elution (To be optimized)
Flow Rate ~0.2 mL/min~0.3 mL/min
Injection Volume 10 µL5 µL
Column Temperature 40 °C40 °C
MS System Triple Quadrupole MSTriple Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Negative ModeESI, Negative Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 197 (To be confirmed based on standard infusion)197 (To be confirmed based on standard infusion)
Product Ions (m/z) To be determined via infusion of DNOC standardTo be determined via infusion of DNOC standard
Collision Energy (eV) To be optimizedTo be optimized

Results and Discussion

The performance of the LC/MS/MS method for DNOC analysis is characterized by its high sensitivity, accuracy, and precision. The use of SPE cleanup is critical for reducing matrix effects, especially in complex food samples.[4] Operating the mass spectrometer in MRM mode ensures high selectivity by monitoring specific precursor-to-product ion transitions for DNOC.

Quantitative Data Summary

The following table summarizes the quantitative performance metrics reported for DNOC analysis in different matrices.

MatrixLimit of Detection (LOD) / Method Detection Limit (MDL)Linearity (r)Average RecoveryRelative Standard Deviation (RSD)Reference
Environmental Water0.24 ng/L (MDL)N/AN/AN/A[3]
Animal-Origin Foods0.005 mg/kg (LOD)>0.99982.6% - 108%< 10%[4]

N/A: Not available in the cited source.

The data demonstrates the method's capability to detect DNOC at sub-ppb levels, meeting the stringent requirements for environmental and food safety monitoring. The excellent linearity, recovery, and precision in challenging food matrices underscore the robustness of the UPLC-MS/MS approach.[4]

Visualizations

LC_MSMS_Workflow Figure 1: General workflow for DNOC analysis by LC/MS/MS. cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water/Food) Extraction Extraction/ Homogenization Sample->Extraction SPE Solid-Phase Extraction (Cleanup & Concentration) Extraction->SPE Final_Sample Final Sample in Mobile Phase SPE->Final_Sample LC LC Separation (C18 Column) Final_Sample->LC MS MS/MS Detection (ESI-, MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: General workflow for DNOC analysis by LC/MS/MS.

SPE_Protocol_Logic Figure 2: Logical workflow for Solid-Phase Extraction (SPE). start Start SPE condition 1. Condition Cartridge (Methanol -> Water) start->condition load 2. Load Sample (Acidified Water or Food Extract) condition->load Cartridge is activated wash 3. Wash Cartridge (Remove Polar Impurities) load->wash DNOC is retained elute 4. Elute DNOC (Acetonitrile) wash->elute Interferences washed to waste collect Collect Eluate for LC/MS/MS Analysis elute->collect DNOC is collected

References

Application Notes and Protocols: Dinitro-o-cresol (DNOC) in Plant Photosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC) is a versatile chemical tool for investigating various aspects of plant photosynthesis. It functions as an "inhibitory uncoupler," exhibiting a dual concentration-dependent mechanism of action. At lower concentrations, DNOC acts as a potent inhibitor of photosynthetic electron transport, while at higher concentrations, it functions as an uncoupler of photophosphorylation. This unique property allows researchers to dissect different stages of the photosynthetic process, from light-harvesting and electron flow to ATP synthesis. These application notes provide detailed protocols for utilizing DNOC to study its effects on Photosystem II (PSII) electron transport, photophosphorylation, and overall photosynthetic efficiency using isolated chloroplasts and chlorophyll fluorescence techniques.

Mechanism of Action

DNOC's primary mode of action at low concentrations is the inhibition of the photosynthetic electron transport chain. It interrupts the flow of electrons between the primary quinone acceptor of Photosystem II (Q_A) and the plastoquinone (PQ) pool.[1] This action is similar to that of the widely used herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). By blocking electron flow, DNOC effectively halts linear electron transport and, consequently, non-cyclic photophosphorylation.

At higher concentrations, DNOC acts as an uncoupler of photophosphorylation. In this role, it dissipates the proton motive force (PMF) across the thylakoid membrane, which is essential for ATP synthesis. This uncoupling effect stimulates the rate of electron transport through Photosystem I (PSI) in a process known as the Mehler reaction, while concurrently inhibiting both cyclic and non-cyclic photophosphorylation.[1]

Quantitative Data Summary

The following table summarizes the quantitative effects of DNOC on various photosynthetic parameters as reported in the literature. These values can serve as a guide for designing experiments.

Photosynthetic ParameterPlant/SystemDNOC ConcentrationEffectReference
Electron Transport (Hill Reaction) Isolated Pea Chloroplasts~15 µM50% Inhibition (IC50)[1]
Non-Cyclic Photophosphorylation Isolated Pea Chloroplasts~15 µM50% Inhibition (IC50)[1]
Photosystem I-dependent Electron Transport (Mehler Reaction) Isolated Pea Chloroplasts> 15 µM (Higher Concentrations)Stimulation[1]
Cyclic Photophosphorylation Isolated Pea Chloroplasts> 15 µM (Higher Concentrations)Inhibition[1]
Oxidative Phosphorylation (Mitochondria) Isolated Rat Liver Mitochondria10-50 µMUncoupling[2]
Oxidative Phosphorylation (Mitochondria) Isolated Rat Liver Mitochondria> 50 µMInhibition of Respiration[2]

Experimental Protocols

Protocol 1: Isolation of Functional Chloroplasts from Spinach Leaves

This protocol describes the mechanical isolation of intact and functional chloroplasts, which are essential for in vitro photosynthesis assays.

Materials:

  • Fresh spinach leaves (Spinacia oleracea)

  • Grinding Buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbic acid, 0.1% (w/v) bovine serum albumin (BSA).

  • Resuspension Buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂.

  • Blender or mortar and pestle

  • Cheesecloth and Miracloth

  • Refrigerated centrifuge and centrifuge tubes

  • Spectrophotometer

  • 80% (v/v) Acetone solution

Procedure:

  • Pre-chill all buffers, glassware, and the centrifuge rotor to 4°C.

  • Wash spinach leaves and remove the midribs.

  • Homogenize approximately 20 g of leaves in 100 mL of ice-cold Grinding Buffer using a blender (three short bursts of 3-5 seconds each) or by grinding with a mortar and pestle.

  • Filter the homogenate through four layers of cheesecloth and then through one layer of Miracloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes to pellet cell debris.

  • Carefully transfer the supernatant to new centrifuge tubes and centrifuge at 1000 x g for 7 minutes to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (1-2 mL) of ice-cold Resuspension Buffer.

  • Determine the chlorophyll concentration of the isolated chloroplasts by diluting an aliquot in 80% acetone and measuring the absorbance at 652 nm. The chlorophyll concentration (mg/mL) can be calculated as: (A₆₅₂ × 1000) / 34.5.

  • Store the chloroplast suspension on ice and use immediately for subsequent assays.

G cluster_prep Chloroplast Isolation start Fresh Spinach Leaves homogenize Homogenize in Grinding Buffer start->homogenize filter Filter through Cheesecloth & Miracloth homogenize->filter centrifuge1 Centrifuge (200 x g, 2 min) filter->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 Discard Pellet centrifuge2 Centrifuge (1000 x g, 7 min) supernatant1->centrifuge2 pellet Collect Chloroplast Pellet centrifuge2->pellet Discard Supernatant resuspend Resuspend in Resuspension Buffer pellet->resuspend quantify Determine Chlorophyll Concentration resuspend->quantify end Isolated Chloroplasts (on ice) quantify->end

Caption: Workflow for isolating functional chloroplasts.

Protocol 2: Hill Reaction Assay to Determine the Effect of DNOC on PSII Electron Transport

This assay measures the rate of photoreduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by isolated chloroplasts, which is indicative of PSII activity.

Materials:

  • Isolated chloroplast suspension (from Protocol 1)

  • Hill Reaction Buffer: 0.1 M sorbitol, 10 mM K₃PO₄ (pH 6.8), 5 mM MgCl₂

  • 0.5 mM DCPIP solution

  • DNOC stock solution (e.g., 1 mM in ethanol)

  • Spectrophotometer

  • Light source (e.g., a 100W lamp)

  • Cuvettes

Procedure:

  • Prepare a series of DNOC dilutions to achieve final concentrations ranging from 1 µM to 100 µM in the reaction mixture. Remember to include a control with the same concentration of ethanol as the highest DNOC concentration.

  • Set up the reaction mixtures in cuvettes in a final volume of 3 mL. A typical reaction mixture contains:

    • 2.7 mL Hill Reaction Buffer

    • 0.1 mL of 0.5 mM DCPIP

    • 10 µL of DNOC dilution or ethanol (control)

    • 0.1 mL of chloroplast suspension (to a final chlorophyll concentration of 10-20 µg/mL)

  • Prepare a blank cuvette containing all components except DCPIP to zero the spectrophotometer at 600 nm.

  • Initiate the reaction by adding the chloroplast suspension to the cuvettes and immediately measure the initial absorbance at 600 nm (A₆₀₀) in the dark.

  • Expose the cuvettes to a saturating light source.

  • Measure the absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 3-5 minutes.

  • Calculate the rate of DCPIP reduction as the change in absorbance per unit time (ΔA₆₀₀/min).

  • Plot the percentage of inhibition of the Hill reaction rate against the DNOC concentration to determine the IC50 value.

G cluster_hill Hill Reaction Assay Workflow start Prepare DNOC dilutions setup Set up reaction mixtures (Buffer, DCPIP, DNOC) start->setup add_chloro Add chloroplasts setup->add_chloro measure_dark Measure initial A600 (dark) add_chloro->measure_dark illuminate Illuminate with light source measure_dark->illuminate measure_light Measure A600 at intervals illuminate->measure_light calculate Calculate rate of DCPIP reduction measure_light->calculate analyze Plot % inhibition vs. [DNOC] to find IC50 calculate->analyze

Caption: Experimental workflow for the Hill reaction assay.

Protocol 3: Measurement of Photophosphorylation using a Luciferin-Luciferase ATP Assay

This protocol quantifies ATP synthesis by measuring the light produced from the luciferase-catalyzed reaction of ATP with luciferin.

Materials:

  • Isolated chloroplast suspension (from Protocol 1)

  • Phosphorylation Buffer: 50 mM HEPES-KOH (pH 7.6), 50 mM KCl, 5 mM MgCl₂, 1 mM ADP, 5 mM K₂HPO₄, and an electron acceptor/mediator (e.g., 100 µM methyl viologen for non-cyclic, 50 µM phenazine methosulfate for cyclic).

  • DNOC stock solution (e.g., 1 mM in ethanol)

  • Luciferin-luciferase ATP assay kit

  • Luminometer

  • Light source

Procedure:

  • Prepare DNOC dilutions to achieve final concentrations ranging from 1 µM to 200 µM.

  • In a luminometer tube, prepare the reaction mixture in a final volume of 1 mL:

    • 900 µL Phosphorylation Buffer

    • 10 µL of DNOC dilution or ethanol

    • 50 µL of chloroplast suspension (10-20 µg chlorophyll)

  • Place the tube in the luminometer and allow it to equilibrate in the dark for 2 minutes.

  • Inject the luciferin-luciferase reagent according to the kit manufacturer's instructions.

  • Record the background luminescence in the dark.

  • Illuminate the sample with a light source and record the increase in luminescence over time (e.g., for 5 minutes). The rate of increase in luminescence is proportional to the rate of ATP synthesis.

  • Calibrate the luminescence signal with a known ATP standard curve.

  • Calculate the rate of ATP synthesis (µmol ATP/mg chlorophyll/hr).

  • Plot the rate of ATP synthesis against the DNOC concentration to observe inhibition (for non-cyclic and cyclic) and potential uncoupling effects.

Protocol 4: Analysis of DNOC Effects using Chlorophyll a Fluorescence

This protocol uses a pulse-amplitude-modulated (PAM) fluorometer to non-invasively assess the impact of DNOC on PSII efficiency.

Materials:

  • Intact leaves (e.g., spinach or pea)

  • DNOC solutions of various concentrations (e.g., 10 µM, 50 µM, 200 µM) with a surfactant (e.g., 0.01% Tween-20)

  • PAM fluorometer

  • Leaf clips

Procedure:

  • Treat the leaves with the DNOC solutions by spraying or floating leaf discs on the solutions. Include a control treated with water and surfactant.

  • Dark-adapt the leaves for at least 20-30 minutes using leaf clips.

  • Measure the minimal fluorescence (F₀) by applying a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

  • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).

  • For light-adapted measurements, illuminate the leaf with actinic light and apply saturating pulses to determine the effective quantum yield of PSII (ΦPSII), photochemical quenching (qP), and non-photochemical quenching (NPQ).

  • Compare the fluorescence parameters of DNOC-treated leaves with the control. A decrease in Fᵥ/Fₘ and qP, and an increase in F₀ are indicative of PSII inhibition. Changes in NPQ can reveal effects on the proton gradient and uncoupling.

Signaling Pathway and Mechanism of Action Diagrams

G cluster_pathway DNOC's Dual Action on Photosynthetic Electron Transport PSII Photosystem II (P680) Pheo Pheophytin PSII->Pheo QA QA Pheo->QA QB QB QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool e- Cytb6f Cytochrome b6f PQ_pool->Cytb6f e- PC Plastocyanin Cytb6f->PC e- H_lumen H+ (Lumen) Cytb6f->H_lumen H+ pumping PSI Photosystem I (P700) PC->PSI e- Fd Ferredoxin PSI->Fd e- FNR FNR Fd->FNR e- NADPH NADPH FNR->NADPH e- NADP NADP+ NADP->FNR ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP H_stroma H+ (Stroma) ATPsynthase->H_stroma H_lumen->ATPsynthase DNOC_low DNOC (Low Conc.) DNOC_low->QB Inhibits e- transfer DNOC_high DNOC (High Conc.) DNOC_high->ATPsynthase Inhibits ATP synthesis DNOC_high->H_lumen Dissipates H+ gradient

Caption: Mechanism of DNOC's inhibitory and uncoupling actions.

Conclusion

Dinitro-o-cresol is a powerful tool for elucidating the mechanisms of photosynthetic energy conversion. By carefully selecting the concentration, researchers can specifically target either the electron transport chain or the process of photophosphorylation. The protocols provided here offer a starting point for investigating the multifaceted effects of DNOC on plant photosynthesis. When combined with other biochemical and biophysical techniques, the use of DNOC can significantly contribute to our understanding of this fundamental biological process.

References

Investigating the Mitochondrial Electron Transport Chain with Dinitro-o-cresol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound historically used as a pesticide and herbicide.[1][2] From a toxicological and pharmacological perspective, DNOC is a potent uncoupler of oxidative phosphorylation in mitochondria.[3][4] This property makes it a valuable tool for investigating the intricacies of the mitochondrial electron transport chain (ETC) and cellular bioenergetics. By disrupting the tight coupling between electron transport and ATP synthesis, DNOC allows for the study of maximal respiratory capacity and the consequences of a dissipated proton motive force.

These application notes provide a detailed overview of the mechanism of action of DNOC and comprehensive protocols for its use in key mitochondrial function assays. The information is intended to guide researchers in designing and executing experiments to explore the impact of DNOC on cellular respiration, mitochondrial membrane potential, and ATP production.

Mechanism of Action of Dinitro-o-cresol

The primary mechanism of action of DNOC is its function as a protonophore.[1][4] In healthy mitochondria, the ETC pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton motive force. This gradient is essential for driving the synthesis of ATP by ATP synthase.

DNOC, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. The protonated, neutral form of DNOC then diffuses back across the inner membrane into the proton-poor matrix. Once in the matrix, it releases its proton, effectively shuttling protons back into the matrix and bypassing ATP synthase. This dissipation of the proton gradient uncouples electron transport from ATP synthesis.[4] Consequently, the ETC works at an accelerated rate in an attempt to re-establish the proton gradient, leading to a significant increase in oxygen consumption and heat production, while ATP synthesis is markedly reduced.[1]

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound on mitochondrial function.

ParameterOrganism/Cell TypeDNOC ConcentrationObserved EffectReference
Oxygen Consumption Isolated Rat Liver Mitochondria10-50 µMIncrease in succinate-supported respiration[1]
Isolated Rat Diaphragm Muscle0.05 mMIncreased oxygen consumption[5]
Mitochondrial Membrane Potential Isolated Rat Liver Mitochondria10-50 µMDecrease in transmembrane potential[1]
ATP Synthesis General (inferred from uncoupling action)Not SpecifiedInhibition of ATP synthesis[4]
Toxicity (LD50) Rat (oral)7 mg/kgLethal Dose, 50%[6]
Mouse (oral)21 mg/kgLethal Dose, 50%[6]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol describes the measurement of oxygen consumption rate (OCR) in isolated mitochondria or intact cells using high-resolution respirometry (e.g., Oroboros O2k or Seahorse XF Analyzer) to assess the uncoupling effect of DNOC.

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

  • Substrates (e.g., 10 mM pyruvate, 2 mM malate, 10 mM succinate)

  • ADP

  • This compound (DNOC) stock solution (e.g., 10 mM in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (positive control for uncoupling)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • High-resolution respirometer

Procedure for Isolated Mitochondria:

  • Preparation: Isolate mitochondria from tissue or cells using differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Chamber Setup: Calibrate the respirometer according to the manufacturer's instructions. Add 2 mL of pre-warmed (37°C) respiration buffer to the chambers.

  • Mitochondria Addition: Add an optimized amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL protein) to each chamber and allow the signal to stabilize (State 1 respiration).

  • Substrate Addition: Add substrates to fuel the electron transport chain (e.g., pyruvate and malate for Complex I-linked respiration, or succinate for Complex II-linked respiration). This initiates State 2 respiration.

  • State 3 Respiration: Add a saturating concentration of ADP (e.g., 1-2.5 mM) to stimulate ATP synthesis and measure State 3 respiration (coupled respiration).

  • State 4 Respiration: After the phosphorylation of ADP is complete, the respiration rate will decrease to State 4 (resting state).

  • DNOC Titration: Perform a stepwise titration of DNOC (e.g., in 5-10 µM increments) to determine the concentration that elicits the maximal uncoupled respiration rate. Record the OCR after each addition until no further increase is observed.

  • Inhibitor Addition: At the end of the experiment, add inhibitors such as rotenone and antimycin A to shut down the ETC and measure residual oxygen consumption.

Procedure for Intact Cells:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere.

  • Assay Medium: Replace the culture medium with pre-warmed assay medium (e.g., XF Base Medium supplemented with substrates) and incubate in a non-CO2 incubator for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer.

  • Basal OCR: Measure the basal oxygen consumption rate.

  • Sequential Injections: Program the instrument to sequentially inject:

    • Oligomycin: To measure ATP-linked respiration.

    • DNOC: To determine the maximal respiratory capacity. Perform a concentration titration in preliminary experiments to find the optimal uncoupling concentration.

    • Rotenone/Antimycin A: To measure non-mitochondrial respiration.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dyes JC-1 or TMRM to qualitatively and quantitatively assess changes in mitochondrial membrane potential induced by DNOC.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • JC-1 Staining Solution (e.g., 5 µg/mL in culture medium) or TMRM Staining Solution (e.g., 20-100 nM in culture medium)

  • This compound (DNOC) stock solution

  • FCCP (positive control for depolarization)

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure using JC-1:

  • Cell Culture: Seed cells on glass coverslips, in a 96-well plate, or in culture flasks and grow to the desired confluency.

  • Treatment: Treat cells with various concentrations of DNOC for a specified time. Include a vehicle control and a positive control (FCCP, e.g., 10 µM for 10-30 minutes).

  • Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with warm PBS or culture medium.

  • Analysis:

    • Fluorescence Microscopy: In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence.[7][8] In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 exists as monomers that emit green fluorescence.[7] Capture images and observe the shift from red to green fluorescence in DNOC-treated cells.

    • Flow Cytometry/Plate Reader: Quantify the red and green fluorescence intensities. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Procedure using TMRM:

  • Cell Culture and Treatment: Follow steps 1 and 2 as described for the JC-1 protocol.

  • Staining: Incubate cells with TMRM staining solution for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with warm PBS.

  • Analysis: TMRM accumulates in polarized mitochondria, emitting a bright red-orange fluorescence. Upon depolarization, TMRM redistributes to the cytosol, leading to a decrease in mitochondrial fluorescence intensity. Quantify the fluorescence intensity using a microscope, flow cytometer, or plate reader.

Protocol 3: Measurement of ATP Synthesis

This protocol describes a luminescence-based assay to measure the effect of DNOC on mitochondrial ATP synthesis.

Materials:

  • Isolated mitochondria or permeabilized cells

  • ATP Assay Buffer

  • Substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • This compound (DNOC) stock solution

  • Oligomycin (positive control for inhibition of ATP synthesis)

  • Luciferin-luciferase ATP assay kit

  • Luminometer or plate reader with luminescence capabilities

Procedure:

  • Sample Preparation: Prepare isolated mitochondria or permeabilized cells (e.g., using a low concentration of digitonin or streptolysin O to selectively permeabilize the plasma membrane while leaving the mitochondrial membrane intact).

  • Reaction Setup: In a luminometer tube or a white-walled 96-well plate, add the ATP assay buffer, substrates, and the luciferin-luciferase reagent.

  • Initiate Reaction: Add the mitochondrial or cell preparation to the reaction mixture.

  • Treatment: Add different concentrations of DNOC or vehicle control to the respective wells. Include a positive control with oligomycin.

  • Start ATP Synthesis: Initiate ATP synthesis by adding a known concentration of ADP.

  • Measurement: Immediately measure the luminescence signal over time. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

  • Data Analysis: Calculate the rate of ATP synthesis for each condition and compare the effect of DNOC to the control and oligomycin-treated samples.

Visualizations

DNOC_Mechanism cluster_ETC Mitochondrial Electron Transport Chain (ETC) cluster_Membrane Inner Mitochondrial Membrane cluster_ATP_Synthase ATP Synthesis ETC_Complexes Complex I-IV Proton_Pumping Proton (H+) Pumping ETC_Complexes->Proton_Pumping e- flow IMS Intermembrane Space (High H+) Proton_Pumping->IMS H+ ATP_Synthase ATP Synthase IMS->ATP_Synthase H+ Gradient DNOC DNOC IMS->DNOC Matrix Mitochondrial Matrix (Low H+) ATP_Synthase->Matrix H+ flow ATP_Production ATP ATP_Synthase->ATP_Production ADP + Pi DNOC->Matrix H+ Transport (Bypass)

Caption: Mechanism of DNOC as a mitochondrial uncoupler.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay Mitochondrial Function Assays cluster_Treatment Treatment cluster_Analysis Data Analysis Prep Isolate Mitochondria or Culture Cells DNOC_Treatment Treat with DNOC (and Controls) Prep->DNOC_Treatment OCR Measure Oxygen Consumption Rate Data_Analysis Analyze and Interpret Results OCR->Data_Analysis MMP Assess Mitochondrial Membrane Potential MMP->Data_Analysis ATP Quantify ATP Synthesis ATP->Data_Analysis DNOC_Treatment->OCR DNOC_Treatment->MMP DNOC_Treatment->ATP

Caption: General experimental workflow.

References

Application Notes and Protocols: Dinitro-o-cresol (DNOC) as a Polymerization Inhibitor for Vinyl Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitro-o-cresol (DNOC) is a synthetic organic compound historically used as a pesticide, fungicide, and insecticide.[1] In the polymer industry, DNOC and its derivatives are utilized as polymerization inhibitors, particularly for vinyl aromatic compounds like styrene.[2][3][4] This document provides detailed application notes and protocols for the use of this compound (DNOC) as a polymerization inhibitor for vinyl products, targeting researchers and professionals in drug development and polymer science. It is crucial to note that DNOC is a highly toxic substance and requires strict adherence to safety protocols.[5][6]

Mechanism of Action

DNOC functions as a polymerization inhibitor by acting as a radical scavenger .[7][8] In vinyl polymerization, the reaction proceeds through a free-radical chain mechanism. This involves initiation, propagation, and termination steps. DNOC intervenes in this process, primarily during the propagation phase, by donating a hydrogen atom from its phenolic hydroxyl group to the growing polymer radical. This action terminates the chain reaction and forms a stable, non-reactive DNOC radical, thus preventing further polymerization.[9][10]

The stability of the resulting DNOC radical is attributed to the delocalization of the unpaired electron across the aromatic ring, which is further enhanced by the presence of the electron-withdrawing nitro groups. This resonance stabilization makes the DNOC radical significantly less reactive than the propagating polymer radical, effectively halting the polymerization process.

DNOC_Inhibition_Mechanism cluster_propagation Polymer Chain Propagation cluster_inhibition Inhibition by DNOC Growing_Polymer_Radical Growing Polymer Radical (P•) Vinyl_Monomer Vinyl Monomer (M) Propagated_Radical Propagated Polymer Radical (PM•) Growing_Polymer_Radical_2 Growing_Polymer_Radical_2 DNOC This compound (DNOC-OH) Terminated_Polymer Terminated Polymer Chain (PH) DNOC_Radical Stable DNOC Radical (DNOC-O•)

Applications in Vinyl Product Manufacturing

DNOC is primarily employed to prevent the premature and unwanted polymerization of vinyl monomers during their synthesis, purification, storage, and transportation.[2][3] This is particularly critical in processes that involve elevated temperatures, such as distillation, where the rate of thermal polymerization is significantly increased.[11]

Common vinyl products where DNOC can be utilized as a polymerization inhibitor include:

  • Styrene: To prevent the formation of polystyrene during distillation and storage.[12][13]

  • Vinyl Acetate: To inhibit polymerization during production and recovery processes.[14]

  • Acrylates and Methacrylates: To stabilize these monomers, which are prone to spontaneous polymerization.

Quantitative Data on Inhibition Efficiency

The effectiveness of a polymerization inhibitor is typically quantified by measuring parameters such as the induction period, the reduction in the rate of polymerization, or the amount of polymer formed over a specific time. The following table summarizes available quantitative data on the performance of DNOC as a polymerization inhibitor for styrene. Data for other vinyl monomers is limited in the public domain.

Vinyl MonomerInhibitor Concentration (ppm)Temperature (°C)Polymer Formed (ppm)Reference
Styrene500Not Specified (in recycle column)4000[12]

Experimental Protocols

Gravimetric Method for Evaluating Inhibitor Efficiency

This protocol provides a straightforward method to determine the effectiveness of DNOC by measuring the mass of polymer formed.

Materials:

  • Vinyl monomer (e.g., styrene, vinyl acetate)

  • This compound (DNOC)

  • Initiator (e.g., AIBN - azobisisobutyronitrile), if not evaluating thermal polymerization

  • Methanol (or another suitable non-solvent for the polymer)

  • Reaction vials with septa

  • Constant temperature oil bath or heating block

  • Analytical balance

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Preparation of Inhibitor Solution: Prepare a stock solution of DNOC in the vinyl monomer at a known concentration.

  • Reaction Setup: In a series of reaction vials, add a measured volume of the vinyl monomer. For experiments not focused on thermal polymerization, add a specific amount of initiator. For the test samples, add the DNOC stock solution to achieve the desired inhibitor concentrations. Include a control sample with no inhibitor.

  • Polymerization: Place the sealed vials in the constant temperature bath and heat for a predetermined time.

  • Precipitation: After the reaction time, cool the vials to room temperature. Transfer a known mass of the reaction mixture into a beaker containing an excess of a non-solvent (e.g., methanol) to precipitate the polymer.

  • Isolation and Drying: Filter the precipitated polymer using the filtration apparatus. Wash the polymer with additional non-solvent to remove any remaining monomer and inhibitor. Dry the collected polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Calculation: The percentage of polymer formed is calculated using the following formula: % Polymer = (mass of dry polymer / initial mass of monomer) * 100

Gravimetric_Method_Workflow A Prepare Monomer and DNOC Solutions B Heat at Constant Temperature for a Set Time A->B C Precipitate Polymer in Non-Solvent B->C D Filter and Dry the Polymer C->D E Weigh the Polymer and Calculate Conversion D->E

Dilatometry for Monitoring Polymerization Rate

Dilatometry is a precise technique for monitoring the kinetics of polymerization by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.[15][16][17]

Materials:

  • Dilatometer

  • Vinyl monomer

  • This compound (DNOC)

  • Initiator (if required)

  • Constant temperature bath with a transparent window

  • Cathetometer or a camera with a macro lens

  • Vacuum line

  • Syringe and long needle

Procedure:

  • Dilatometer Calibration: The volume of the dilatometer bulb and the volume per unit length of the capillary must be accurately determined. This is typically done by filling the dilatometer with a liquid of known density (e.g., mercury or water) and weighing it.

  • Preparation of Reaction Mixture: Prepare the solution of the vinyl monomer containing the desired concentrations of initiator and DNOC.

  • Filling the Dilatometer: Carefully fill the dilatometer with the reaction mixture using a syringe and a long needle, ensuring no air bubbles are trapped. The liquid level should be within the graduated capillary section.

  • Degassing: Freeze the monomer mixture using liquid nitrogen and evacuate the dilatometer using a vacuum line. Then, thaw the mixture. Repeat this freeze-pump-thaw cycle at least three times to remove dissolved oxygen, which can interfere with radical polymerization.

  • Measurement: Place the dilatometer in the constant temperature bath. As polymerization proceeds, the volume of the reaction mixture will decrease, causing the liquid level in the capillary to drop. Record the height of the meniscus at regular time intervals using a cathetometer or by taking photographs.

  • Calculation of Conversion: The percentage conversion at time 't' can be calculated using the following equation: % Conversion = [(h₀ - hₜ) / (h₀ - h_f)] * 100 where:

    • h₀ is the initial height of the meniscus

    • hₜ is the height at time 't'

    • h_f is the theoretical final height at 100% conversion (can be calculated from the densities of the monomer and polymer).

Dilatometry_Workflow A Calibrate Dilatometer B Prepare and Degas Reaction Mixture A->B C Fill Dilatometer and Equilibrate in Bath B->C D Record Meniscus Height Over Time C->D E Calculate Polymerization Rate and Conversion D->E

Safety Precautions

This compound is a highly toxic compound and must be handled with extreme caution.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[5] A face shield may be necessary for splash-prone operations.[5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][6]

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[18] DNOC can be absorbed through the skin and is fatal if swallowed or inhaled in sufficient quantities.[6]

  • Storage: Store DNOC in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[19] Keep containers tightly closed.[6]

  • Disposal: Dispose of DNOC and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[18] If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is an effective radical scavenger for inhibiting the unwanted polymerization of vinyl products. Its application requires a thorough understanding of its mechanism of action and strict adherence to safety protocols due to its high toxicity. The provided experimental protocols for gravimetric analysis and dilatometry offer robust methods for evaluating the efficiency of DNOC and other potential inhibitors in a laboratory setting. Further research to obtain quantitative data on the performance of DNOC with a wider range of vinyl monomers is recommended for a more comprehensive understanding of its industrial applications.

References

Safe handling, storage, and disposal procedures for Dinitro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and disposal of 4,6-Dinitro-o-cresol (DNOC). Adherence to these protocols is critical to minimize risks associated with this highly toxic compound.

Safety and Toxicity Data

Dinitro-o-cresol is a highly toxic organic compound that can be absorbed through inhalation, skin contact, and ingestion.[1][2] It is crucial to be aware of its toxicological properties to handle it safely. Acute and chronic exposure can lead to severe health effects, including increased metabolic rate, profuse sweating, headache, and in severe cases, coma and death.[3][4]

Table 1: Quantitative Toxicity and Exposure Data for this compound

ParameterValueSpecies/RouteReference
LD50 (Oral) 7 - 40 mg/kgRat
21 mg/kgMouse
LD50 (Dermal) 200 mg/kgRat
1 g/kgRabbit
ACGIH TLV-TWA 0.2 mg/m³Inhalation[2]
OSHA PEL-TWA 0.2 mg/m³Inhalation
NIOSH REL-TWA 0.2 mg/m³Inhalation
NIOSH IDLH 5 mg/m³Inhalation[5]
Lowest Observed Adverse Effect Level (LOAEL) 0.35 mg/kg/dayHuman (Oral)[6][7]
No Observed Adverse Effect Level (NOAEL) 8.4 mg/kg/dayRat (Reduced body weight)[6]

Safe Handling Procedures

Strict adherence to safety protocols is mandatory when handling DNOC.

2.1. Engineering Controls

  • Ventilation: All work with DNOC must be conducted in a certified chemical fume hood with sufficient airflow.[8] Process enclosures or other engineering controls should be used to minimize airborne levels.[8]

  • Safety Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[8][9]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling DNOC.[10][11]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[9] Standard safety glasses are not sufficient.

  • Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1] Natural rubber or Neoprene gloves are recommended.[9] All protective clothing should be removed before leaving the work area.[9]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if dust is generated, a NIOSH-approved respirator must be used.[1] The specific type of respirator should be chosen based on the potential airborne concentration.

2.3. General Hygiene Practices

  • Avoid inhalation, ingestion, and skin contact.[8]

  • Do not eat, drink, or smoke in areas where DNOC is handled or stored.[1][9]

  • Wash hands thoroughly with soap and water after handling DNOC and before leaving the laboratory.[8][9]

  • Contaminated work clothing should not be taken home and should be laundered by trained personnel.[9]

Experimental Protocol: Preparation of a DNOC Solution

This protocol outlines the steps for safely preparing a stock solution of DNOC in a laboratory setting.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that the eyewash station and emergency shower are unobstructed.

    • Don all required PPE as described in section 2.2.

    • Decontaminate the work surface within the fume hood.

  • Weighing the Compound:

    • Handle solid DNOC with care to avoid generating dust. If possible, use a pre-weighed amount to minimize handling.

    • If weighing is necessary, perform it within the fume hood on a tared weigh boat.

    • Carefully transfer the weighed DNOC to a suitable container for dissolution.

  • Dissolution:

    • Slowly add the desired solvent to the container with the DNOC.

    • Use a magnetic stirrer or gentle agitation to dissolve the compound completely. Avoid splashing.

  • Storage of Solution:

    • Transfer the prepared solution to a clearly labeled, tightly sealed container. The label should include the chemical name, concentration, date of preparation, and appropriate hazard symbols.

    • Store the solution according to the storage procedures outlined in section 4.

  • Decontamination and Waste Disposal:

    • Thoroughly decontaminate all equipment used, including the balance, spatula, and glassware, with an appropriate solvent.

    • Dispose of all contaminated materials, including weigh boats, gloves, and disposable lab coats, as hazardous waste according to the disposal procedures in section 5.

    • Wipe down the work surface in the fume hood.

  • Post-Procedure:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Storage Procedures

Proper storage of DNOC is essential to prevent accidents and maintain its stability.

  • Containers: Store in a tightly closed, original container.[8][12]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[8] The storage area should be a locked poison room or cabinet.

  • Incompatibilities: Keep DNOC away from strong oxidizing agents, strong bases, and metals.[9]

  • Conditions to Avoid: Avoid heat, shock, and friction, as dry DNOC is explosive.[2][9] It is often supplied moistened with up to 10% water to reduce the explosion hazard.[9]

Disposal Procedures

DNOC and all contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect all DNOC waste, including unused product and contaminated materials, in clearly labeled, sealed containers.[1][9]

  • Disposal Method: Disposal must be in accordance with all federal, state, and local regulations.[13] Controlled incineration with appropriate scrubbing and ash disposal facilities is a recommended method.[13][14]

  • Spill Cleanup:

    • In case of a spill, evacuate the area.[9]

    • Wear appropriate PPE, including respiratory protection.[1]

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] Moisten the spilled substance first to prevent dusting if appropriate.[1]

    • For liquid spills, absorb with an inert material like vermiculite or sand and place in a sealed container for disposal.[9]

    • Ventilate the area and wash the spill site after cleanup is complete.[9]

Diagrams

DNOC_Safety_Workflow cluster_handling Safe Handling cluster_storage Storage cluster_disposal Disposal PPE Don Personal Protective Equipment (PPE) - Chemical Goggles & Face Shield - Lab Coat & Protective Clothing - Chemical Resistant Gloves - Respirator (if needed) Handling_Procedure Perform Experimental Work - Avoid dust generation - Handle with care PPE->Handling_Procedure Engineering_Controls Utilize Engineering Controls - Chemical Fume Hood - Eyewash & Safety Shower Engineering_Controls->PPE Storage_Container Store in Tightly Closed, Labeled Container Handling_Procedure->Storage_Container Waste_Collection Collect Waste in Sealed, Labeled Containers Handling_Procedure->Waste_Collection Spill_Cleanup Spill Cleanup Protocol - Evacuate - Wear PPE - Contain & Collect Handling_Procedure->Spill_Cleanup In case of spill Storage_Location Store in Cool, Dry, Well-Ventilated, Locked Area Storage_Container->Storage_Location Incompatibilities Segregate from Incompatible Materials (Oxidizers, Bases, Metals) Storage_Location->Incompatibilities Disposal_Method Dispose as Hazardous Waste (Follow Regulations) Waste_Collection->Disposal_Method End End: Procedure Complete Disposal_Method->End Spill_Cleanup->Disposal_Method Start Start: Working with DNOC Start->Engineering_Controls

Caption: Workflow for safe handling, storage, and disposal of this compound.

References

Application Notes and Protocols for Dinitro-o-cresol (DNOC) Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitro-o-cresol (DNOC) is a potent metabolic inhibitor widely recognized for its role as an uncoupler of oxidative phosphorylation.[1][2][3] Its ability to disrupt cellular energy production makes it a valuable tool in toxicological studies and for investigating cellular responses to metabolic stress. DNOC acts by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1][3] These application notes provide a detailed protocol for the preparation and use of DNOC stock solutions in cell culture experiments, with a strong emphasis on safety and proper handling.

Safety Precautions

WARNING: 4,6-Dinitro-o-cresol is highly toxic to humans and can be fatal if ingested, inhaled, or absorbed through the skin.[1] It is crucial to handle this compound with extreme caution in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4]

  • Ventilation: Work in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid creating dust when handling the solid form of DNOC.[5]

  • Disposal: Dispose of all DNOC-contaminated waste (e.g., pipette tips, tubes, media) as hazardous chemical waste according to your institution's guidelines.

  • Spills: In case of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures for highly toxic chemicals.

Materials and Equipment

  • 4,6-Dinitro-o-cresol (DNOC), solid (CAS No. 534-52-1)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium appropriate for your cell line

  • Sterile serological pipettes and conical tubes

Experimental Protocols

Preparation of a 100 mM DNOC Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of DNOC in DMSO. DMSO is used as the solvent due to the very low aqueous solubility of DNOC.[1][6][7]

Protocol Steps:

  • Pre-weighing Preparation: In a chemical fume hood, place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare the balance.

  • Weighing DNOC: Carefully weigh 19.81 mg of solid DNOC directly into the microcentrifuge tube. The molar mass of DNOC is 198.13 g/mol .[1]

  • Adding DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the DNOC powder.

  • Dissolution: Tightly cap the tube and vortex at high speed until the DNOC is completely dissolved. The solution should be a clear, yellow liquid. Gentle warming in a 37°C water bath can aid dissolution if necessary.[8]

  • Storage: Store the 100 mM DNOC stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light by wrapping the tubes in aluminum foil. While many compounds are stable in DMSO for extended periods when stored properly, it is best practice to prepare fresh stock solutions regularly.[9][10][11]

Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DNOC stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is critical to ensure that the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically below 0.5%.[12]

Protocol Steps:

  • Thaw Stock Solution: Thaw one aliquot of the 100 mM DNOC stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the appropriate volume of cell culture medium to 37°C in a water bath.

  • Serial Dilution (Recommended): To achieve a wide range of working concentrations and to minimize pipetting errors and precipitation, perform serial dilutions of the stock solution in fresh cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.

  • Avoiding Precipitation: When diluting the DMSO stock into the aqueous cell culture medium, add the DNOC stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling the tube.[13] This rapid mixing helps to prevent the compound from precipitating out of solution.[13]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the DNOC working solution. This is crucial to distinguish the effects of DNOC from any potential effects of the solvent.[14]

  • Cell Treatment: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of DNOC or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). The stability of DNOC in the culture medium over long incubation periods should be considered, and for longer experiments, media changes with fresh DNOC may be necessary.

Data Presentation

Table 1: Physicochemical Properties of 4,6-Dinitro-o-cresol (DNOC)
PropertyValueReference
CAS Number 534-52-1[1]
Molecular Formula C₇H₆N₂O₅[1]
Molar Mass 198.13 g/mol [1]
Appearance Yellow solid[1]
Melting Point 86.5 °C[1]
Water Solubility 0.198 mg/mL (at 20°C)
Solubility in Organic Solvents Soluble in alcohol, acetone, ether[6][15]
Table 2: Recommended Working Concentrations of DNOC for Cell Culture Experiments
Concentration RangeApplicationCell Type/SystemReference
10 - 50 µM Uncoupling of oxidative phosphorylationIsolated rat liver mitochondria[3]
Up to 200 µM Investigating cytotoxicity (EC50 for a related compound, DNP)Human lung carcinoma cells (Calu-6)[16]
Variable (Dose-response) General cytotoxicity and mechanistic studiesVarious cell linesGeneral recommendation

Note: The optimal working concentration of DNOC is highly cell-type dependent and should be determined empirically for each new cell line and experimental setup. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cells.

Visualizations

experimental_workflow Experimental Workflow for DNOC Stock Solution Preparation and Use cluster_prep Stock Solution Preparation (in Fume Hood) cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh 19.81 mg DNOC add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C in Aliquots dissolve->store thaw Thaw DNOC Stock Aliquot store->thaw dilute Serially Dilute DNOC in Medium thaw->dilute prewarm Pre-warm Cell Culture Medium prewarm->dilute treat_cells Treat Cells with DNOC Working Solution dilute->treat_cells vehicle Treat Cells with Vehicle Control dilute->vehicle incubate Incubate for Desired Time treat_cells->incubate vehicle->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for DNOC stock and working solution preparation.

oxidative_phosphorylation Mechanism of DNOC as an Uncoupler of Oxidative Phosphorylation etc Electron Transport Chain (ETC) (Complexes I-IV) ims Intermembrane Space etc->ims H+ Pumping atp_synthase ATP Synthase (Complex V) matrix Mitochondrial Matrix atp_synthase->matrix ATP Synthesis matrix->etc NADH, FADH2 ims->atp_synthase H+ Flow dnoc DNOC ims->dnoc dnoc->matrix H+ Leak

Caption: DNOC uncouples oxidative phosphorylation by dissipating the proton gradient.

References

Application Notes and Protocols for Studying 2,4-Dinitro-o-cresol (DNOC) Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and detailed protocols for investigating the neurotoxic effects of 2,4-Dinitro-o-cresol (DNOC). The information is intended to guide researchers in selecting appropriate models and designing experiments to assess the mechanisms of DNOC-induced neurotoxicity.

Introduction to DNOC Neurotoxicity

2,4-Dinitro-o-cresol (DNOC) is a versatile organic compound historically used as a pesticide, herbicide, and even a weight-loss drug.[1][2] However, its use has been largely curtailed due to its significant toxicity in humans and animals.[3][4] Acute and chronic exposure to DNOC can lead to a range of adverse health effects, with the nervous system being a primary target.[1][5] Symptoms of DNOC-induced neurotoxicity in humans include lethargy, dizziness, headaches, and in severe cases, seizures and coma.[1][3]

The primary mechanism of DNOC toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[4] This process disrupts the production of ATP, the cell's main energy currency, leading to increased metabolic rate, hyperthermia, and ultimately cell death.[1] In the context of neurotoxicity, this energy deficit can have profound effects on neuronal function and survival.[6] Furthermore, recent studies have indicated that DNOC can also disrupt intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress and the activation of apoptotic pathways, suggesting a more complex mechanism of neurotoxicity that may contribute to neurodegenerative processes.

This document outlines various in vitro and in vivo models that can be employed to study these mechanisms in detail.

In Vitro Models for DNOC Neurotoxicity

In vitro models offer a controlled environment to investigate the direct cellular and molecular effects of DNOC on neural cells. The rat pheochromocytoma cell line, PC12, is a commonly used model as it can be differentiated into neuron-like cells.[7][8][9][10]

Key In Vitro Assays

A battery of in vitro assays can be used to assess various aspects of DNOC neurotoxicity:

  • Cell Viability Assays (MTT Assay): To determine the concentration-dependent cytotoxicity of DNOC.

  • Mitochondrial Function Assays (JC-1 Assay): To measure the disruption of mitochondrial membrane potential, a key event in apoptosis.

  • Intracellular Calcium Imaging (Fura-2 AM): To visualize and quantify changes in intracellular calcium levels.

  • Apoptosis Assays: To detect the activation of caspase-mediated cell death pathways.

  • Immunocytochemistry for α-synuclein: To investigate the potential role of DNOC in protein aggregation related to neurodegeneration.[11][12][13]

Quantitative Data from In Vitro Studies

The following table summarizes representative quantitative data on the effects of DNOC on neuronal cells. Note: Specific values can vary depending on the cell type, exposure duration, and experimental conditions.

AssayEndpointDNOC ConcentrationObservationReference
Cell Viability (MTT) % of Control10 µM~80%[8][10]
50 µM~50%[8][10]
100 µM~20%[8][10]
Mitochondrial Respiration % of Control10-50 µMIncreased (uncoupling)[14]
>50 µMDecreased (inhibition)[14]
Intracellular Ca2+ Fluorescence Ratio30 µMSignificant Increase[15][16][17]
α-synuclein Levels Fold Change25-100 µM1.5 - 2.5 fold increase[11][18]

In Vivo Models for DNOC Neurotoxicity

In vivo models are essential for understanding the systemic effects of DNOC on the nervous system, including behavioral and histopathological changes. Rodents, zebrafish, and C. elegans are valuable models for these studies.

Rodent Models

Rats and mice are commonly used to assess neurobehavioral and pathological outcomes of DNOC exposure.[5]

  • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.[19][20][21][22]

  • Rotarod Test: To assess motor coordination and balance.[1][2][23][24][25]

The following table presents potential quantitative outcomes from behavioral studies in rodents exposed to DNOC. Note: These are illustrative values based on the known effects of neurotoxicants.

Behavioral TestParameterDNOC DoseObservationReference
Open Field Total Distance Traveled10 mg/kgDecreased by ~30%[19][21]
Time in Center10 mg/kgDecreased by ~50%[19][21]
Rotarod Latency to Fall10 mg/kgDecreased by ~40%[2][23][24][25]
Alternative In Vivo Models

Zebrafish larvae are a high-throughput model for developmental neurotoxicity screening.[26][27][28][29][30] Their transparency allows for real-time imaging of neuronal development and responses to toxicants.

  • Key Assay: Locomotor activity in response to light-dark transitions.[26][27][28][29][30]

C. elegans is a powerful model for genetic and molecular studies of neurotoxicity due to its well-defined nervous system and short lifespan.[31][32][33][34]

  • Key Assays: Locomotion (thrashing, crawling), chemotaxis, and neurodegeneration assays.[31][32][33][34]

Signaling Pathways in DNOC Neurotoxicity

The neurotoxic effects of DNOC are mediated by several interconnected signaling pathways. The primary initiating event is the uncoupling of oxidative phosphorylation, which leads to a cascade of downstream effects.

DNOC_Neurotoxicity_Pathway cluster_effects Cellular Effects DNOC DNOC Exposure Mitochondria Mitochondria DNOC->Mitochondria Uncoupling of Oxidative Phosphorylation ER Endoplasmic Reticulum (ER) DNOC->ER Disruption of Ca2+ Homeostasis ATP_depletion ATP Depletion Mitochondria->ATP_depletion Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Ca_release Ca2+ Release ER->Ca_release Apoptosis Apoptosis ATP_depletion->Apoptosis ER_Stress ER Stress Ca_release->ER_Stress ER_Stress->Apoptosis alpha_syn_agg α-synuclein Aggregation Oxidative_Stress->alpha_syn_agg alpha_syn_agg->Apoptosis

Caption: Signaling pathways in DNOC-induced neurotoxicity.

Experimental Protocols

This section provides detailed protocols for key experiments used to assess DNOC neurotoxicity.

In Vitro Experimental Workflow

The following diagram illustrates a typical workflow for in vitro assessment of DNOC neurotoxicity.

in_vitro_workflow cluster_assays Neurotoxicity Assays start Start: PC12 Cell Culture differentiate Differentiate with NGF start->differentiate expose Expose to DNOC (various concentrations) differentiate->expose viability Cell Viability (MTT) expose->viability mito Mitochondrial Potential (JC-1) expose->mito calcium Intracellular Ca2+ (Fura-2 AM) expose->calcium apoptosis Apoptosis Assay expose->apoptosis alpha_syn α-synuclein Staining expose->alpha_syn analyze Data Analysis and Interpretation viability->analyze mito->analyze calcium->analyze apoptosis->analyze alpha_syn->analyze

Caption: In vitro experimental workflow for DNOC neurotoxicity.
  • Culture Maintenance: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating for Differentiation: Seed PC12 cells onto collagen-coated plates or coverslips at a density of 1 x 10^5 cells/cm².

  • Differentiation: After 24 hours, replace the medium with a low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum) containing 50-100 ng/mL of Nerve Growth Factor (NGF).

  • Incubation: Maintain the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days, until neurite outgrowth is observed.

  • Cell Seeding: Plate differentiated PC12 cells in a 96-well plate.

  • DNOC Exposure: Treat the cells with various concentrations of DNOC (e.g., 1-100 µM) for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[8][32]

  • Cell Preparation: Culture and differentiate PC12 cells on coverslips or in a 96-well plate.

  • DNOC Treatment: Expose the cells to DNOC at the desired concentrations and for the appropriate duration.

  • JC-1 Staining: Incubate the cells with 1-10 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS or assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, ~590 nm emission), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers, ~529 nm emission). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[6][10][13][35]

  • Cell Loading: Incubate differentiated PC12 cells on coverslips with 2-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature in the dark.

  • De-esterification: Wash the cells and incubate for an additional 30 minutes in Fura-2 AM-free buffer to allow for complete de-esterification of the dye.

  • Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

  • Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.[26][28][31]

  • Cell Fixation: Fix DNOC-treated and control cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with a blocking solution (e.g., 1-5% BSA or normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-synuclein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI (for nuclear counterstaining) and visualize using a fluorescence microscope.[16][34][36]

In Vivo Experimental Workflow (Rodent)

in_vivo_workflow_rodent cluster_behavior Behavioral Testing cluster_pathology Post-mortem Analysis start Start: Rodent Acclimatization dosing DNOC Administration (e.g., oral gavage) start->dosing open_field Open Field Test dosing->open_field rotarod Rotarod Test dosing->rotarod tissue Brain Tissue Collection open_field->tissue rotarod->tissue histo Histopathological Analysis tissue->histo analyze Data Analysis and Interpretation histo->analyze

Caption: In vivo experimental workflow for DNOC neurotoxicity in rodents.
  • Apparatus: Use a square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.

  • Procedure: Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).

  • Data Collection: Record the animal's movement using a video tracking system.

  • Parameters Measured: Total distance moved, time spent in the center versus the periphery, rearing frequency, and grooming behavior.[19][21]

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Training: Train the animals on the rotarod for a few days prior to the test to establish a baseline performance. This typically involves placing the animal on the rod at a low, constant speed.

  • Testing: Place the animal on the rotating rod, which is then accelerated over a set period (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod.

  • Repetitions: Perform multiple trials for each animal with an inter-trial interval.[1][2][23][24][25]

  • Tissue Collection: Following the behavioral tests, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

  • Brain Extraction and Processing: Carefully extract the brains and post-fix them in 4% paraformaldehyde. Then, process the brains for paraffin embedding or cryosectioning.

  • Staining: Stain brain sections with hematoxylin and eosin (H&E) for general morphology or with specific neuronal markers (e.g., NeuN for neurons, Iba1 for microglia) to assess neuronal loss and neuroinflammation.

  • Microscopic Examination: Examine the stained sections under a microscope to identify any pathological changes, such as neuronal degeneration, gliosis, or inflammation in specific brain regions (e.g., hippocampus, substantia nigra).[5]

Conclusion

The experimental models and protocols described in these application notes provide a robust framework for investigating the neurotoxicity of DNOC. A multi-faceted approach, combining in vitro and in vivo models, is crucial for a comprehensive understanding of the cellular mechanisms and the resulting neurobehavioral and pathological outcomes. The use of these models will aid in the risk assessment of DNOC and related compounds and may contribute to the development of therapeutic strategies for neurotoxicant-induced neurological disorders.

References

Application Note: Solid-Phase Extraction of Dinitro-o-cresol (DNOC) from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the solid-phase extraction (SPE) of 4,6-dinitro-o-cresol (DNOC), a widely used herbicide and insecticide, from various water matrices. Due to its potential toxicity and persistence in the environment, sensitive and reliable methods for its detection are crucial. This document outlines two primary protocols utilizing polymeric and C18-based sorbents, summarizing key performance data and providing a step-by-step experimental workflow for researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction

Dinitro-o-cresol (DNOC) is a synthetic organic compound that has been used as a pesticide.[1] Its presence in water sources, even at trace levels, is a significant concern for environmental and public health. Solid-phase extraction (SPE) is a robust and efficient sample preparation technique that allows for the concentration and purification of analytes like DNOC from complex aqueous matrices prior to chromatographic analysis.[2][3][4] This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, minimizing sample handling, and improving analytical sensitivity.[2][5] This note details optimized SPE protocols for the effective isolation of DNOC from water samples.

Principle of Solid-Phase Extraction

Solid-phase extraction separates compounds from a liquid mixture based on their physical and chemical properties.[3] For DNOC, a relatively nonpolar compound, reversed-phase SPE is a common approach.[6] In this technique, the aqueous sample is passed through a cartridge containing a hydrophobic sorbent. DNOC partitions from the polar water sample onto the nonpolar sorbent. Interfering polar impurities are washed away, and the retained DNOC is then eluted with a small volume of an organic solvent, resulting in a concentrated and purified sample extract ready for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Data Presentation: Comparison of SPE Protocols for DNOC

The following table summarizes quantitative data from various studies on the solid-phase extraction of DNOC from water samples, providing a comparison of different sorbents and analytical conditions.

Sorbent TypeSample MatrixSample pHElution SolventAnalytical MethodRecovery (%)LOD/MDLReference
Polymeric Lichrolut ENTap Water5.0Not SpecifiedHPLC-UV90–112Not Specified[7]
Autoprep PS-Liq@ cartridgeEnvironmental Water3Acetonitrile (5 mL)LC/MS/MSNot Specified0.24 ng/L (MDL)[8]
Molecularly Imprinted Polymer (MIP)Spiked Water, Surface Water5Methanol:Acetic Acid (3:1)HPLC76–970.001–41.27 ng/L[9]
C18Drinking Water< 2Acetone:n-hexane (1:1 and 1:9)GC-ECDNot SpecifiedNot Specified[10]
8-hydroxyquinoline impregnated XAD copolymerLemon Juice (as a proxy for complex aqueous matrix)2.50.025 M methanolic NaOHSpectrophotometry> 950.2 mg/L (LOD)[1]

LOD: Limit of Detection; MDL: Method Detection Limit

Experimental Protocols

Two detailed protocols are provided below, one using a general-purpose C18 sorbent and another using a more specialized polymeric sorbent.

Protocol 1: Reversed-Phase SPE using C18 Cartridges

This protocol is a general procedure adapted from common practices for extracting phenolic compounds from water using C18 cartridges.

Materials and Reagents:

  • SPE Cartridges: C18 (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄) for pH adjustment

  • Nitrogen gas for drying

  • SPE vacuum manifold

  • Collection vials

Procedure:

  • Sample Pre-treatment:

    • Collect 250-1000 mL of the water sample.[10][11]

    • If the sample contains suspended solids, filter it through a 0.45 µm filter.

    • Adjust the sample pH to approximately 2-3 with acid (e.g., HCl or H₃PO₄).[10][11][12] This ensures that DNOC is in its neutral form, enhancing its retention on the reversed-phase sorbent.

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Wash the cartridge with 5-10 mL of acetonitrile to activate the sorbent.

    • Flush the cartridge with 5-10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water (pH adjusted to 2-3), ensuring the sorbent bed does not go dry.[11]

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.[12] A slow and consistent flow rate is crucial for optimal analyte retention.[13]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-30 minutes under vacuum.[10][12] This step is critical to remove residual water, which can affect the elution efficiency.

  • Elution:

    • Place a collection vial inside the manifold.

    • Elute the retained DNOC from the cartridge with two 5 mL aliquots of acetonitrile.[8] Allow the solvent to soak the sorbent bed for a few minutes before applying vacuum to ensure complete elution.

  • Post-Elution Processing:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase to be used for the chromatographic analysis.[12]

    • The sample is now ready for injection into an HPLC or LC-MS system.

Protocol 2: SPE using Polymeric Cartridges (e.g., Lichrolut EN)

This protocol is based on a method developed for the analysis of phenol and nitrophenols, including DNOC, in tap water.[7]

Materials and Reagents:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Lichrolut EN)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetate buffer (50 mM, pH 5.0)

  • SPE vacuum manifold

  • Collection vials

Procedure:

  • Sample Pre-treatment:

    • For this specific method, a preconcentration factor of 40 was used.[7] Start with a suitable volume of water sample (e.g., 40 mL to be concentrated to 1 mL).

    • Adjust the sample pH to 5.0 using an acetate buffer.

  • Cartridge Conditioning:

    • Condition the polymeric SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water adjusted to pH 5.0. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pH-adjusted water sample onto the cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a small volume of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for approximately 10 minutes.

  • Elution:

    • Elute the retained analytes, including DNOC, with an appropriate volume of a suitable organic solvent such as methanol or acetonitrile. The original study does not specify the elution solvent, but acetonitrile is a common choice.[8]

  • Post-Elution Processing:

    • Concentrate the eluate if necessary and reconstitute in the initial mobile phase (e.g., 80:20 v/v mixture of 50 mM acetate buffer pH 5.0 and acetonitrile) for subsequent HPLC analysis.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of DNOC from water samples.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_posttreatment Post-Elution Processing Sample Water Sample Collection Filtration Filtration (if needed) Sample->Filtration pH_Adjust pH Adjustment (e.g., pH 2-5) Filtration->pH_Adjust Conditioning 1. Cartridge Conditioning (Solvent activation & equilibration) Loading 2. Sample Loading pH_Adjust->Loading Washing 3. Washing (Remove interferences) Loading->Washing Drying 4. Drying Washing->Drying Elution 5. Elution (Collect DNOC) Drying->Elution Evaporation Evaporation/Concentration Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (HPLC, LC-MS) Reconstitution->Analysis

Caption: General workflow for DNOC solid-phase extraction.

Conclusion

The solid-phase extraction protocols detailed in this application note provide effective and reliable methods for the isolation and preconcentration of DNOC from water samples. The choice between a C18 or a polymeric sorbent may depend on the specific sample matrix, required selectivity, and available analytical instrumentation. By following these optimized procedures, researchers can achieve high recovery rates and low detection limits, enabling accurate quantification of this environmentally significant compound.

References

Application Notes and Protocols for Analyzing Dose-Response Curves in DNOC Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound historically used as a pesticide, fungicide, and insecticide.[1] Despite its efficacy, DNOC is highly toxic to humans and animals, primarily by uncoupling oxidative phosphorylation, which disrupts cellular metabolism.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to analyze the dose-response relationship of DNOC toxicity. It includes a summary of quantitative toxicological data, detailed experimental protocols, and diagrams of relevant signaling pathways and experimental workflows.

Quantitative Toxicological Data for DNOC

The following tables summarize key dose-response data for DNOC across various species and exposure routes. These values are critical for understanding the potency of DNOC and for conducting risk assessments.

Table 1: Mammalian Lethal Dose (LD50) Values for DNOC

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
RatOral20 - 40[2]
MouseSubcutaneous22[4]
RabbitOral10 - 20[4]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested population.[5][6]

Table 2: Aquatic Organism Lethal and Effective Concentration (LC50/EC50) Values for DNOC

SpeciesEndpointConcentration (mg/L)Reference
Atlantic Salmon96-hour LC500.20[7]
Bluegill96-hour LC500.23[7]
Daphnia magna (Water Flea)48-hour EC50 (Immobilization)Not Specified[8]

LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test organisms during a specific time period.[8][9] EC50 (Effective Concentration, 50%) is the concentration that causes a defined effect in 50% of the test population.[5]

Table 3: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for DNOC

SpeciesExposure RouteDurationEffectNOAELLOAELReference
HumanOralIntermediateExcessive perspiration, fatigue, dizziness-0.35 mg/kg/day[10]
RatOral (dietary)90 daysNot Specified-2.5 mg/kg/day[7]

NOAEL is the highest tested dose of a substance at which no adverse effect is observed.[5][11][12] LOAEL is the lowest tested dose at which an adverse effect is observed.[5][11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicity studies. Below are generalized protocols for key experiments cited in the literature.

Protocol 1: Acute Oral Toxicity Study in Rodents (LD50 Determination)

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar) or mice, nulliparous and non-pregnant. Animals are acclimated to laboratory conditions for at least 5 days.

  • Housing: Animals are housed in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and drinking water.

  • Dose Preparation: DNOC is dissolved or suspended in a suitable vehicle (e.g., water, oil).

  • Dose Administration: A single dose of DNOC is administered to the animals by gavage. A control group receives the vehicle only. At least 3-5 dose levels are used with a sufficient number of animals per group (e.g., 5-10 of each sex).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using a statistically appropriate method (e.g., probit analysis).

Protocol 2: Aquatic Toxicity Test with Daphnia magna (EC50 Determination)

  • Test Organisms: Daphnia magna neonates (<24 hours old) from a healthy culture.

  • Test Conditions: Tests are conducted in a temperature-controlled environment (20 ± 2 °C) with a 16-hour light/8-hour dark photoperiod.

  • Test Solutions: A series of DNOC concentrations are prepared in a suitable culture medium. A control group with medium only is included.

  • Exposure: A specified number of daphnids (e.g., 20 per concentration, divided into 4 replicates) are exposed to the test solutions for 48 hours without feeding.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 for immobilization is calculated using statistical methods such as the probit or logit method.[8]

Protocol 3: Subchronic Oral Toxicity Study in Rodents (NOAEL/LOAEL Determination)

  • Test Animals: Similar to the acute oral toxicity study.

  • Dose Administration: DNOC is administered daily, typically mixed in the diet or given by gavage, for a period of 90 days. A control group receives the vehicle or untreated diet.

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of key parameters.

    • Gross Pathology and Histopathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined for histopathological changes.

  • Data Analysis: Statistical analysis is performed to identify significant differences between treated and control groups. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are found. The LOAEL is the lowest dose at which an adverse effect is observed.[5][11][12]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

DNOC's primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[2][3][13] This process disrupts the synthesis of ATP, the main energy currency of the cell. The energy that would normally be used to produce ATP is instead dissipated as heat, leading to hyperthermia.[2][3] This disruption of energy metabolism affects numerous cellular processes and leads to the observed systemic toxicity.

DNOC_Mechanism cluster_mito Mitochondrion DNOC DNOC Mitochondrion Mitochondrial Inner Membrane DNOC->Mitochondrion Enters Mitochondria H_gradient Proton Gradient (H+) DNOC->H_gradient Disrupts Gradient (Uncoupling) ETC Electron Transport Chain (ETC) ETC->H_gradient Pumps Protons ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP Synthesis Heat Heat Dissipation H_gradient->Heat Energy Released as Heat ATP ATP Production ATP_Synthase->ATP

Caption: DNOC uncouples oxidative phosphorylation.

General Experimental Workflow for Dose-Response Analysis

The following diagram illustrates a typical workflow for conducting a dose-response study to assess the toxicity of a compound like DNOC.

Dose_Response_Workflow start Study Design (Select Species, Doses, Endpoints) dosing Dose Preparation and Administration start->dosing exposure Exposure Period (Acute, Subchronic, Chronic) dosing->exposure observation Data Collection (Mortality, Clinical Signs, Biomarkers) exposure->observation analysis Statistical Analysis (e.g., Probit, ANOVA) observation->analysis results Determine Toxicological Endpoints (LD50, EC50, NOAEL, LOAEL) analysis->results report Reporting and Risk Assessment results->report

Caption: Workflow for a dose-response toxicity study.

Potential Signaling Pathways Affected by DNOC-Induced Metabolic Stress

The metabolic disruption caused by DNOC can trigger various cellular stress signaling pathways. While the primary mechanism is uncoupling, downstream effects can involve pathways related to oxidative stress and cell death.

DNOC_Signaling_Pathways DNOC DNOC Uncoupling Uncoupling of Oxidative Phosphorylation DNOC->Uncoupling ATP_depletion ATP Depletion Uncoupling->ATP_depletion ROS Increased Reactive Oxygen Species (ROS) Uncoupling->ROS Metabolic_Stress Metabolic Stress ATP_depletion->Metabolic_Stress Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Signaling Activation of Stress Signaling Pathways (e.g., NF-κB, MAPK) Metabolic_Stress->Cell_Signaling Oxidative_Stress->Cell_Signaling Cell_Death Cell Death (Apoptosis/Necrosis) Cell_Signaling->Cell_Death

Caption: Potential downstream effects of DNOC toxicity.

Conclusion

The analysis of dose-response curves for DNOC is essential for characterizing its toxicity. The provided quantitative data, experimental protocols, and diagrams offer a comprehensive resource for researchers. Adherence to standardized protocols is critical for generating reliable and comparable data. Understanding the underlying mechanisms, including the uncoupling of oxidative phosphorylation and subsequent cellular stress, provides a basis for interpreting toxicological findings and developing potential therapeutic strategies for DNOC poisoning.

References

Application Notes and Protocols for Kinetic Modeling of 4,6-Dinitro-o-cresol (DNOC) Environmental Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound that has been used as a pesticide, herbicide, and fungicide.[1] Due to its toxicity and persistence in the environment, understanding its degradation kinetics is crucial for environmental risk assessment and the development of remediation strategies.[2] DNOC's environmental fate is governed by a variety of degradation processes, including biodegradation, photodegradation, and chemical oxidation. This document provides detailed application notes and protocols for studying the kinetic modeling of DNOC degradation in various environmental matrices.

Data Presentation: Degradation Kinetics of DNOC

The following tables summarize quantitative data from various studies on the environmental degradation of DNOC.

Table 1: Biodegradation Kinetic Parameters for DNOC

Microbial SystemDegradation ProcessKinetic Model/ParametersRateConditionsReference
Mixed microbial cultureAerobic biodegradationApparent Ks: 17 µMMaximal degradation: 30 mmol day-1 (l reactor volume)-1Immobilized on glass beads in fixed-bed column reactors. Inhibition above 30 µM, cessation at 340 µM.[3]
Natural marine planktonAnaerobic biodegradationResistant to degradation-Laboratory die-away tests.[4]
Groundwater and sedimentBiodegradationRapid degradation after lag2.1 µg/L/dayAfter an 80-day lag period.[5]
Activated sludgeAerobic biodegradationDifficult to degrade< 20% degradation in 28 days-[5]
Saccharomyces cerevisiaeBiodegradation--5 g/L yeast suspension, 1-week batch system.[6]

Table 2: Photodegradation Kinetic Parameters for DNOC

SystemDegradation ProcessObserved Rate Constant (kobs)Half-life (t1/2)ConditionsReference
Aqueous TiO2 dispersionsPhotocatalysis4.0 x 10-2 min-1~90 minpH 3.0[7]
Aqueous TiO2 dispersionsPhotocatalysis7.2 x 10-2 min-1~60 minpH 5.4[7]
Aqueous TiO2 dispersionsPhotocatalysis8.0 x 10-2 min-1~45 minpH 8.0[7]
AirPhotoxidation-129 daysAtmospheric oxidation.[5]
WaterPhotochemical reductionEstimated rate constant: 1.25 x 105/molecule-second (with singlet oxygen)-pH ~7, in the presence of a reducing agent and sensitizer.[4]

Table 3: Chemical Degradation Kinetic Parameters for DNOC

SystemDegradation ProcessKinetic ModelRate ConstantConditionsReference
Boron-doped diamond anodeAnodic oxidationPseudo-first-orderIndependent of pHAqueous solution, pH 2.0-12.0, 15-50 °C. Rate increases with temperature, current, and initial DNOC concentration.[8]

Table 4: Environmental Persistence of DNOC

MediumFate ProcessHalf-life / PersistenceReference
SoilBiodegradation14 days to >1 month[4]
Rhine RiverBiotic and abiotic processes~30 days[4]
SoilDisappearance15 days[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and research objectives.[9]

Protocol 1: Aerobic Biodegradation of DNOC in Batch Cultures

This protocol is adapted from studies on the microbial degradation of DNOC.[3]

1. Materials and Reagents:

  • DNOC reference standard

  • Mineral salts medium (e.g., M9 medium)

  • Microbial inoculum (e.g., activated sludge, contaminated soil isolate, or a specific bacterial strain like Pseudomonas sp.)[3][4]

  • Sterile culture flasks

  • Shaking incubator

  • Analytical equipment for DNOC quantification (e.g., HPLC-UV, spectrophotometer)[2]

2. Experimental Procedure:

  • Prepare a stock solution of DNOC in a suitable solvent (e.g., water, if soluble, or a minimal amount of a water-miscible organic solvent).

  • In sterile culture flasks, add the mineral salts medium and the microbial inoculum.

  • Spike the flasks with DNOC to achieve the desired initial concentration (e.g., ranging from sub-inhibitory to inhibitory concentrations to study kinetic effects, such as below 30 µM and above).[3]

  • Prepare a control flask containing the medium and DNOC but no inoculum to account for abiotic losses.

  • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30 °C) and agitation speed (e.g., 150 rpm).

  • Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Process the samples for analysis by centrifuging or filtering to remove microbial biomass.

  • Analyze the supernatant for the remaining DNOC concentration using a validated analytical method.

3. Data Analysis:

  • Plot the concentration of DNOC versus time.

  • Determine the degradation rate.

  • Fit the data to appropriate kinetic models (e.g., zero-order, first-order, Michaelis-Menten, or Haldane model for substrate inhibition).[3][10]

Protocol 2: Photocatalytic Degradation of DNOC in Aqueous Solution

This protocol is based on studies of TiO2-mediated photocatalysis of DNOC.[7]

1. Materials and Reagents:

  • DNOC reference standard

  • Titanium dioxide (TiO2) photocatalyst (e.g., Degussa P25)

  • Photoreactor equipped with a UV lamp (e.g., with a wavelength of λ > 290 nm)

  • pH meter and buffers

  • Magnetic stirrer

  • Analytical equipment for DNOC quantification (e.g., HPLC-UV)

2. Experimental Procedure:

  • Prepare an aqueous stock solution of DNOC.

  • In the photoreactor vessel, prepare a suspension of TiO2 in deionized water at a specific concentration (e.g., 0.5 g/L).

  • Adjust the initial pH of the suspension to the desired value (e.g., 3.0, 5.4, 8.0) using dilute acid or base.[7]

  • Add DNOC from the stock solution to achieve the desired initial concentration.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Withdraw aliquots at specific time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes).

  • Immediately filter the aliquots through a syringe filter (e.g., 0.22 µm) to remove the TiO2 particles.

  • Analyze the filtrate for the remaining DNOC concentration.

3. Data Analysis:

  • Plot the natural logarithm of the concentration ratio (ln(C/C0)) versus irradiation time.

  • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line represents the negative of the observed rate constant (kobs).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / kobs.

Protocol 3: Forced Degradation of DNOC (General Guideline)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[11][12] This protocol provides a general framework.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve DNOC in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).[9]

  • Alkaline Hydrolysis: Dissolve DNOC in 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C).[9]

  • Oxidative Degradation: Dissolve DNOC in a solution of hydrogen peroxide (e.g., 3% H2O2). Keep at room temperature, protected from light.[9]

  • Thermal Degradation: Expose solid DNOC powder to dry heat (e.g., in an oven at 80 °C). A solution-state thermal study can also be performed.[9]

  • Photolytic Degradation: Expose a solution of DNOC or solid DNOC to UV and/or visible light in a photostability chamber. A dark control should be run in parallel.[9][12]

2. Experimental Procedure:

  • Prepare a stock solution of DNOC (e.g., 1 mg/mL).[12]

  • For each stress condition, prepare a sample of DNOC.

  • Expose the samples to the respective stress conditions for a defined period. Withdraw aliquots at various time points.

  • For hydrolytic studies, neutralize the samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control, using a stability-indicating method, typically HPLC with a photodiode array (PDA) detector to identify and quantify the parent compound and any degradation products.

3. Data Analysis:

  • Determine the percentage of degradation of DNOC under each stress condition.

  • Identify and characterize the major degradation products using techniques like LC-MS.

  • Establish the degradation pathway of DNOC.

Mandatory Visualizations

Experimental_Workflow_Biodegradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DNOC_stock DNOC Stock Solution Batch_Culture Batch Culture Incubation (Controlled Temp & Shaking) DNOC_stock->Batch_Culture Medium Mineral Salts Medium Medium->Batch_Culture Inoculum Microbial Inoculum Inoculum->Batch_Culture Sampling Time-course Sampling Batch_Culture->Sampling Sample_Processing Sample Processing (Centrifugation/Filtration) Sampling->Sample_Processing HPLC_Analysis DNOC Quantification (e.g., HPLC-UV) Sample_Processing->HPLC_Analysis Data_Analysis Kinetic Modeling HPLC_Analysis->Data_Analysis

Caption: Workflow for DNOC Biodegradation Kinetics Study.

DNOC_Degradation_Pathways cluster_biodegradation Biodegradation cluster_photodegradation Photodegradation (e.g., TiO2) cluster_oxidation Anodic Oxidation DNOC 4,6-Dinitro-o-cresol (DNOC) Intermediates_Bio Nitro Group Reduction (e.g., 6-amino-4-nitro-o-cresol) DNOC->Intermediates_Bio Microbial Action Hydroxylation Hydroxylation of Aromatic Ring DNOC->Hydroxylation •OH radicals Oxalic_Acid Oxalic Acid DNOC->Oxalic_Acid Electrochemical Oxidation Ring_Cleavage Aromatic Ring Cleavage Intermediates_Bio->Ring_Cleavage Mineralization_Bio CO2 + H2O + NO3- Ring_Cleavage->Mineralization_Bio Nitro_Reduction Reduction of Nitro Groups Hydroxylation->Nitro_Reduction Mineralization_Photo CO2 + H2O + NO3- Nitro_Reduction->Mineralization_Photo Mineralization_Ox CO2 + H2O + NO3- Oxalic_Acid->Mineralization_Ox

Caption: Simplified DNOC Environmental Degradation Pathways.

References

Application Notes and Protocols: Determining IC50 Values for Dinitro-o-cresol (DNOC) Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitro-o-cresol (DNOC) is a versatile organic compound historically used as a pesticide and herbicide.[1][2] Its biological activity stems from its ability to interfere with cellular metabolism, specifically by uncoupling oxidative phosphorylation.[3][4] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. Understanding the inhibitory potential of DNOC on enzymatic processes is crucial for toxicological assessments and potential therapeutic applications.

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of DNOC against a representative enzyme system. The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5][6][7]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

DNOC's primary mode of action is the disruption of the proton motive force in mitochondria. It acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient generated by the electron transport chain. This uncoupling of electron transport from ATP synthesis leads to a decrease in ATP production and an increase in oxygen consumption. For the purpose of these protocols, the overall process of oxidative phosphorylation will be treated as the "enzyme system" to be inhibited.

cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump e- transfer H_gradient High [H+] H_pump->H_gradient Pumps H+ out ATP_synthase ATP Synthase ATP_production ATP ATP_synthase->ATP_production ADP + Pi H_gradient->ATP_synthase H+ flow H_leak Proton Leak H_gradient->H_leak H_low Low [H+] DNOC DNOC H_leak->H_low DNOC-mediated

Caption: Mechanism of DNOC as an uncoupler of oxidative phosphorylation.

Experimental Protocol: IC50 Determination of DNOC

This protocol outlines the determination of the IC50 value of DNOC using isolated mitochondria and measuring oxygen consumption as an indicator of enzyme system activity.

Materials and Reagents
  • DNOC (4,6-Dinitro-o-cresol, CAS No. 534-52-1)

  • Isolated mitochondria (e.g., from rat liver)

  • Mitochondrial respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.4)

  • Substrates for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate)

  • ADP (Adenosine diphosphate)

  • DMSO (Dimethyl sulfoxide)

  • Clark-type oxygen electrode or other suitable oxygen sensor

  • Spectrophotometer (for protein quantification)

  • Bradford reagent for protein assay

Experimental Workflow

prep_mito Prepare Isolated Mitochondria protein_quant Quantify Mitochondrial Protein Concentration prep_mito->protein_quant prep_dnoc Prepare DNOC Stock Solutions add_dnoc Add Varying [DNOC] prep_dnoc->add_dnoc add_mito Add Mitochondria protein_quant->add_mito setup_o2_electrode Set up Oxygen Electrode add_buffer Add Respiration Buffer setup_o2_electrode->add_buffer add_buffer->add_mito add_substrate Add Substrate (e.g., succinate) add_mito->add_substrate add_substrate->add_dnoc start_reaction Initiate Respiration with ADP add_dnoc->start_reaction measure_o2 Measure Oxygen Consumption Rate start_reaction->measure_o2 data_analysis Data Analysis: Plot Dose-Response Curve measure_o2->data_analysis calc_ic50 Calculate IC50 data_analysis->calc_ic50

Caption: Experimental workflow for determining the IC50 of DNOC.

Detailed Procedure
  • Preparation of DNOC Stock Solutions:

    • Prepare a high-concentration stock solution of DNOC (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of working concentrations.

  • Mitochondrial Protein Quantification:

    • Determine the protein concentration of the isolated mitochondrial suspension using the Bradford assay or a similar method. This is crucial for normalizing the oxygen consumption rates.

  • Oxygen Consumption Assay:

    • Calibrate the oxygen electrode according to the manufacturer's instructions.

    • Add 1-2 mL of respiration buffer to the electrode chamber, maintained at a constant temperature (e.g., 30°C).

    • Add a known amount of isolated mitochondria (e.g., 0.5-1.0 mg protein/mL).

    • Add the respiratory substrate (e.g., 5 mM succinate in the presence of rotenone to inhibit Complex I, or 5 mM glutamate/malate for Complex I-linked respiration).

    • Allow the system to equilibrate and record the basal respiration rate (State 2).

    • Add a specific volume of a DNOC working solution to achieve the desired final concentration. Incubate for a short period (e.g., 1-2 minutes).

    • Initiate active respiration (State 3) by adding a known amount of ADP (e.g., 150-200 µM).

    • Record the rate of oxygen consumption until the ADP is phosphorylated to ATP and the respiration rate returns to a slower rate (State 4).

    • Repeat the assay for a range of DNOC concentrations (e.g., from 10 nM to 100 µM) and include a vehicle control (DMSO only).

Data Analysis
  • Calculate Oxygen Consumption Rates: Determine the rate of oxygen consumption for each DNOC concentration during State 3 respiration. This is typically calculated from the slope of the linear portion of the oxygen consumption trace.

  • Normalize Data: Express the oxygen consumption rates as a percentage of the control (vehicle-treated) sample. The control represents 100% activity.

  • Generate Dose-Response Curve: Plot the percentage of enzyme activity (y-axis) against the logarithm of the DNOC concentration (x-axis). The resulting curve should be sigmoidal.

  • Determine IC50: Use non-linear regression analysis to fit the data to a four-parameter logistic equation to determine the IC50 value. The IC50 is the concentration of DNOC that produces 50% inhibition of the maximal oxygen consumption rate.

Data Presentation

The quantitative data from the experiments should be summarized in a clear and structured table for easy comparison.

DNOC Concentration (µM)Oxygen Consumption Rate (nmol O2/min/mg protein)% Inhibition
0 (Control)Value0
0.01ValueValue
0.1ValueValue
1ValueValue
10ValueValue
100ValueValue
IC50 (µM) \multicolumn{2}{c}{Calculated Value}

Conclusion

This application note provides a comprehensive protocol for determining the IC50 value of DNOC for the inhibition of mitochondrial oxidative phosphorylation. Accurate determination of the IC50 is essential for understanding the toxicological profile of DNOC and for comparing its potency with other inhibitors. The provided workflow and data analysis guidelines will enable researchers to obtain reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dinitro-o-cresol (DNOC) Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Dinitro-o-cresol (DNOC) insolubility in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DNOC) poorly soluble in water?

A1: this compound (DNOC) is a yellow crystalline solid with limited water solubility.[1][2] Its molecular structure contains a nonpolar aromatic ring, which is hydrophobic, and polar nitro and hydroxyl groups. This combination of polar and nonpolar characteristics makes it difficult for water molecules to effectively solvate the entire molecule, leading to its low aqueous solubility under neutral or acidic conditions.

Q2: What are the primary methods to increase the solubility of DNOC in aqueous solutions?

A2: The primary methods for enhancing the aqueous solubility of DNOC include:

  • pH Adjustment: Increasing the pH of the solution to form more soluble salts.

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous solution.

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate DNOC.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.

Each of these methods offers distinct advantages and may be more suitable depending on the specific experimental requirements.

Q3: How does pH affect the solubility of DNOC?

A3: The solubility of DNOC is highly dependent on pH. As a phenolic compound, DNOC is a weak acid and can donate a proton from its hydroxyl group to form a phenolate anion.[3] This ionization increases significantly as the pH becomes more alkaline. The resulting salt form of DNOC is much more water-soluble than the neutral molecule.[4] For instance, the water solubility of DNOC increases dramatically from 21.3 mg/L at pH 4 to 3300 mg/L at pH 10.[5]

Troubleshooting Guides

Issue 1: DNOC precipitate is observed in my aqueous stock solution.

This is a common issue due to the low intrinsic aqueous solubility of DNOC. Below is a step-by-step guide to troubleshoot and resolve this problem.

Troubleshooting Workflow

Troubleshooting DNOC Precipitation start Precipitate Observed in Aqueous DNOC Solution check_ph Measure pH of the Solution start->check_ph ph_low Is pH < 7? check_ph->ph_low adjust_ph Adjust pH to 7-8 using dilute NaOH ph_low->adjust_ph Yes consider_alternatives Consider Alternative Solubilization Methods (Co-solvents, Surfactants, Cyclodextrins) ph_low->consider_alternatives No recheck_solubility Observe for Dissolution adjust_ph->recheck_solubility dissolved Precipitate Dissolved recheck_solubility->dissolved Yes not_dissolved Precipitate Persists recheck_solubility->not_dissolved No not_dissolved->consider_alternatives

Caption: Workflow for troubleshooting DNOC precipitation in aqueous solutions.

Detailed Steps:

  • Verify pH: Use a calibrated pH meter to check the pH of your DNOC solution. If the pH is neutral or acidic, the solubility will be limited.

  • Adjust pH: If the pH is below 7, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while stirring until the pH reaches a range of 7.0 to 8.0. The formation of the more soluble sodium salt of DNOC should lead to the dissolution of the precipitate.[4]

  • Gentle Warming: If the precipitate persists after pH adjustment, gentle warming of the solution (e.g., to 30-40°C) can help to increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation.

  • Consider Alternative Methods: If pH adjustment is not suitable for your experiment or does not fully resolve the issue, consider using co-solvents, surfactants, or cyclodextrins as detailed in the subsequent sections.

Issue 2: The required concentration of DNOC for my experiment exceeds its aqueous solubility even after pH adjustment.

For experiments requiring higher concentrations of DNOC, the following solubilization techniques can be employed.

Data Presentation: Solubility of DNOC using Different Methods

Solubilization MethodAgentConcentration of AgentApproximate DNOC SolubilityReference
pH Adjustment NaOHpH 421.3 mg/L
pH 76,940 mg/LDecision Guidance Document DNOC
pH 1033,300 mg/L
Co-solvency Ethanol100%43,000 mg/L
Polyethylene Glycol (PEG 400)Not specifically reported for DNOCGenerally effective for poorly soluble compounds[6]
Micellar Solubilization Non-ionic surfactants (e.g., Triton X-100, Tween 80)Above Critical Micelle Concentration (CMC)Dependent on surfactant and concentration[7][8]
Cyclodextrin Complexation β-CyclodextrinVariesForms inclusion complexes, enhancing solubility[1][9]

Note: The solubility in co-solvents, surfactants, and cyclodextrins can vary significantly based on the exact composition and temperature.

Experimental Protocols

Protocol 1: Solubilization of DNOC using pH Adjustment

Objective: To prepare a clear aqueous stock solution of DNOC by adjusting the pH.

Materials:

  • This compound (DNOC)

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of DNOC.

  • Add the DNOC to the required volume of deionized water in a beaker with a magnetic stir bar.

  • Begin stirring the suspension at room temperature.

  • Slowly add 0.1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding NaOH until the DNOC has completely dissolved and the pH is stable in the desired range (typically 7.0-8.0).

  • Record the final pH and volume of the solution.

  • Filter the solution through a 0.22 µm filter to remove any remaining particulates.

Protocol 2: Solubilization of DNOC using a Co-solvent (Ethanol-Water Mixture)

Objective: To prepare a stock solution of DNOC using an ethanol-water co-solvent system.

Materials:

  • This compound (DNOC)

  • Ethanol (200 proof, absolute)

  • Deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of DNOC.

  • Dissolve the DNOC in a small amount of ethanol in a beaker with stirring.

  • Once fully dissolved, transfer the solution to a volumetric flask.

  • Slowly add deionized water to the flask while stirring to reach the final desired volume and ethanol concentration. For example, to make a 10% ethanol solution, if the final volume is 100 mL, you would use 10 mL of the initial ethanol stock and bring the volume up to 100 mL with water.

  • Continue stirring for a few minutes to ensure a homogenous solution.

  • If any precipitation occurs upon the addition of water, a higher percentage of ethanol may be required.

Co-solvent Selection Logic

Co-solvent Selection for DNOC start Need to Dissolve DNOC in Aqueous Medium consider_cosolvent Consider a Water-Miscible Organic Co-solvent start->consider_cosolvent ethanol Ethanol Good starting point, readily available consider_cosolvent->ethanol peg Polyethylene Glycol (PEG) Lower toxicity, good for biological assays consider_cosolvent->peg dmso Dimethyl Sulfoxide (DMSO) High solubilizing power, but can have biological effects consider_cosolvent->dmso

Caption: Decision logic for selecting a suitable co-solvent for DNOC solubilization.

Protocol 3: Solubilization of DNOC using Micellar Solubilization (Triton X-100)

Objective: To prepare an aqueous solution of DNOC using a non-ionic surfactant to form micelles.

Materials:

  • This compound (DNOC)

  • Triton X-100

  • Deionized water

  • Magnetic stirrer and stir bar

  • Water bath (optional)

Procedure:

  • Prepare a stock solution of Triton X-100 in deionized water at a concentration well above its critical micelle concentration (CMC) (the CMC of Triton X-100 is approximately 0.2-0.9 mM). A 1% (w/v) solution is a good starting point.

  • Add the desired amount of DNOC to the Triton X-100 solution.

  • Stir the mixture at room temperature. Gentle heating (30-40°C) in a water bath can aid in solubilization.

  • Continue stirring until the DNOC is completely dissolved. This may take some time.

  • The resulting solution will be a clear, micellar solution of DNOC.

Protocol 4: Solubilization of DNOC using Cyclodextrin Complexation (β-Cyclodextrin)

Objective: To enhance the aqueous solubility of DNOC by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound (DNOC)

  • β-Cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

Procedure (Kneading Method):

  • Weigh stoichiometric amounts of DNOC and β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Place the powders in a mortar.

  • Add a small amount of water to form a thick paste.

  • Knead the paste thoroughly with the pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting powder is the DNOC-β-cyclodextrin inclusion complex, which will have enhanced aqueous solubility.

  • Disperse the complex in deionized water with stirring to form a solution.

Signaling Pathway of Solubilization

Mechanisms of DNOC Solubilization cluster_0 pH Adjustment cluster_1 Co-solvency cluster_2 Micellar Solubilization cluster_3 Cyclodextrin Complexation DNOC_neutral DNOC (Insoluble) DNOC_ion DNOC- (Soluble Salt) DNOC_neutral->DNOC_ion + OH- DNOC_soluble Soluble DNOC DNOC_ion->DNOC_soluble DNOC_cosolvent DNOC in Water/Ethanol DNOC_cosolvent->DNOC_soluble micelle Surfactant Micelle DNOC_micelle DNOC (Encapsulated) micelle->DNOC_micelle DNOC_micelle->DNOC_soluble cyclodextrin β-Cyclodextrin DNOC_cd DNOC-CD Complex cyclodextrin->DNOC_cd DNOC_cd->DNOC_soluble DNOC_insoluble Insoluble DNOC DNOC_insoluble->DNOC_ion DNOC_insoluble->DNOC_cosolvent DNOC_insoluble->DNOC_micelle DNOC_insoluble->DNOC_cd

Caption: Simplified representation of different pathways to solubilize DNOC.

Analytical Methods for Determining DNOC Concentration

Accurate determination of DNOC concentration is crucial for solubility studies. The following methods are commonly used:

  • UV-Vis Spectrophotometry: DNOC exhibits strong absorbance in the UV region, which can be used for quantification.[10][11] A standard calibration curve should be prepared in the same solvent system as the samples.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more selective and sensitive method for determining DNOC concentration, especially in complex mixtures.[12][13] A reversed-phase C18 column with a UV detector is typically used.

Disclaimer: this compound is a toxic substance and should be handled with appropriate personal protective equipment in a well-ventilated area. Please consult the Safety Data Sheet (SDS) before use. The protocols provided are for informational purposes and should be adapted to your specific experimental needs and safety guidelines.

References

Technical Support Center: Stabilizing Dinitro-o-cresol (DNOC) Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of Dinitro-o-cresol (DNOC) working solutions. This resource is designed for researchers, scientists, and drug development professionals who utilize DNOC in long-term experiments and require consistent, stable solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the preparation, storage, and use of DNOC solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing DNOC stock and working solutions?

A1: The choice of solvent depends on the intended application and desired concentration.

  • For high-concentration stock solutions, organic solvents are recommended. DNOC is soluble in methanol, ethanol, acetone, toluene, and ethyl acetate.[1] Acetonitrile is also a common solvent for preparing stock solutions for analytical purposes.

  • For aqueous working solutions, solubility is pH-dependent. DNOC is sparingly soluble in neutral water but readily dissolves in alkaline solutions to form water-soluble salts.[1][2] Therefore, preparing aqueous solutions in a buffer with a pH > 7 is advisable to enhance solubility and prevent precipitation.

Q2: What are the optimal storage conditions for DNOC solutions to ensure long-term stability?

A2: To maintain the stability of DNOC solutions over long periods, it is crucial to control temperature and light exposure.

  • Temperature: For long-term storage, it is recommended to store DNOC solutions at or below -20°C. For short-term storage (up to a week), refrigeration at 2-8°C is suitable.

  • Light: DNOC, like many phenolic compounds, is susceptible to photodegradation.[3] Solutions should always be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light.

Q3: How does pH affect the stability of aqueous DNOC solutions?

A3: The pH of an aqueous solution significantly impacts both the solubility and the chemical form of DNOC. DNOC is a weak acid with a pKa of approximately 4.4.

  • At pH < 4.4, the undissociated form of DNOC predominates, which has lower aqueous solubility and may be more prone to precipitation.

  • At pH > 4.4, the ionized (phenolate) form of DNOC increases, leading to greater water solubility.[1]

  • Stability: While DNOC is reported to be stable in sterile water at any pH, alkaline conditions (pH ≥ 7) are generally preferred for preparing aqueous working solutions to ensure it remains dissolved.[1] However, dinitrophenols can be more susceptible to UV degradation in alkaline solutions. Therefore, light protection is critical for alkaline DNOC solutions.

Q4: Can I use any stabilizers to prolong the shelf-life of my DNOC working solutions?

A4: While specific studies on the use of chemical stabilizers for DNOC solutions are limited, the use of antioxidants can be considered, as phenolic compounds are prone to oxidation. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize organic compounds and may be effective in preventing oxidative degradation of DNOC, particularly in organic solvents.[4][5] However, the compatibility and potential interference of any additive with the specific experimental setup must be validated.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in aqueous working solution 1. The concentration of DNOC exceeds its solubility at the given pH and temperature.2. The pH of the solution has decreased, causing the less soluble undissociated form to precipitate.3. The temperature of the solution has decreased, reducing solubility.1. Increase the pH of the solution to > 7 to ensure DNOC is in its more soluble ionized form.2. Gently warm the solution while stirring to redissolve the precipitate. Ensure the final experimental conditions are compatible with the higher temperature.3. Prepare a fresh, more dilute solution.
Color change of the solution (e.g., darkening) 1. Photodegradation due to exposure to light.2. Oxidation of the DNOC molecule.3. Interaction with other components in the solution.1. Always store solutions in amber vials or protect them from light. Prepare fresh solutions if significant color change is observed.2. For organic stock solutions, consider adding a small amount of an antioxidant like BHT. Validate for non-interference with your assay.3. Analyze the solution using HPLC to check for the presence of degradation products.
Loss of experimental efficacy or inconsistent results 1. Degradation of DNOC in the working solution, leading to a lower effective concentration.2. Inaccurate initial concentration of the prepared solution.1. Prepare fresh working solutions more frequently from a properly stored stock solution.2. Perform a stability study to determine the usable lifetime of your working solutions under your specific experimental conditions.3. Regularly verify the concentration of your stock and working solutions using a validated analytical method such as HPLC-UV.

Experimental Protocols

Protocol for Preparation of DNOC Stock and Working Solutions

Objective: To prepare stable and accurate DNOC solutions for long-term experiments.

Materials:

  • This compound (DNOC), analytical grade

  • HPLC-grade methanol or acetonitrile (for stock solution)

  • Sterile, purified water

  • Sodium hydroxide (NaOH) or a suitable buffer (e.g., phosphate or borate) for pH adjustment

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Amber glass vials with Teflon-lined caps

Procedure for Stock Solution (e.g., 10 mg/mL in Methanol):

  • Accurately weigh the required amount of DNOC powder using a calibrated analytical balance.

  • Quantitatively transfer the DNOC powder to a volumetric flask.

  • Add a small amount of methanol to dissolve the DNOC.

  • Once dissolved, fill the flask to the mark with methanol.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer aliquots of the stock solution into amber glass vials.

  • Store the stock solution at ≤ -20°C.

Procedure for Aqueous Working Solution (e.g., 100 µg/mL):

  • Calculate the volume of the stock solution needed to prepare the desired concentration of the working solution.

  • In a volumetric flask, add the required volume of the stock solution.

  • Add a volume of sterile, purified water.

  • Adjust the pH of the solution to > 7 using a dilute NaOH solution or a suitable buffer.

  • Fill the flask to the mark with sterile, purified water.

  • Cap the flask and mix thoroughly.

  • Store the aqueous working solution in an amber glass vial at 2-8°C for short-term use. For longer-term experiments, prepare fresh working solutions from the stock solution as needed.

Protocol for Long-Term Stability Testing of DNOC Working Solutions

Objective: To determine the stability of a DNOC working solution under specific storage conditions over time.

Materials:

  • Prepared DNOC working solution

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • HPLC-grade mobile phase solvents (e.g., methanol and acidified water)

  • Amber glass vials

Procedure:

  • Prepare a batch of the DNOC working solution according to the protocol above.

  • Dispense aliquots of the solution into multiple amber glass vials and seal them.

  • Store the vials under the desired long-term storage conditions (e.g., 4°C, protected from light).

  • Time Zero (T0) Analysis: Immediately after preparation, analyze three separate aliquots using a validated HPLC method to determine the initial concentration of DNOC. This will serve as the baseline.

  • Scheduled Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve three vials from storage.

  • Allow the vials to equilibrate to room temperature.

  • Analyze each aliquot by HPLC to determine the DNOC concentration.

  • Data Analysis:

    • Calculate the mean concentration of DNOC at each time point.

    • Express the stability as the percentage of the initial (T0) concentration remaining.

    • Plot the percentage of remaining DNOC against time to visualize the degradation profile.

    • The solution is considered stable as long as the concentration remains within an acceptable range of the initial concentration (e.g., 90-110%).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis prep_stock Prepare Stock Solution (e.g., in Methanol) prep_work Prepare Aqueous Working Solution (pH > 7) prep_stock->prep_work storage Store Aliquots (e.g., 4°C, dark) prep_work->storage t0 T0 Analysis (HPLC) storage->t0 Initial tn Tn Analysis (HPLC at intervals) storage->tn Periodic data Data Evaluation (% Recovery vs. Time) t0->data tn->data

Caption: Workflow for DNOC solution stability testing.

troubleshooting_workflow start Inconsistent Experimental Results? check_solution Inspect DNOC Working Solution start->check_solution precipitate Precipitation or Cloudiness? check_solution->precipitate color_change Color Change? precipitate->color_change No adjust_ph Increase pH > 7 and/or Warm Solution precipitate->adjust_ph Yes no_issue Solution Appears Normal color_change->no_issue No check_light Protect from Light Prepare Fresh Solution color_change->check_light Yes verify_conc Verify Concentration (HPLC) no_issue->verify_conc

Caption: Troubleshooting inconsistent results with DNOC.

References

Common interferences in the spectrophotometric analysis of DNOC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectrophotometric analysis of 4,6-dinitro-o-cresol (DNOC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common spectrophotometric methods for DNOC analysis?

A1: Spectrophotometric analysis of DNOC often involves reduction of the nitro groups followed by a color-forming reaction. Two established methods are:

  • Periodate Method: This method involves the reduction of DNOC, followed by reaction with periodate.

  • Copper(II)-Neocuproine Method: This method also starts with the reduction of DNOC, followed by the formation of a colored complex with a copper(II)-neocuproine (Nc) reagent.[1][2]

Q2: What is the typical wavelength range for DNOC detection?

A2: The optimal wavelength for measuring the absorbance of the final colored product depends on the specific method used. For instance, after reduction and derivatization, the absorbance is measured in the visible range. It is crucial to determine the wavelength of maximum absorbance (λmax) for your specific experimental conditions by running a spectral scan of a standard DNOC solution after the color-forming reaction.

Q3: How can I prepare my samples for analysis?

A3: Sample preparation is a critical step to ensure accurate results. The specific protocol will vary depending on the sample matrix.

  • Water Samples: Water samples may require filtration to remove suspended particles. For low concentrations of DNOC, a preconcentration step using solid-phase extraction (SPE) may be necessary.[2]

  • Soil Samples: Soil samples typically require an extraction step to isolate the DNOC. This can be followed by a clean-up procedure to remove interfering matrix components. The methods developed by Üzer et al. (2006) were found to be directly applicable to soil without significant interference from common soil cations and anions.[1][2]

Troubleshooting Guide

Below are common issues encountered during the spectrophotometric analysis of DNOC, along with their potential causes and solutions.

IssuePotential Cause(s)Troubleshooting Steps
Inaccurate or irreproducible results - Inconsistent sample preparation- Pipetting errors- Temperature fluctuations- Instrument instability- Ensure consistent and thorough sample extraction and dilution.- Calibrate pipettes regularly.- Allow all reagents and samples to reach room temperature before analysis.- Warm up the spectrophotometer before use and perform regular calibration checks.
High background absorbance or noisy signal - Turbidity in the sample- Contaminated reagents or glassware- Presence of interfering substances- Centrifuge or filter samples to remove suspended solids.- Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.- Refer to the Interference Mitigation section below.
Low sensitivity or weak signal - DNOC concentration is below the detection limit- Incomplete color development- Concentrate the sample using solid-phase extraction.- Ensure optimal reaction time and pH for the color-forming step.
Unexpected peaks in the spectrum - Presence of other absorbing compounds (spectral interference)- Perform a blank measurement using the sample matrix without DNOC.- If possible, use a more selective wavelength for analysis.- Employ cleanup steps in your sample preparation to remove interfering compounds.

Common Interferences and Mitigation Strategies

A significant advantage of the periodate and copper(II)-neocuproine spectrophotometric methods is their robustness against common interferences found in environmental samples.

Inorganic Ions

Studies have shown that common cations and anions present in soil do not interfere with the analysis of DNOC using the aforementioned methods.[1][2]

Pesticides

The methods have also been reported to be free from interference by some other pesticides.[1][2] However, compounds with similar chemical structures, particularly other nitrophenols, have the potential to interfere.

Mitigation Strategies:

  • Sample Cleanup: Use solid-phase extraction (SPE) with appropriate sorbents to selectively isolate DNOC from other compounds.

  • Method Specificity: The reduction and derivatization steps in the recommended methods provide a degree of specificity for DNOC.

Turbidity

Particulate matter in samples can scatter light, leading to erroneously high absorbance readings.

Mitigation Strategies:

  • Filtration: Use a 0.45 µm syringe filter to clarify aqueous samples.

  • Centrifugation: Centrifuge samples to pellet suspended solids and analyze the supernatant.

Summary of Potential Interferences and Tolerance Limits

While specific quantitative tolerance limits for a wide range of compounds in DNOC spectrophotometric analysis are not extensively documented in readily available literature, the following table summarizes the general findings.

Interfering Substance CategoryFindingReference
Common Soil CationsNo significant interference reported.[1][2]
Common Soil AnionsNo significant interference reported.[1][2]
Other PesticidesSome pesticides do not interfere, but specificity should be validated for the matrix.[1][2]
Turbidity/Suspended SolidsCan cause significant positive interference.General Spectrophotometry Knowledge

Experimental Protocols

Method 1: Spectrophotometric Determination of DNOC using Periodate

This protocol is a summary based on the method described by Üzer et al. (2006).[1][2]

1. Reagents:

  • DNOC standard stock solution
  • Zinc powder
  • Hydrochloric acid (HCl)
  • Sodium periodate solution
  • (Other necessary reagents for pH adjustment and color development as specified in the original method)

2. Procedure:

  • Reduction of DNOC: To a known volume of the sample or standard solution, add zinc powder and HCl. This step reduces the nitro groups of DNOC.
  • Color Development: After the reduction is complete, add the periodate solution and allow the color to develop.
  • Spectrophotometric Measurement: Measure the absorbance of the resulting solution at the predetermined λmax against a reagent blank.
  • Quantification: Determine the concentration of DNOC in the sample by comparing its absorbance to a calibration curve prepared from DNOC standards.

Method 2: Spectrophotometric Determination of DNOC using Copper(II)-Neocuproine

This protocol is a summary based on the method described by Üzer et al. (2006).[1][2]

1. Reagents:

  • DNOC standard stock solution
  • Zinc powder
  • Hydrochloric acid (HCl)
  • Copper(II) solution
  • Neocuproine (Nc) solution
  • (Other necessary reagents for pH adjustment as specified in the original method)

2. Procedure:

  • Reduction of DNOC: Similar to the periodate method, reduce the DNOC in the sample or standard using zinc powder and HCl.
  • Complex Formation: Add the Copper(II) and neocuproine solutions to the reduced DNOC solution to form a colored complex.
  • Spectrophotometric Measurement: Measure the absorbance of the colored complex at its λmax against a reagent blank.
  • Quantification: Calculate the DNOC concentration in the sample using a calibration curve.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate/Irreproducible Results check_prep Review Sample Preparation and Handling Procedures start->check_prep check_instrument Verify Instrument Performance (Calibration, Warm-up) check_prep->check_instrument If preparation is consistent check_reagents Inspect Reagents and Glassware for Contamination check_instrument->check_reagents If instrument is calibrated end_bad Consult Instrument Manual or Technical Support check_instrument->end_bad If calibration fails analyze_spectrum Analyze Spectrum for Unexpected Peaks or High Background check_reagents->analyze_spectrum If reagents are pure troubleshoot_turbidity Address Sample Turbidity (Filter/Centrifuge) analyze_spectrum->troubleshoot_turbidity High background troubleshoot_interference Investigate Potential Chemical Interferences analyze_spectrum->troubleshoot_interference Unexpected peaks end_good End: Accurate Results troubleshoot_turbidity->end_good If resolved troubleshoot_interference->end_good If resolved

Caption: Troubleshooting workflow for spectrophotometric analysis of DNOC.

Interference_Mitigation Interference Potential Interference - Spectral Overlap - Turbidity - Matrix Effects Mitigation Mitigation Strategy - Sample Cleanup (SPE) - Filtration/Centrifugation - Method Blank Subtraction - Use of Masking Agents Interference->Mitigation Apply Analysis {Accurate DNOC Analysis} Mitigation->Analysis Leads to

References

Technical Support Center: Optimizing DNOC Concentration for Mitochondrial Uncoupling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4,6-dinitro-o-cresol (DNOC) for mitochondrial uncoupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of mitochondrial uncoupling by DNOC?

A1: DNOC is a lipophilic weak acid that acts as a protonophore. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation. DNOC picks up protons in the acidic intermembrane space and, due to its lipophilicity, diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix. In the matrix, it releases the protons, thus dissipating the proton motive force. This "uncouples" the electron transport chain from ATP synthesis, leading to an increase in oxygen consumption without a corresponding increase in ATP production. The energy from the proton gradient is instead dissipated as heat.

Q2: What is a typical starting concentration range for DNOC in mitochondrial uncoupling experiments?

A2: The optimal concentration of DNOC is highly dependent on the experimental system (isolated mitochondria vs. whole cells) and the specific cell type being used.

  • For isolated mitochondria (e.g., from rat liver): A starting concentration range of 10-50 µM is recommended. In this range, DNOC typically acts as a classical uncoupler, increasing the rate of oxygen consumption. Concentrations above 50 µM may lead to inhibition of the respiratory chain.

  • For cell-based assays: The optimal concentration is more variable and must be determined empirically for each cell line. A broad starting range to test could be from 1 µM to 100 µM. It is crucial to perform a dose-response curve to identify the concentration that gives the maximal uncoupling effect without causing significant cytotoxicity.

Q3: How can I determine the optimal, non-toxic concentration of DNOC for my specific cell line?

A3: A two-step experimental approach is recommended to determine the optimal DNOC concentration:

  • Cytotoxicity Assay: First, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range of DNOC that is non-toxic to your cells over the desired experimental timeframe. This will establish the upper limit for your uncoupling experiments.

  • Oxygen Consumption Rate (OCR) Titration: Next, perform an OCR measurement (e.g., using a Seahorse XF Analyzer or a Clark-type electrode) with a range of non-toxic DNOC concentrations. The optimal uncoupling concentration will be the one that elicits the maximal respiratory rate. At concentrations above this optimum, you may observe a decrease in OCR, indicating inhibition of the electron transport chain.

Q4: How stable is DNOC in cell culture medium?

A4: The stability of DNOC in cell culture medium can be influenced by factors such as pH, temperature, and the presence of other components in the medium. It is recommended to prepare fresh DNOC solutions for each experiment from a stock solution (typically dissolved in DMSO). If long-term experiments are planned, the stability of DNOC under your specific experimental conditions should be empirically validated.

Troubleshooting Guides

Troubleshooting Oxygen Consumption Rate (OCR) Measurements
Problem Potential Cause(s) Suggested Solution(s)
No increase in OCR after DNOC addition 1. DNOC concentration is too low: The concentration is insufficient to induce uncoupling. 2. DNOC concentration is too high: High concentrations can inhibit the electron transport chain. 3. Cells are unhealthy or have compromised mitochondrial function: Damaged mitochondria will not respond to uncouplers. 4. Low cell density: Not enough cells to produce a detectable change in OCR.1. Perform a dose-response titration to find the optimal concentration. 2. Review your cytotoxicity data and test lower concentrations of DNOC. 3. Ensure cells are healthy and in the logarithmic growth phase. Use a positive control uncoupler like FCCP to verify mitochondrial function. 4. Optimize cell seeding density for your specific cell type and instrument.
Unexpected decrease in OCR after DNOC addition 1. Inhibition of the electron transport chain: The DNOC concentration is in the inhibitory range for your cell type. 2. Cell death: The DNOC concentration is cytotoxic.1. Use a lower concentration of DNOC. Refer to your dose-response curve. 2. Confirm the cytotoxic threshold with an independent assay (e.g., MTT or live/dead staining).
High variability between replicate wells 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inconsistent DNOC addition: Pipetting errors leading to different final concentrations. 3. Edge effects in the microplate. 1. Ensure a homogenous cell suspension and careful plating technique. 2. Use calibrated pipettes and be precise with additions. 3. Avoid using the outermost wells of the microplate, or fill them with media to maintain humidity.
Troubleshooting Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., JC-1)
Problem Potential Cause(s) Suggested Solution(s)
High green fluorescence (low ΔΨm) in control (untreated) cells 1. Cells are unhealthy or apoptotic: High cell density or poor culture conditions can lead to mitochondrial depolarization. 2. JC-1 concentration is too high: Excess monomeric JC-1 can result in high green fluorescence. 3. Phototoxicity: JC-1 is light-sensitive and can be phototoxic, leading to mitochondrial damage.1. Ensure cells are healthy and sub-confluent. 2. Titrate the JC-1 concentration to find the optimal staining concentration for your cell type. 3. Protect cells from light during staining and imaging.
High background fluorescence 1. Incomplete removal of excess JC-1 dye: Residual dye in the medium contributes to background. 2. Autofluorescence of the compound or cells. 1. Ensure thorough washing steps after JC-1 incubation. 2. Run an unstained control and a "compound-only" control to assess background fluorescence.
No change in fluorescence after DNOC treatment 1. DNOC concentration is too low: Insufficient to cause significant depolarization. 2. Cells are resistant to DNOC-induced depolarization. 1. Increase the DNOC concentration (within the non-toxic range). 2. Use a positive control for depolarization (e.g., FCCP or CCCP) to confirm that the assay is working correctly.

Experimental Protocols

Protocol 1: Determining DNOC Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • DNOC Treatment: Prepare a serial dilution of DNOC in complete culture medium. Remove the old medium from the cells and add the DNOC-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measuring Mitochondrial Membrane Potential using JC-1
  • Cell Seeding and Treatment: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or 96-well plate for plate reader analysis). Treat cells with the desired concentration of DNOC for the appropriate duration. Include a vehicle control and a positive control for depolarization (e.g., 10 µM FCCP for 15-30 minutes).

  • JC-1 Staining: Prepare a 1X JC-1 working solution in pre-warmed culture medium. Remove the treatment medium and add the JC-1 solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.

  • **Imaging

Technical Support Center: Minimizing Dinitro-o-cresol (DNOC) Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of 4,6-Dinitro-o-cresol (DNOC) in primary cell cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving DNOC in a question-and-answer format.

Question 1: I'm observing massive, rapid cell death across all my primary cell cultures, even at low DNOC concentrations. What could be the cause?

Answer: Several factors could be contributing to this issue:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.1% for most primary cultures. Run a solvent-only control to verify.

  • Incorrect DNOC Concentration: Double-check your stock solution calculations and dilutions. A simple error can lead to significantly higher concentrations than intended.

  • Cell Health: Primary cells are sensitive. Ensure your cultures are healthy and not stressed before adding DNOC. Factors like over-confluency, nutrient depletion, or contamination can increase sensitivity to toxins.[1]

  • High Environmental Temperature: The toxicity of dinitrophenolic compounds like DNOC can be exacerbated by elevated environmental temperatures.[2] Ensure your incubator is calibrated to the correct temperature.

Question 2: My cell viability results (e.g., MTT assay) are inconsistent and not dose-dependent. What should I check?

Answer: Inconsistent results can stem from assay interference or procedural variability:

  • DNOC Interference with MTT Assay: As a yellow compound, DNOC can interfere with colorimetric assays like the MTT assay.[3][4] Consider the following:

    • Run a "DNOC only" control (no cells) to measure its intrinsic absorbance at the assay wavelength.

    • Wash the cells with fresh, pre-warmed media before adding the MTT reagent to remove residual DNOC.

    • Consider using an alternative viability assay that is less prone to colorimetric interference, such as a resazurin-based assay or a cytotoxicity assay measuring LDH release.[5]

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate DNOC and affect results. To mitigate this, consider not using the outermost wells for experimental conditions.

Question 3: I'm trying to assess mitochondrial dysfunction, but my fluorescent dye signals are weak or inconsistent.

Answer: This can be due to dye properties, cell health, or experimental timing:

  • Mitochondrial Membrane Potential Dyes: Cationic dyes like TMRE or JC-1 accumulate in mitochondria based on the membrane potential. Since DNOC is an uncoupler that dissipates this potential, a decrease in signal is expected.[6] Ensure you have a positive control (e.g., FCCP) to confirm the dye is working correctly.

  • Timing of Measurement: The dissipation of mitochondrial membrane potential can be a rapid event. Consider a time-course experiment to capture the optimal window for measurement.

  • ROS Measurement: Probes for reactive oxygen species (ROS) can also be sensitive. Use fresh probe solutions and protect them from light. Include both positive (e.g., H₂O₂) and negative controls.

Question 4: I'm not observing the expected pro-apoptotic effects. What could be wrong?

Answer: The apoptotic pathway is complex and time-dependent:

  • Time Point of Analysis: Apoptosis is a process that unfolds over hours. You may need to perform a time-course experiment to identify the peak of apoptotic activity. Early time points might not show significant caspase activation or DNA fragmentation.

  • Cell-Type Specific Responses: Different primary cell types may have varying sensitivities and timelines for apoptosis. For example, astrocytes may be more resistant to some insults than neurons.[7]

  • Assay Sensitivity: Ensure your apoptosis assay is sensitive enough to detect changes in your specific cell type and at the concentrations of DNOC used. For caspase activity assays, ensure you are using a sufficient amount of cell lysate.

Frequently Asked Questions (FAQs)

What is the primary mechanism of DNOC cytotoxicity?

DNOC is a potent uncoupler of oxidative phosphorylation in mitochondria.[6] It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis.[6] This leads to a decrease in mitochondrial membrane potential, an increase in oxygen consumption (respiration), and the generation of reactive oxygen species (ROS), ultimately triggering cell death pathways.[6] At higher concentrations (>50 µM), DNOC can also inhibit mitochondrial enzymes like succinate dehydrogenase.[8]

Which primary cell types are most sensitive to DNOC?

While specific comparative data for DNOC across different primary cell types is limited, the high energy demand of neurons suggests they would be particularly vulnerable to a compound that disrupts ATP production. Glial cells like astrocytes, which have a more glycolytic metabolism, may show some resistance but are also susceptible to DNOC-induced toxicity.[9] Hepatocytes are also a key target due to their central role in metabolizing xenobiotics.

How can I minimize DNOC-induced cytotoxicity to study its other effects?

  • Use of Antioxidants: Since DNOC toxicity involves the generation of ROS, co-treatment with antioxidants may mitigate cell death.[6] N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been shown to protect against severe oxidative stress.[10][11] Resveratrol, a natural polyphenol, also has protective effects against oxidative damage.[12][13][14]

  • Concentration and Time Optimization: Use the lowest effective concentration of DNOC and the shortest incubation time necessary to observe the desired non-cytotoxic effect.

  • Serum-Free Media: For some experiments, especially with primary neurons, serum-free media can provide a more defined and reproducible environment.

What are the key signaling pathways involved in DNOC-induced apoptosis?

DNOC-induced apoptosis is primarily initiated through the intrinsic (mitochondrial) pathway. The uncoupling of oxidative phosphorylation leads to mitochondrial dysfunction, which results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (like caspase-9), leading to the activation of executioner caspases (like caspase-3).[15] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation

Table 1: Cytotoxicity of 2,4-Dinitrophenol (DNP) in Primary Rat Hepatocytes

ParameterConcentrationEffectReference
Uncoupling of Oxidative Phosphorylation250 µMModest and transient activation of oxygen uptake.[16]
Metabolic Disruption0.1 mM (100 µM)Significant increase in the release of LDH and acid phosphatase.[7]
Mitochondrial Membrane PotentialDose-dependentDecrease in mitochondrial membrane potential.[12]

Table 2: Effects of 2,4-Dinitrophenol (DNP) on Primary Rat Neurons and Astrocytes

Cell TypeParameterConcentrationEffectReference
Primary Cortical NeuronsNeuroprotection10 µMPrevented MPP+-induced cell death.
Primary Cortical NeuronsNeurotoxicity100 µMDid not prevent MPP+-induced cell death.
Primary AstrocytesMembrane Depolarization1 mMCaused a depolarization of 8.2 +/- 1.3 mV.
Primary Hippocampal/Cortical NeuronsNeurite Outgrowth≤20 µMStimulated neurite outgrowth.[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Primary cells in a 96-well plate

  • DNOC stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize.

  • Treat cells with various concentrations of DNOC (and relevant controls, including vehicle-only) for the desired exposure time (e.g., 24-72 hours).

  • After incubation, carefully aspirate the medium containing DNOC.

  • Wash the cells gently with 100 µL of pre-warmed PBS to remove any residual DNOC.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe CM-H2DCFDA to detect intracellular ROS.

Materials:

  • Primary neurons or astrocytes on glass coverslips or in a 96-well plate

  • DNOC stock solution

  • CM-H2DCFDA probe

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture primary cells on an appropriate vessel (e.g., glass-bottom dish for microscopy).

  • Treat cells with DNOC for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

  • Prepare a working solution of CM-H2DCFDA in pre-warmed HBSS (typically 5-10 µM).

  • Remove the culture medium and wash the cells once with warm HBSS.

  • Add the CM-H2DCFDA working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add fresh HBSS or culture medium to the cells.

  • Immediately measure the fluorescence intensity. For microscopy, use an excitation wavelength of ~495 nm and an emission wavelength of ~520 nm. For a plate reader, use appropriate filter sets.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.

Materials:

  • Primary cells in a black, clear-bottom 96-well plate

  • DNOC stock solution

  • TMRE stock solution

  • FCCP (positive control for depolarization)

  • Culture medium

Procedure:

  • Seed cells and treat with DNOC as described in Protocol 1. Include a set of wells for the FCCP positive control.

  • Towards the end of the DNOC treatment, add FCCP (typically 10-20 µM final concentration) to the positive control wells and incubate for 10-15 minutes.

  • Prepare a working solution of TMRE in pre-warmed culture medium (typically 20-200 nM).

  • Add the TMRE working solution to all wells and incubate for 20-30 minutes at 37°C, protected from light.

  • Gently wash the cells with pre-warmed PBS or fresh medium to remove the dye from the medium.

  • Add 100 µL of fresh, pre-warmed medium or PBS to each well.

  • Measure the fluorescence using a plate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol 4: Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Primary cells cultured in appropriate vessels (e.g., 6-well plates)

  • DNOC stock solution

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Treat primary cells with DNOC for the desired time to induce apoptosis. Include an untreated control.

  • Harvest the cells (both adherent and floating) and pellet them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein from each sample to separate wells. Adjust the volume with lysis buffer.

  • Prepare a reaction mixture containing assay buffer and the DEVD-pNA substrate.

  • Add the reaction mixture to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. An increase in absorbance indicates higher caspase-3 activity.

Mandatory Visualizations

DNOC_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Primary Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DNOC DNOC H_gradient Proton Gradient (ΔΨm) DNOC->H_gradient Dissipates ETC Electron Transport Chain DNOC->ETC Increases Respiration ROS Increased ROS Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleaves & Activates ActiveCasp3 Active Caspase-3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis CytC_cyto Cytochrome c CytC_cyto->Apaf1 Mito Inner Mitochondrial Membrane Mito->CytC_cyto Release ATP_synth ATP Synthesis H_gradient->ATP_synth Drives ETC->ROS Generates CytC_mito Cytochrome c

Caption: DNOC-induced intrinsic apoptosis pathway in primary cells.

MTT_Workflow start Seed Primary Cells in 96-well plate treat Treat with DNOC (24-72h) start->treat wash Wash with PBS treat->wash add_mtt Add MTT Reagent wash->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Add Solubilization Solution (DMSO) incubate->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

ROS_Workflow start Culture Primary Cells treat Treat with DNOC start->treat wash1 Wash with HBSS treat->wash1 add_probe Add CM-H2DCFDA (20-30 min) wash1->add_probe wash2 Wash with HBSS (2x) add_probe->wash2 measure Measure Fluorescence (Ex: 495nm, Em: 520nm) wash2->measure

Caption: Workflow for measuring intracellular ROS production.

Caspase3_Workflow start Treat Cells with DNOC harvest Harvest Cells (Adherent + Floating) start->harvest lyse Lyse Cells on Ice harvest->lyse centrifuge Centrifuge & Collect Supernatant (Lysate) lyse->centrifuge quantify Quantify Protein centrifuge->quantify assay_setup Add Lysate to 96-well Plate quantify->assay_setup add_reagents Add Assay Buffer & DEVD-pNA Substrate assay_setup->add_reagents incubate Incubate at 37°C (1-2h) add_reagents->incubate read Measure Absorbance (405 nm) incubate->read

References

Technical Support Center: Analysis of Dinitro-o-cresol (DNOC) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of mass spectrometry for the analysis of dinitro-o-cresol (DNOC) and its metabolites.

Troubleshooting Guide: Enhancing Mass Spectrometry Sensitivity for DNOC Metabolites

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of DNOC and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for DNOC/Metabolites Inappropriate Ionization Mode: DNOC and its phenolic metabolites are acidic and are most sensitively detected in negative ion mode.Optimize Ion Source Conditions: Ensure the mass spectrometer is operating in negative electrospray ionization (ESI) mode.[1] Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the formation of [M-H]⁻ ions.
Suboptimal pH of Mobile Phase: The pH of the mobile phase can significantly impact the ionization efficiency of acidic compounds.Adjust Mobile Phase pH: For negative ion mode, a slightly basic mobile phase can enhance deprotonation. However, this must be compatible with your reversed-phase column. Alternatively, a standard low pH mobile phase (e.g., with 0.1% formic acid) can also be effective. If using a column stable at high pH, consider a mobile phase with a buffer like ammonium bicarbonate at a pH around 10.
Poor Analyte Recovery During Sample Preparation: DNOC and its metabolites may not be efficiently extracted from the sample matrix.Optimize Sample Preparation: For urine samples, a "dilute and shoot" approach after centrifugation may be sufficient. For more complex matrices like plasma or tissue, protein precipitation with cold acetonitrile followed by centrifugation is a common starting point.[2] Consider solid-phase extraction (SPE) for cleaner extracts and better sensitivity.
High Background Noise or Unstable Baseline Contaminated Solvents or System: Impurities in solvents or a contaminated LC-MS system can lead to high background noise.Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.
Clean the System: If contamination is suspected, flush the LC system with an appropriate cleaning solution. The mass spectrometer's ion source may also require cleaning.
Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of the target analytes.Improve Chromatographic Separation: Modify the gradient elution profile to better separate DNOC and its metabolites from matrix components.
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
Poor Peak Shape (Tailing or Fronting) Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.Match Injection Solvent to Mobile Phase: Dissolve the final extract in a solvent that is of similar or weaker strength than the starting mobile phase conditions.
Column Overload: Injecting too much sample can lead to poor peak shape.Dilute the Sample: If sensitivity allows, dilute the sample before injection.
Secondary Interactions with the Column: The acidic nature of DNOC and its metabolites can sometimes lead to interactions with the stationary phase.Use an Appropriate Column: A high-quality C18 column is generally suitable. Ensure the column is in good condition.
Inconsistent Results or Poor Reproducibility Variable Matrix Effects: The extent of ion suppression or enhancement can vary between samples.Use an Internal Standard: A stable isotope-labeled internal standard for DNOC is highly recommended to compensate for matrix effects and variations in instrument response.
Sample Degradation: DNOC metabolites, particularly conjugates, can be unstable.Proper Sample Handling and Storage: Keep samples cold during processing and store them at -80°C for long-term stability. Analyze samples as soon as possible after preparation.

Frequently Asked Questions (FAQs)

1. What are the primary metabolites of DNOC I should be looking for?

Based on studies of DNOC metabolism, the primary biotransformation pathways involve the reduction of the nitro groups and subsequent conjugation.[3] The key metabolites to target are:

  • Amino-metabolites: 6-amino-4-nitro-o-cresol (6-ANOC) and 4-amino-6-nitro-o-cresol (4-ANOC). The reduction of the 6-nitro group appears to be the major pathway.[3]

  • Acetylated metabolites: 6-acetamido-4-nitro-o-cresol (6-AcANOC).[3]

  • Conjugated metabolites: Glucuronide and sulfate conjugates of both the parent DNOC and its amino-metabolites.[3][4]

2. Which ionization mode is best for DNOC and its metabolites?

Negative ion electrospray ionization (ESI) is generally preferred for the analysis of DNOC and its phenolic metabolites due to their acidic nature.[1] This mode facilitates the formation of the deprotonated molecule [M-H]⁻, which typically provides high sensitivity.

3. How can I overcome ion suppression when analyzing DNOC metabolites in complex matrices like urine or plasma?

Ion suppression is a common challenge in LC-MS/MS analysis of biological samples.[5][6][7][8][9] Here are some strategies to mitigate it:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to remove salts and other interfering matrix components.[2]

  • Chromatographic Separation: Optimize your LC method to separate your analytes of interest from the regions where most matrix components elute (typically at the beginning and end of the chromatogram).

  • Sample Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering compounds.

  • Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for ion suppression, as it will be affected by the matrix in the same way as the analyte.

4. Is derivatization necessary to improve the sensitivity for DNOC metabolites?

While not always necessary, derivatization can significantly enhance the sensitivity of phenolic compounds in mass spectrometry.[10][11] Derivatization can improve ionization efficiency and chromatographic properties. For phenolic compounds, silylation or alkylation are common derivatization strategies.[10] However, this adds an extra step to the sample preparation and should be considered if the required sensitivity cannot be achieved with direct analysis.

5. What are typical limits of detection (LODs) for DNOC analysis?

The LOD for DNOC can be very low, depending on the sample matrix and the specific LC-MS/MS system used. One study reported a detection limit of 0.005 mg/kg for DNOC in animal-derived foods using UPLC-MS/MS.[2] Another study in environmental water samples reported a method detection limit of 0.24 ng/L for DNOC.[1][12] Quantitative data for the metabolites are less commonly reported, but similar low-level detection should be achievable with a well-optimized method.

Quantitative Data Summary

CompoundMatrixMethodLimit of Detection (LOD) / Method Detection Limit (MDL)Limit of Quantification (LOQ)Recovery (%)
DNOCAnimal-origin foodsUPLC-MS/MS0.005 mg/kgNot Reported82.6 - 108
DNOCEnvironmental WaterLC-MS/MS0.24 ng/LNot ReportedNot Reported
2,4-Dinitrophenol (analogue)BloodLC-MS/MSNot Reported0.5 mg/LNot Reported
2-Amino-4-nitrophenol (analogue metabolite)BloodLC-MS/MSNot Reported0.5 mg/LNot Reported

Experimental Protocols

Protocol 1: Extraction of DNOC and its Metabolites from Urine

This protocol is adapted from methods for similar phenolic compounds and dinitrophenol metabolites.[2][4]

  • Sample Thawing and Centrifugation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples for 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Dilution and Internal Standard Spiking:

    • Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube.

    • Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled DNOC) in methanol.

    • Add 880 µL of 0.1% formic acid in water.

    • Vortex for 10 seconds.

  • Final Centrifugation:

    • Centrifuge the diluted sample at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of DNOC and its Metabolites

This is a general starting method that should be optimized for your specific instrument and analytes.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: -3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: These need to be determined by infusing pure standards of DNOC and its metabolites. The precursor ion will be [M-H]⁻. Product ions will result from the fragmentation of the precursor.

Visualizations

Metabolic Pathway of this compound (DNOC)

The following diagram illustrates the primary metabolic pathways of DNOC in mammals. The main detoxification route involves the reduction of the nitro groups, followed by acetylation and conjugation.[3][10]

DNOC_Metabolism Metabolic Pathway of this compound (DNOC) DNOC 4,6-Dinitro-o-cresol (DNOC) ANOC6 6-Amino-4-nitro-o-cresol (6-ANOC) DNOC->ANOC6 Nitroreduction (Major Pathway) ANOC4 4-Amino-6-nitro-o-cresol (4-ANOC) DNOC->ANOC4 Nitroreduction (Minor Pathway) Conjugates_DNOC DNOC Conjugates (Glucuronide, Sulfate) DNOC->Conjugates_DNOC Conjugation AcANOC6 6-Acetamido-4-nitro-o-cresol (6-AcANOC) ANOC6->AcANOC6 Acetylation Conjugates_AcANOC6 6-AcANOC Conjugates AcANOC6->Conjugates_AcANOC6 Conjugation ANSA3 3-Amino-5-nitrosalicylic acid (3-ANSA) AcANOC6->ANSA3 Further Metabolism

Caption: Proposed metabolic biotransformation of DNOC.

Experimental Workflow for DNOC Metabolite Analysis

This diagram outlines the logical steps from sample collection to data analysis for the quantification of DNOC metabolites.

Experimental_Workflow LC-MS/MS Workflow for DNOC Metabolite Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine/Plasma Sample Spike Spike Internal Standard Sample->Spike Extraction Extraction (e.g., Dilution or SPE) Spike->Extraction Evaporation Evaporation (if needed) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for DNOC metabolite analysis.

References

Technical Support Center: Detection and Quantification of DNOC Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 2,4-dinitro-o-cresol (DNOC) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of DNOC in biological systems?

A1: The main metabolic pathway for DNOC is the reduction of its nitro groups, leading to the formation of amino derivatives. The primary metabolites are 6-amino-4-nitro-o-cresol (6-ANOC) and, to a lesser extent, 4-amino-6-nitro-o-cresol (4-ANOC).[1] These can be further metabolized through conjugation, primarily forming glucuronides and sulfates, before excretion in the urine.[1]

Q2: What are the main challenges in the analysis of DNOC metabolites?

A2: The primary challenges include:

  • Matrix Effects: Biological matrices like urine and plasma are complex and can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.[2] Phospholipids are a major cause of matrix effects in plasma samples.

  • Availability of Standards: Analytical standards for many of the DNOC metabolites, particularly the conjugated forms, are not commercially available, making accurate quantification difficult.

  • Metabolite Stability: DNOC metabolites can be unstable during sample collection, storage, and preparation.[3][4][5] For example, amino-phenolic compounds can be susceptible to oxidation.

  • Polarity of Metabolites: The amino-metabolites are more polar than the parent DNOC, which can lead to poor retention on traditional reversed-phase HPLC columns and result in peak tailing.

  • Conjugate Analysis: Glucuronide and sulfate conjugates are highly polar and often require enzymatic or chemical hydrolysis prior to analysis, which can introduce variability and potential degradation of the analyte.[6][7]

Q3: Which analytical techniques are most suitable for DNOC and its metabolites?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, allowing for the direct analysis of both the parent compound and its polar metabolites.[8][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a derivatization step to make the polar metabolites volatile enough for analysis.[9][10]

Q4: How can matrix effects be minimized in the analysis of DNOC metabolites in plasma?

A4: Several strategies can be employed to mitigate matrix effects, particularly from phospholipids in plasma:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.[11][12]

  • Phospholipid Depletion Products: Specialized sample preparation products, such as HybridSPE-Phospholipid plates, can selectively remove phospholipids from the sample extract.[11]

  • Chromatographic Separation: Optimizing the HPLC method to separate the analytes from the bulk of the co-eluting matrix components can reduce ion suppression.

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[13]

Troubleshooting Guides

HPLC/LC-MS/MS Analysis

Problem: Poor peak shape (tailing) for amino-metabolites (6-ANOC, 4-ANOC).

  • Possible Cause 1: Secondary Interactions with Residual Silanols: The basic nature of the amino group on the metabolites can lead to interactions with acidic silanol groups on the surface of C18 columns.

    • Solution:

      • Lower the mobile phase pH to around 3 with an additive like formic acid. This will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.[14][15]

      • Use a column with a stationary phase specifically designed for the analysis of basic compounds, such as one with end-capping or a base-deactivated surface.[14]

      • Increase the ionic strength of the mobile phase by adding a buffer like ammonium formate or ammonium acetate (typically up to 10 mM for LC-MS compatibility).[14]

  • Possible Cause 2: Column Overload.

    • Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.[14]

Problem: Low sensitivity or loss of signal for DNOC and its metabolites.

  • Possible Cause 1: Ion Suppression from Matrix Effects.

    • Solution:

      • Improve sample cleanup using a more rigorous SPE protocol.

      • If analyzing plasma, incorporate a phospholipid removal step.[11]

      • Adjust the chromatographic gradient to better separate the analytes from interfering matrix components.

      • If available, use a stable isotope-labeled internal standard.

  • Possible Cause 2: Analyte Degradation.

    • Solution:

      • Ensure proper sample storage (frozen at -20°C or -80°C).[1][3][16]

      • Minimize the time samples are at room temperature during preparation.

      • Investigate the stability of metabolites in the final extract and, if necessary, analyze samples immediately after preparation.[3]

Problem: Inconsistent retention times.

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes) before each injection, especially after a gradient elution.[17]

  • Possible Cause 2: Mobile Phase Composition Issues.

    • Solution:

      • Prepare fresh mobile phase daily.

      • Ensure the mobile phase components are thoroughly mixed and degassed.

      • If preparing the mobile phase online, check the pump proportioning valves for accuracy.[17]

  • Possible Cause 3: Column Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[17]

GC-MS Analysis

Problem: No peaks or very small peaks for DNOC metabolites.

  • Possible Cause 1: Incomplete Derivatization. The polar amino and hydroxyl groups of the metabolites require derivatization (e.g., silylation) to become volatile.

    • Solution:

      • Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). For silylation with reagents like BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point.[18][19]

      • Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture will deactivate silylating agents.[19]

  • Possible Cause 2: Adsorption in the GC System. Active sites in the injector liner or the column can cause adsorption of polar analytes.

    • Solution:

      • Use a deactivated injector liner.

      • Ensure the column is properly conditioned.

      • If peak tailing is also observed, it may be necessary to trim the front end of the column to remove active sites that have developed over time.

Quantitative Data Summary

The following tables summarize quantitative data for DNOC and its primary metabolite, 6-ANOC, from various studies. Note that concentrations can vary significantly based on the dose, route of exposure, time of sampling, and the analytical method used.

Table 1: DNOC Concentrations in Biological Matrices

MatrixSpeciesDose/ExposureConcentration RangeReference
SerumHumanInhalation of dense mist1000 µg/mL (24-36h post-exposure)[1]
BloodHumanOccupational (5 weeks)60 µg/g[1]
BloodRat15 mg/kg (single oral dose)19.1 - 81.0 µg/mL (15 min - 48h)[1]
StomachHumanSuicide (ingestion)13 - 400 mg/100g[1]
LiverHumanSuicide (ingestion)0.3 - 4.72 mg/100g[1]
KidneyHumanSuicide (ingestion)0.125 - 2.0 mg/100g[1]

Table 2: 6-ANOC Concentrations and Ratios in Biological Matrices

MatrixSpeciesDoseFindingReference
UrineRabbit10-15 mg/kg (oral)DNOC + 6-ANOC = 25-38% of dose
UrineRabbit10 mg/kg vs 20 mg/kg (oral)Ratio of 6-ANOC to DNOC increased from 0.66 to 1.47
KidneyRabbit10 mg/kg vs 20 mg/kg (oral)Ratio of 6-ANOC to DNOC increased from 0.42 to 5.29
PlasmaCowIn vivo experimentFound exclusively in conjugated form[6]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of DNOC and Metabolites in Urine

This protocol is a representative method and may require optimization for specific instrumentation and applications.

  • Sample Preparation (SPE)

    • To 1 mL of urine, add an internal standard solution (e.g., isotope-labeled DNOC).

    • If analysis of conjugated metabolites is required, perform enzymatic hydrolysis (see Protocol 2).

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.

    • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions

    • Column: A C18 column suitable for polar analytes (e.g., with polar endcapping) (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in both positive (for amino-metabolites) and negative (for DNOC) modes. Monitor specific parent-to-daughter ion transitions for each analyte.

Protocol 2: Enzymatic Hydrolysis of Glucuronide Conjugates in Urine
  • To 500 µL of urine in a microcentrifuge tube, add 50 µL of 1 M ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase from Helix pomatia (>5,000 units/mL).

  • Vortex briefly and incubate at 37°C for 4 hours or overnight.[7]

  • Stop the reaction by adding 500 µL of ice-cold acetonitrile to precipitate the enzyme.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant for further sample preparation (e.g., SPE as in Protocol 1).

Note: The optimal enzyme, pH, temperature, and incubation time can be analyte-dependent and should be validated.[2][20]

Visualizations

DNOC_Metabolism DNOC DNOC (4,6-Dinitro-o-cresol) ANOC6 6-Amino-4-nitro-o-cresol (6-ANOC) DNOC->ANOC6 Reduction (Major) ANOC4 4-Amino-6-nitro-o-cresol (4-ANOC) DNOC->ANOC4 Reduction (Minor) AcANOC6 6-Acetamido-4-nitro-o-cresol ANOC6->AcANOC6 Acetylation Conjugates Glucuronide/Sulfate Conjugates ANOC6->Conjugates ANOC4->Conjugates AcANOC6->Conjugates Excretion Urinary Excretion Conjugates->Excretion Troubleshooting_Workflow start Poor Peak Shape (Tailing) check_analytes Are all peaks tailing or only basic metabolites? start->check_analytes check_analytes->all_tailing All check_analytes->basic_tailing Basic Only check_column Check for column void or extra-column volume check_silanol Secondary silanol interactions likely solution_column Replace guard/analytical column Check fittings and tubing check_column->solution_column solution_silanol Lower mobile phase pH (e.g., to 3) Use base-deactivated column Increase buffer concentration check_silanol->solution_silanol Sample_Prep_Workflow start Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) start->hydrolysis For total metabolites spe Solid-Phase Extraction (SPE) (Mixed-mode cation exchange) start->spe For free metabolites hydrolysis->spe evap Evaporation spe->evap reconstitution Reconstitution evap->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Preventing Dinitro-o-cresol photolysis during laboratory analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the photolysis of Dinitro-o-cresol (DNOC) during laboratory analysis. DNOC is a photosensitive compound, and exposure to light, particularly UV radiation, can lead to its degradation, resulting in inaccurate analytical results. This guide offers troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DNOC) considered a photosensitive compound?

A1: DNOC is a yellow solid that absorbs ultraviolet (UV) light, with absorption maxima that can extend beyond 400 nm.[1] This absorption of light energy can trigger photochemical reactions, leading to the degradation of the molecule. The nitro groups in the DNOC structure are particularly susceptible to photochemical reduction.

Q2: What are the potential consequences of DNOC photolysis during analysis?

A2: Photolysis of DNOC can lead to several undesirable outcomes in a laboratory setting:

  • Inaccurate Quantification: Degradation of the parent DNOC molecule will result in an underestimation of its actual concentration in the sample.

  • Generation of Interference Peaks: The formation of photodegradation products can introduce new peaks in chromatograms, potentially interfering with the identification and quantification of DNOC and other analytes.

Q3: What are the primary photodegradation products of dinitrophenols like DNOC?

A3: The photodegradation of dinitrophenols in aqueous environments can be complex. While specific studies on DNOC are limited, research on similar compounds like 2,4-dinitrophenol suggests that photolysis can lead to oxidation, photoreduction of the nitro groups, and dimerization of the molecule.[2][3]

Q4: What general precautions can I take to protect my DNOC samples from light?

A4: To minimize photolysis, it is crucial to protect DNOC samples from light at all stages of handling and analysis. This includes:

  • Using amber-colored glassware or vials.

  • Wrapping sample containers, including autosampler vials, with aluminum foil.

  • Working in a dimly lit area or under yellow light, which has less energy than white or UV light.

  • Storing stock solutions and samples in the dark, preferably in a refrigerator or freezer.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of DNOC that may be related to photolysis.

Problem Possible Cause Recommended Solution
Low DNOC recovery in standards or samples. Photodegradation of DNOC due to light exposure during sample preparation or storage.1. Review your sample handling procedures to ensure adequate light protection at every step. 2. Prepare fresh standards and samples, ensuring they are protected from light immediately after preparation. 3. Use amber vials or wrap all glassware and vials with aluminum foil. 4. Minimize the time samples are exposed to ambient light during transfer and analysis.
Appearance of unknown peaks in the chromatogram. Formation of photodegradation products.1. Analyze a "light-exposed" sample alongside a "light-protected" sample to see if the unknown peaks are more prominent in the exposed sample. 2. If photodegradation is confirmed, implement stricter light protection measures as described above. 3. Consider using a diode array detector (DAD) or mass spectrometry (MS) to help identify the degradation products.
Inconsistent or non-reproducible results between analyses. Variable light exposure between different sample sets or analytical runs.1. Standardize your sample handling and analysis workflow to ensure consistent light exposure for all samples. 2. Document all light protection measures taken for each experiment. 3. Perform analyses in a controlled lighting environment.
Gradual decrease in DNOC concentration in stock solutions over time. Slow photodegradation of the stock solution due to improper storage.1. Store stock solutions in amber vials or foil-wrapped containers in a refrigerator or freezer. 2. Prepare smaller volumes of stock solutions more frequently to minimize the storage period. 3. Before use, allow the stock solution to equilibrate to room temperature in the dark.

Experimental Protocol: HPLC-UV Analysis of this compound with Photolysis Prevention

This protocol provides a detailed methodology for the quantitative analysis of DNOC using High-Performance Liquid Chromatography (HPLC) with UV detection, incorporating measures to prevent photolysis.

1. Materials and Reagents

  • This compound (DNOC) analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or other suitable buffer components

  • Amber glass volumetric flasks and vials

  • Aluminum foil

  • Low-actinic pipettes or standard pipettes used in a dimly lit environment

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Degasser

    • Quaternary or binary pump

    • Autosampler with temperature control (optional but recommended)

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

3. Preparation of Standard Solutions

  • Work in a dimly lit area or under yellow light for all standard and sample preparations.

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh a suitable amount of DNOC analytical standard.

    • Dissolve the standard in methanol in an amber volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to volume with methanol.

    • Wrap the flask with aluminum foil and store it in a refrigerator at 4°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase.

    • Use amber volumetric flasks for dilutions.

    • Transfer the final working standards to amber autosampler vials or clear vials wrapped in aluminum foil.

4. Sample Preparation

  • The specific sample preparation method will depend on the matrix (e.g., water, soil, biological fluid). All steps should be performed with strict light protection.

  • General Guideline:

    • Extract the sample using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).

    • Perform all extraction and concentration steps in amber glassware or foil-wrapped containers.

    • Reconstitute the final extract in the mobile phase and transfer it to a light-protected autosampler vial.

5. HPLC Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 3). A common starting point is 60:40 (v/v) acetonitrile:water.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection Wavelength DNOC has a UV absorbance maximum around 268 nm in acidic conditions and 372 nm in basic conditions.[1] A wavelength of 268 nm is recommended for analysis in an acidic mobile phase.
Run Time Sufficient to allow for the elution of DNOC and any potential interfering peaks.

6. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Place the light-protected standards and samples in the autosampler. If the autosampler is not refrigerated, minimize the time the samples are in the tray before injection.

  • Inject the standards and samples and record the chromatograms.

  • Construct a calibration curve by plotting the peak area of the DNOC standards against their concentration.

  • Determine the concentration of DNOC in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: UV Absorbance Properties of this compound (DNOC)

Solvent/Conditionλmax (nm)Reference
0.1 N Hydrochloric Acid268[1]
Dioxane265[1]
Aqueous NaOH372[1]

Visualizations

Experimental_Workflow cluster_prep Preparation (Low Light Conditions) cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Light-protected vials Sample_Prep Sample Preparation Sample_Prep->Injection Light-protected vials HPLC_Setup HPLC System Equilibration HPLC_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification DNOC Quantification Calibration->Quantification Reporting Reporting Results Quantification->Reporting Troubleshooting_Logic Start Inaccurate or Inconsistent DNOC Results Check_Light Review Light Protection Procedures Start->Check_Light Check_Standards Prepare Fresh Standards & Samples Check_Light->Check_Standards Procedures Inadequate Further_Investigation Further Investigation (e.g., check instrument performance, method parameters) Check_Light->Further_Investigation Procedures Adequate Rerun_Analysis Re-run Analysis with Strict Light Control Check_Standards->Rerun_Analysis Problem_Solved Problem Resolved Rerun_Analysis->Problem_Solved Results Consistent Rerun_Analysis->Further_Investigation Results Still Inconsistent

References

Technical Support Center: Optimizing Anodic Oxidation of Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH conditions for the anodic oxidation of 4,6-Dinitro-o-cresol (DNOC). The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the anodic oxidation of DNOC?

A1: For the most efficient mineralization, as measured by Total Organic Carbon (TOC) removal, the optimal pH is 3.0.[1] While the degradation rate of the DNOC compound itself is largely independent of pH, acidic conditions are more favorable for the complete breakdown of intermediate byproducts into CO2, water, and inorganic ions.[1]

Q2: How does pH affect the degradation kinetics of DNOC?

A2: Studies have shown that the decay of DNOC during anodic oxidation follows pseudo-first-order kinetics. Interestingly, the rate constant for DNOC degradation is practically independent of the pH in the range of 2.0 to 12.0.[1] This suggests that the primary oxidation of the DNOC molecule is not significantly influenced by the hydrogen ion concentration in the bulk solution.

Q3: What are the primary products of DNOC anodic oxidation?

A3: The complete anodic oxidation of DNOC leads to the mineralization of the organic compound. The final inorganic products are nitrate ions (NO₃⁻), released from the nitro groups, carbon dioxide, and water.[1] During the process, various intermediate organic compounds are formed. Oxalic acid has been identified as the ultimate carboxylic acid before complete mineralization.[1]

Q4: What is the role of hydroxyl radicals in the anodic oxidation of DNOC?

A4: Hydroxyl radicals (•OH) are the primary oxidizing agents in the anodic oxidation of DNOC, especially when using high oxygen overpotential anodes like Boron-Doped Diamond (BDD).[1] These highly reactive species are generated from the electrochemical oxidation of water at the anode surface and are capable of non-selectively attacking and breaking down the complex structure of DNOC and its intermediates.

Q5: Which anode material is most effective for DNOC oxidation?

A5: Boron-Doped Diamond (BDD) anodes are highly effective for the anodic oxidation of DNOC due to their high oxygen overpotential, which facilitates the production of a large amount of hydroxyl radicals.[1] This leads to the complete mineralization of the pollutant. In contrast, anodes with lower oxygen overpotentials, such as platinum, are significantly less effective in degrading DNOC.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low TOC Removal Despite DNOC Degradation - Suboptimal pH for mineralization of intermediates.- Formation of recalcitrant intermediates.- Adjust the bulk solution pH to 3.0.[1]- Increase the electrolysis time to allow for the complete oxidation of intermediates like oxalic acid.[1]
Inconsistent or Slow Degradation Rates - Electrode fouling or passivation.- Inadequate current density.- Improper supporting electrolyte.- Periodically clean the anode surface according to the manufacturer's instructions.- Increase the applied current density to enhance the generation of hydroxyl radicals.[1]- Ensure the use of a suitable supporting electrolyte (e.g., Na₂SO₄) to provide adequate conductivity without interfering with the oxidation process.
High Energy Consumption - High cell voltage.- Low current efficiency due to side reactions (e.g., oxygen evolution).- Optimize the inter-electrode distance to minimize ohmic drop.- Ensure the anode material (e.g., BDD) has a high overpotential for the oxygen evolution reaction.[1]- Operate at an optimal current density; excessively high currents can favor side reactions.
Color Change in the Electrolyte - Formation of colored aromatic intermediates.- This is often a normal part of the degradation process. Continue the electrolysis until the solution becomes colorless, indicating the breakdown of these intermediates.
Foaming or Gas Evolution - Evolution of CO₂ and O₂ at the anode and H₂ at the cathode.- Potential for NOx gas formation.- Ensure the electrochemical cell is well-ventilated.- In a sealed system, provide an outlet for evolved gases. Consider scrubbing the off-gas if significant NOx formation is suspected, especially in acidic media.

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of pH and applied current on the anodic oxidation of DNOC.

Table 1: Effect of pH on the Efficiency of TOC Removal

pHTOC Removal Efficiency (%) after 360 min
2.092
3.0 95
5.885
9.078
12.075
Experimental Conditions: Boron-Doped Diamond (BDD) anode, Graphite cathode, Applied Current = 300 mA, Temperature = 35 °C, Initial DNOC Concentration = 158 mg L⁻¹. (Data synthesized from Flox et al., 2006[1])

Table 2: Effect of Applied Current on DNOC Degradation Rate

Applied Current (mA)Apparent Rate Constant (k_app) (min⁻¹)
1000.012
3000.035
4500.051
Experimental Conditions: Boron-Doped Diamond (BDD) anode, Graphite cathode, pH = 5.8, Temperature = 35 °C, Initial DNOC Concentration = 158 mg L⁻¹. (Data synthesized from Flox et al., 2006[1])

Experimental Protocols

Detailed Methodology for Anodic Oxidation of DNOC

This protocol is based on the experimental setup described by Flox et al. (2006)[1].

1. Materials and Reagents:

  • 4,6-Dinitro-o-cresol (DNOC) standard

  • Sodium sulfate (Na₂SO₄) as supporting electrolyte

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Electrochemical cell (e.g., 100 mL undivided glass cell)

  • Boron-Doped Diamond (BDD) anode

  • Graphite cathode

  • DC power supply

  • Magnetic stirrer and stir bar

  • pH meter

  • TOC analyzer

  • HPLC for DNOC concentration measurement

2. Preparation of Solutions:

  • Prepare a stock solution of DNOC of a known concentration in deionized water.

  • Prepare the electrolyte solution by dissolving Na₂SO₄ in deionized water to the desired concentration (e.g., 0.05 M).

  • Prepare the experimental solution by adding a specific volume of the DNOC stock solution to the electrolyte solution to achieve the target initial DNOC concentration.

3. Experimental Setup:

  • Assemble the electrochemical cell with the BDD anode and graphite cathode. Ensure a fixed inter-electrode distance.

  • Place the magnetic stir bar in the cell and place the cell on a magnetic stirrer.

  • Connect the anode and cathode to the positive and negative terminals of the DC power supply, respectively.

4. Electrolysis Procedure:

  • Add a known volume of the prepared DNOC solution to the electrochemical cell.

  • Measure the initial pH of the solution and adjust to the desired value using H₂SO₄ or NaOH.

  • Begin stirring the solution at a constant rate to ensure mass transport.

  • Turn on the DC power supply and set it to the desired constant current (galvanostatic mode).

  • Start a timer to record the electrolysis duration.

  • Periodically collect samples from the cell at predefined time intervals.

5. Sample Analysis:

  • For each sample, measure the concentration of DNOC using HPLC.

  • Measure the Total Organic Carbon (TOC) using a TOC analyzer to assess the extent of mineralization.

  • Monitor the pH of the solution throughout the experiment.

6. Data Analysis:

  • Plot the concentration of DNOC versus time to determine the degradation kinetics.

  • Calculate the TOC removal efficiency at different time points and for different experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare DNOC Stock and Electrolyte Solutions E1 Add DNOC Solution to Cell P1->E1 P2 Assemble Electrochemical Cell (BDD Anode, Graphite Cathode) P2->E1 E2 Adjust pH E1->E2 E3 Start Stirring E2->E3 E4 Apply Constant Current E3->E4 E5 Collect Samples at Time Intervals E4->E5 A1 Measure DNOC Concentration (HPLC) E5->A1 A2 Measure TOC E5->A2 A3 Monitor pH E5->A3 A4 Analyze Data (Kinetics, Efficiency) A1->A4 A2->A4 A3->A4

Caption: Workflow for the anodic oxidation of DNOC.

Degradation_Pathway DNOC DNOC (4,6-Dinitro-o-cresol) Intermediates Aromatic Intermediates (e.g., Hydroxylated and/or De-nitrated Species) DNOC->Intermediates Hydroxyl Radical Attack (Ring Opening & Functional Group Oxidation) Carboxylic_Acids Short-chain Carboxylic Acids (e.g., Maleic, Glyoxylic, Oxalic Acid) Intermediates->Carboxylic_Acids Further Oxidation Mineralization Mineralization Products (CO2, H2O, NO3-) Carboxylic_Acids->Mineralization Final Oxidation

References

Dealing with matrix effects in DNOC analysis of biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of 4,6-Dinitro-o-cresol (DNOC) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of DNOC analysis?

A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of DNOC in biological samples (e.g., plasma, urine, tissue), these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][2] This phenomenon is a significant challenge in methods relying on mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Q2: What causes matrix effects in biological samples?

A: Matrix effects arise from various endogenous and exogenous components present in biological samples.[3] Endogenous components include phospholipids, proteins, salts, and metabolites that can co-elute with DNOC.[3][4] Exogenous substances can be introduced during sample collection and preparation, such as anticoagulants, dosing vehicles, or contaminants from plasticware.[3][5] Electrospray ionization (ESI) is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).[6]

Q3: How can I assess the presence and magnitude of matrix effects in my DNOC assay?

A: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[3] This involves comparing the response of DNOC spiked into an extracted blank matrix sample to the response of DNOC in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)

An MF value of <1 indicates ion suppression, while an MF value >1 suggests ion enhancement.[3] It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of DNOC in biological samples due to matrix effects.

Problem 1: Poor reproducibility and accuracy in DNOC quantification.
  • Possible Cause: Uncompensated matrix effects are a primary cause of poor reproducibility and accuracy.

  • Solution 1: Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[8] Different sample preparation techniques can be employed depending on the biological matrix and the properties of DNOC. Refer to Table 1 for a comparison of common techniques.

  • Solution 2: Improve Chromatographic Separation: Modifying the LC method to better separate DNOC from co-eluting matrix components can significantly reduce ion suppression or enhancement.[9] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.

  • Solution 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DNOC is the ideal tool to compensate for matrix effects.[2][10][11] Since the SIL-IS has nearly identical physicochemical properties to DNOC, it will experience similar ion suppression or enhancement, allowing for accurate correction of the signal.[2][10] However, it is crucial to verify that the SIL-IS co-elutes with the analyte and is free of unlabeled impurities.[2]

Problem 2: Low sensitivity or high limit of detection (LOD) for DNOC.
  • Possible Cause: Significant ion suppression can drastically reduce the signal intensity of DNOC, leading to poor sensitivity.[12]

  • Solution 1: Enhance Sample Clean-up: Employ a more rigorous sample preparation method to remove a higher degree of matrix components. For example, switching from protein precipitation to solid-phase extraction (SPE) can provide a cleaner extract.[9]

  • Solution 2: Change Ionization Source: If using ESI, consider switching to APCI, as it is generally less susceptible to matrix effects.[5][12] However, the suitability of APCI will depend on the chemical properties of DNOC.

  • Solution 3: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6] However, this will also dilute the DNOC concentration, so this approach is only feasible if the initial concentration is high enough to remain above the instrument's detection limit after dilution.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Biological Matrices

Sample Preparation TechniquePrincipleBiological MatricesAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate proteins.Plasma, Serum, Whole BloodSimple, fast, and inexpensive.Non-selective, may not remove all phospholipids, can lead to significant matrix effects.[9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Plasma, Serum, UrineCan provide a cleaner extract than PPT, removes non-polar interferences.Can be labor-intensive, may have lower analyte recovery, use of large volumes of organic solvents.[13]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.Plasma, Serum, Urine, Tissue HomogenatesProvides a high degree of sample clean-up, can concentrate the analyte, can be automated.More complex and time-consuming than PPT and LLE, requires method development to select the appropriate sorbent and solvents.[6]

Experimental Protocols

A detailed experimental protocol for a specific DNOC analysis would require a validated method from the scientific literature. As a general guideline, a typical workflow for assessing and mitigating matrix effects is provided below.

General Protocol for Matrix Effect Assessment:

  • Prepare three sets of samples:

    • Set A (Neat Solution): DNOC standard prepared in the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted using the chosen sample preparation method. The extracted matrix is then spiked with the DNOC standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank biological matrix is spiked with the DNOC standard before undergoing the sample preparation procedure.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the peak areas from Set A and Set B.

  • Calculate the Recovery (RE) using the peak areas from Set B and Set C.

Visualizations

experimental_workflow Experimental Workflow for DNOC Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Internal Standard (e.g., DNOC-d3) BiologicalSample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation FinalExtract Final Extract Evaporation->FinalExtract LC_Separation LC Separation FinalExtract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification MatrixEffect_Assessment Matrix Effect Assessment Quantification->MatrixEffect_Assessment

Caption: Workflow for DNOC analysis with matrix effect assessment.

troubleshooting_matrix_effects Troubleshooting Matrix Effects in DNOC Analysis Start Inaccurate or Irreproducible DNOC Results Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Significant Matrix Effect Detected? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., SPE) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Reassess_ME Re-assess Matrix Effect Use_SIL_IS->Reassess_ME ME_Mitigated Matrix Effect Mitigated? Reassess_ME->ME_Mitigated ME_Mitigated->Optimize_SP No Validated_Method Validated Method ME_Mitigated->Validated_Method Yes

Caption: Decision tree for troubleshooting matrix effects.

References

Interpreting complex chromatograms from Dinitro-o-cresol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex chromatograms from the analysis of Dinitro-o-cresol (DNOC).

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic problems encountered during DNOC analysis?

A1: The most common issues include peak tailing, peak splitting, peak fronting, ghost peaks, and matrix effects. These can lead to inaccurate quantification and difficulty in peak identification.

Q2: What are the typical matrices in which DNOC is analyzed?

A2: DNOC is a pesticide and herbicide, and its analysis is often required in environmental samples such as soil and water, as well as in food products like fruits, vegetables, and animal-derived foods.[1][2][3]

Q3: Which analytical techniques are most commonly used for DNOC analysis?

A3: High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection and Gas Chromatography (GC) with mass spectrometry (MS) are the most prevalent techniques for the determination of DNOC.[1][2][3]

Troubleshooting Guides

Issue 1: Peak Tailing in DNOC Analysis

Q: My DNOC peak is showing significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.

Potential Causes & Solutions:

  • Secondary Interactions (HPLC): DNOC, being a phenolic compound, can interact with active silanol groups on the silica-based stationary phase of the column.

    • Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic or acetic acid) to suppress the ionization of silanol groups.[1] Using an end-capped column can also minimize these interactions.

  • Active Sites in GC System: In gas chromatography, active sites in the injector liner, column, or detector can cause peak tailing for polar compounds like DNOC.

    • Solution: Use a deactivated liner and ensure the column is properly conditioned. If the column is old, trimming a small portion from the inlet end may help.

  • Column Contamination: Accumulation of matrix components on the column can lead to peak tailing.

    • Solution: Implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent.

  • Inappropriate Flow Rate: A flow rate that is too low can sometimes contribute to peak tailing.

    • Solution: Optimize the flow rate for your specific column and mobile phase.

Issue 2: Peak Splitting in DNOC Chromatograms

Q: I am observing split peaks for my DNOC standard and samples. What could be the reason?

A: Peak splitting can manifest as a "shoulder" on the main peak or two distinct peaks.

Potential Causes & Solutions:

  • Co-elution: A closely eluting interference can cause the appearance of a split peak.

    • Solution: Adjust the mobile phase composition or gradient program in HPLC, or the temperature program in GC, to improve separation. Utilizing a mass spectrometer can help identify if the split peak is due to an interfering compound.

  • Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: This usually indicates column degradation, and the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (in HPLC), it can lead to peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Injector Issues (GC): A poorly cut column end or incorrect column installation in the GC inlet can cause peak splitting.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in the inlet.

Issue 3: Peak Fronting

Q: My DNOC peak is fronting. What does this indicate?

A: Peak fronting, where the front of the peak is sloped, is often a sign of column overload.

Potential Causes & Solutions:

  • High Analyte Concentration: Injecting a sample with a DNOC concentration that is too high for the column's capacity.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample was overloaded.

  • Incompatible Sample Solvent: Similar to peak splitting, a sample solvent that is too strong can cause peak fronting.

    • Solution: Match the sample solvent to the mobile phase as closely as possible.

Issue 4: Ghost Peaks in Blank Injections

Q: I am seeing peaks in my blank runs at or near the retention time of DNOC. What is the source of these ghost peaks?

A: Ghost peaks in gradient HPLC are often due to the accumulation of contaminants on the column from the mobile phase or system, which are then eluted as the solvent strength increases.

Potential Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or additives (e.g., water, buffers).

    • Solution: Use high-purity HPLC or LC-MS grade solvents and reagents. Freshly prepare mobile phases.

  • System Contamination: Contaminants leaching from tubing, seals, or the autosampler.

    • Solution: Regularly flush the HPLC system with a strong solvent.

  • Carryover: Residual sample from a previous injection.

    • Solution: Optimize the autosampler wash method, using a strong solvent to clean the needle and injection port between runs.

Issue 5: Matrix Effects Leading to Inaccurate Quantification

Q: My recovery of DNOC is inconsistent and often low in complex samples like soil or food extracts. How can I mitigate matrix effects?

A: Matrix effects, where co-eluting matrix components suppress or enhance the analyte signal, are a significant challenge in trace analysis.

Potential Causes & Solutions:

  • Ion Suppression/Enhancement (LC-MS/MS): Co-eluting matrix components can affect the ionization efficiency of DNOC in the mass spectrometer source.

    • Solution: Improve sample clean-up using techniques like Solid Phase Extraction (SPE). Diluting the sample extract can also reduce matrix effects, provided the DNOC concentration remains above the limit of quantification.

  • Matrix-Induced Signal Enhancement (GC): Active compounds in the matrix can coat active sites in the GC system, leading to a higher than expected response for DNOC compared to a clean standard.

    • Solution: The most effective way to compensate for this is to use matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Quantitative Data Summary

The following tables summarize typical parameters for DNOC analysis using HPLC-UV and LC-MS/MS. Note that these values can vary depending on the specific instrument, column, and laboratory conditions.

Table 1: HPLC-UV Method Parameters for DNOC in Soil

ParameterValueReference
Column C18 (5 µm, 250 mm x 4.6 mm)[1]
Mobile Phase Methanol + 0.1% Glacial Acetic Acid[1]
Detection UV at 264 nm[1]
Limit of Detection (LOD) 0.2 mg/L[1]

Table 2: LC-MS/MS Method Parameters for DNOC in Various Matrices

ParameterAnimal-Origin FoodsEnvironmental Water
Column BEH C18 (1.7 µm, 50 mm x 2.1 mm)ODS-3 (5 µm, 150 mm x 2.1 mm)
Mobile Phase Acetonitrile-Water GradientAcetonitrile
Detection Tandem Mass Spectrometry (MRM)Tandem Mass Spectrometry (ESI-)
Limit of Detection (LOD) 0.005 mg/kg0.24 ng/L
Recovery 82.6% - 108%-
Reference [2][3]

Experimental Protocols

Protocol 1: Sample Preparation for DNOC Analysis in Soil by HPLC-UV
  • Extraction: Extract a known amount of soil with a suitable organic solvent (e.g., methanol or acetonitrile) using sonication or shaking.

  • Centrifugation: Centrifuge the extract to separate the soil particles.

  • Filtration: Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

  • For Trace Analysis: The extract may require a clean-up step using Solid Phase Extraction (SPE) to remove interfering matrix components.

Protocol 2: Sample Preparation for DNOC Analysis in Water by LC-MS/MS
  • Acidification: Adjust the pH of the water sample to approximately 3.[3]

  • Solid Phase Extraction (SPE): Pass the acidified water sample through an SPE cartridge (e.g., PS-Liq).[3]

  • Elution: Elute the trapped DNOC from the cartridge with a small volume of acetonitrile.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation sample Sample Collection (Soil, Water, Food) extraction Extraction sample->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration injection Injection into HPLC or GC concentration->injection separation Chromatographic Separation injection->separation detection Detection (UV, MS, MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for DNOC analysis.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_other_issues Other Issues start Complex Chromatogram peak_shape Abnormal Peak Shape? start->peak_shape ghost_peaks Ghost Peaks in Blank? start->ghost_peaks tailing Tailing? peak_shape->tailing Yes splitting Splitting? peak_shape->splitting No tailing->splitting No sol_tailing Check for active sites Adjust mobile phase pH Use deactivated liner/column tailing->sol_tailing Yes fronting Fronting? splitting->fronting No sol_splitting Check for co-elution Inspect column for voids Check sample solvent splitting->sol_splitting Yes fronting->ghost_peaks No sol_fronting Dilute sample Check for column overload fronting->sol_fronting Yes quant_issues Inaccurate Quantification? ghost_peaks->quant_issues No sol_ghost Use high-purity solvents Clean system & autosampler ghost_peaks->sol_ghost Yes sol_quant Improve sample clean-up Use matrix-matched standards quant_issues->sol_quant Yes end Consult Instrument Manual

Caption: Troubleshooting decision tree for DNOC analysis.

References

Validation & Comparative

A Comparative Toxicological Analysis of 4,6-Dinitro-o-cresol (DNOC) and 2,6-Dinitro-p-cresol (DNPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicological overview of two dinitrocresol isomers: 4,6-dinitro-o-cresol (DNOC) and 2,6-dinitro-p-cresol (DNPC). While both compounds share a common mechanism of toxicity, this document collates available experimental data to highlight their similarities and differences in acute toxicity and genotoxicity, offering valuable insights for risk assessment and future research.

Executive Summary

4,6-Dinitro-o-cresol (DNOC) is a well-studied compound historically used as a pesticide, and consequently, a wealth of toxicological data is available.[1] In contrast, 2,6-dinitro-p-cresol (DNPC) has seen more limited industrial use, primarily as a chemical intermediate, resulting in a significantly smaller body of public toxicological data.[2] Both compounds exert their primary toxic effect by uncoupling oxidative phosphorylation, a critical process for cellular energy production. This guide synthesizes the available quantitative data, details the experimental protocols for key toxicological assessments, and visualizes the underlying molecular mechanism and experimental workflows.

Comparative Acute Toxicity

Table 1: Comparative Acute Toxicity Data (LD50)

CompoundSpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Intraperitoneal LD50 (mg/kg)
4,6-Dinitro-o-cresol (DNOC) Rat7 - 85[4][5]200 - 600[6][7]-
Mouse21[3]186.7[6][7]19
Rabbit24.6[3]1000[6][7]-
Guinea Pig24.6[3]300 - 500[6]-
Cat50[3][4]--
2,6-Dinitro-p-cresol (DNPC) RatData not availableData not available-
MouseData not availableData not available24.8[8]

Note: The available data for DNPC is limited. The intraperitoneal LD50 in mice suggests a high degree of toxicity, comparable to DNOC.

Genotoxicity Profile

Both DNOC and DNPC have been identified as mutagens. Genotoxicity assays are crucial for assessing the potential of a chemical to cause DNA or chromosomal damage.

Table 2: Comparative Genotoxicity Data

CompoundAssayTest SystemResult
4,6-Dinitro-o-cresol (DNOC) Ames TestSalmonella typhimuriumPositive[9]
Chromosomal AberrationAllium cepa (onion root tip)Positive[10]
2,6-Dinitro-p-cresol (DNPC) Ames TestSalmonella typhimuriumPositive[8]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for both DNOC and DNPC is the uncoupling of oxidative phosphorylation in mitochondria.[11][12] These lipophilic molecules act as protonophores, transporting protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is essential for ATP synthesis. This uncoupling leads to a rapid depletion of cellular energy (ATP) and an increase in body temperature (hyperthermia), which are characteristic signs of poisoning.[1][13]

G Mechanism of Mitochondrial Uncoupling by Dinitrocresols cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Matrix Mitochondrial Matrix IMS Intermembrane Space Protons_IMS->ATP_Synthase Flows through DNOC_DNPC DNOC / DNPC Protons_Matrix H+ Heat Heat Protons_Matrix->Heat Energy dissipated as DNOC_DNPC->Protons_IMS Picks up H+ DNOC_DNPC->Protons_Matrix Releases H+ ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase G Workflow for OECD 402 Acute Dermal Toxicity Test start Start animal_prep Animal Preparation (Shave ~10% of body surface) start->animal_prep dose_app Apply Test Substance (Single dose) animal_prep->dose_app occlusion Cover with Porous Gauze (24-hour exposure) dose_app->occlusion removal Remove Gauze and Wash Site occlusion->removal observation Observe for 14 Days (Toxicity signs, mortality, body weight) removal->observation necropsy Gross Necropsy observation->necropsy end End necropsy->end G Workflow for the Ames Test start Start prep_strains Prepare Histidine-dependent Salmonella typhimurium strains start->prep_strains mix Mix Bacteria with Test Compound (with and without S9 metabolic activation) prep_strains->mix plate Plate on Histidine-deficient Agar mix->plate incubate Incubate at 37°C for 48 hours plate->incubate count Count Revertant Colonies incubate->count analyze Compare with Control (Assess mutagenic potential) count->analyze end End analyze->end

References

Comparative Analysis of Dinitro-o-cresol (DNOC) Immunoassays: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of pesticide immunoassays is paramount for accurate environmental monitoring and food safety assessment. This guide provides a framework for evaluating the cross-reactivity of immunoassays for Dinitro-o-cresol (DNOC), a widely used dinitrophenolic pesticide. Due to a lack of publicly available, direct comparative studies on DNOC immunoassays, this document presents a standardized methodology and illustrative data to guide researchers in conducting their own cross-reactivity assessments.

Introduction to DNOC Immunoassays and Cross-Reactivity

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective method for detecting small molecules like pesticides. These assays rely on the specific binding of an antibody to its target antigen. However, antibodies raised against a specific pesticide (the target analyte) may also recognize and bind to other structurally similar compounds. This phenomenon, known as cross-reactivity, can lead to false-positive results or an overestimation of the target analyte's concentration. Therefore, characterizing the cross-reactivity profile of a pesticide immunoassay is a critical step in its validation and a key performance indicator for its application in real-world sample analysis.

This compound (DNOC) shares structural similarities with other dinitrophenolic compounds used as pesticides or industrial chemicals. Consequently, an immunoassay developed for DNOC must be rigorously tested against a panel of these related compounds to establish its specificity.

Performance Comparison of Hypothetical DNOC Immunoassays

The following table summarizes hypothetical performance data for two common types of immunoassays that could be developed for DNOC analysis: a monoclonal antibody-based ELISA and a polyclonal antibody-based ELISA. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Assay ParameterMonoclonal Antibody ELISA (Hypothetical)Polyclonal Antibody ELISA (Hypothetical)
Target Analyte 4,6-Dinitro-o-cresol (DNOC)4,6-Dinitro-o-cresol (DNOC)
Antibody Type Monoclonal (e.g., Mouse IgG1)Polyclonal (e.g., Rabbit IgG)
Assay Format Competitive Indirect ELISACompetitive Indirect ELISA
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL
Working Range 0.1 - 5 ng/mL0.2 - 10 ng/mL
Cross-Reactivity (%)
2,4-Dinitrophenol (DNP)15%35%
2-sec-Butyl-4,6-dinitrophenol (Dinoseb)25%50%
2,6-Dinitro-p-cresol (DNPC)5%15%
Picric Acid< 0.1%1%
2-Nitrophenol< 0.1%< 0.1%
4-Nitrophenol< 0.1%< 0.1%

Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual performance characteristics would need to be determined experimentally.

Experimental Protocols for DNOC Immunoassay and Cross-Reactivity Testing

The development and validation of a robust immunoassay for DNOC involves several key steps, from the synthesis of a suitable immunogen to the systematic evaluation of its performance. The following outlines a standard protocol for a competitive indirect ELISA (ciELISA), a common format for small molecule detection.

Hapten Synthesis and Immunogen Preparation
  • Hapten Derivatization: DNOC, as a small molecule (hapten), is not immunogenic on its own. To elicit an immune response, it must be covalently linked to a larger carrier protein. A derivative of DNOC is synthesized to introduce a functional group (e.g., a carboxylic acid or an amino group) that can be used for conjugation. This is a critical step, as the position of the linker arm can significantly influence the specificity of the resulting antibodies.

  • Carrier Protein Conjugation: The derivatized DNOC hapten is then conjugated to a carrier protein such as Bovine Serum Albumin (BSA) for use as an immunogen (to inject into animals) or Ovalbumin (OVA) for use as a coating antigen in the ELISA plate. The active ester method or carbodiimide chemistry are common conjugation techniques.

Antibody Production
  • Immunization: Laboratory animals (typically rabbits for polyclonal antibodies or mice for monoclonal antibodies) are immunized with the DNOC-BSA conjugate. A series of injections over several weeks boosts the immune response.

  • Antibody Purification: For polyclonal antibodies, the antiserum is collected, and the IgG fraction is purified using protein A or protein G affinity chromatography. For monoclonal antibodies, hybridoma technology is employed to produce a continuous supply of highly specific antibodies.

Competitive Indirect ELISA Protocol
  • Coating: A microtiter plate is coated with the DNOC-OVA conjugate (the coating antigen). The plate is then washed and blocked to prevent non-specific binding.

  • Competitive Reaction: In separate tubes, a fixed concentration of the anti-DNOC antibody is mixed with either the standard solutions of DNOC at various concentrations or the unknown samples.

  • Incubation: The antibody-analyte mixtures are then added to the coated wells of the microtiter plate. Free DNOC in the standard or sample will compete with the DNOC-OVA coated on the plate for binding to the limited number of antibody binding sites.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., anti-rabbit IgG-HRP) is added to the wells.

  • Substrate Addition: After another washing step, a chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of DNOC in the sample.

Cross-Reactivity Assessment

Cross-reactivity is determined by performing the competitive ELISA with a range of concentrations for each potentially cross-reacting compound. The 50% inhibition concentration (IC50) is calculated for DNOC and for each of the tested analogues. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of DNOC / IC50 of Cross-Reactant) x 100

Visualizing the Immunoassay Workflow

The following diagrams illustrate the principle of the competitive immunoassay, which is central to the detection of small molecules like DNOC.

Competitive_Immunoassay_Principle cluster_0 High DNOC Concentration cluster_1 Low DNOC Concentration DNOC_high DNOC Ab_high Anti-DNOC Antibody DNOC_high->Ab_high Binds in solution Well_high Well coated with DNOC-Carrier Ab_high->Well_high Little binding to well DNOC_low DNOC Ab_low Anti-DNOC Antibody Well_low Well coated with DNOC-Carrier Ab_low->Well_low Binds to well

Caption: Principle of a competitive immunoassay for DNOC detection.

Signaling Pathways and Mechanism of Action

This compound exerts its toxic effects by acting as an uncoupler of oxidative phosphorylation in mitochondria. This process disrupts the production of ATP, the main energy currency of the cell. While this mechanism of action is crucial for understanding DNOC's toxicology, it is not the basis for its detection in immunoassays. Immunoassays are based on the principle of molecular recognition, where an antibody specifically binds to the three-dimensional structure of the DNOC molecule itself, not its biological activity.

The following diagram illustrates the general concept of DNOC's effect on mitochondrial respiration.

DNOC_Mechanism ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Heat Heat Dissipation Proton_Gradient->Heat ATP ATP Production ATP_Synthase->ATP DNOC DNOC DNOC->Proton_Gradient Dissipates

Caption: Simplified diagram of DNOC's effect on oxidative phosphorylation.

A Comparative Analysis of Dinitrocresol (DNOC) on Mitochondrial Respiration: Plant vs. Animal Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 4,6-dinitrocresol (DNOC), a well-known protonophoric uncoupler, on the mitochondrial respiration of plant and animal cells. By examining experimental data, this document aims to elucidate the key differences and similarities in the responses of these two major eukaryotic kingdoms to this metabolic disruptor. Understanding these distinctions is crucial for toxicological assessments, herbicide development, and the design of novel therapeutic agents targeting mitochondrial function.

Core Mechanism of Action: A Shared Disruption

DNOC, a structural analogue of 2,4-dinitrophenol (DNP), acts as a classical uncoupler of oxidative phosphorylation in both plant and animal mitochondria.[1] Its lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, DNOC becomes protonated. It then diffuses back into the more alkaline mitochondrial matrix, where it releases the proton. This process effectively shuttles protons back into the matrix, bypassing the ATP synthase complex. The consequence is the dissipation of the proton motive force, which uncoules electron transport from ATP synthesis. The energy stored in the proton gradient is instead released as heat.

Quantitative Comparison of DNOC's Effects

The following tables summarize the quantitative effects of DNOC and its analogue DNP on key parameters of mitochondrial respiration in isolated rat liver and mung bean hypocotyl mitochondria, serving as representative examples for animal and plant systems, respectively.

Table 1: Effect of DNOC on Animal Mitochondrial Respiration (Rat Liver)

ParameterDNOC ConcentrationObserved EffectReference
State 4 Respiration (succinate)10-50 µMSignificant increase[1]
State 3 Respiration (succinate + ADP)10-50 µMIncrease[1]
Transmembrane Potential10-50 µMDecrease[1]
Succinate-supported Respiration> 50 µMInhibition[1]
Succinate Dehydrogenase Activity> 50 µMDecrease[1]
Mitochondrial Swelling (Permeability Transition)Uncoupling Concentrations + Ca2+Induction[1]

Table 2: Effect of DNP on Plant Mitochondrial Respiration (Mung Bean Hypocotyls)

ParameterDNP ConcentrationSubstrateObserved EffectReference
State 4 Respiration0.1 mMSuccinateStimulationIkuma & Bonner, 1967
State 4 Respiration0.2 mML-MalateStimulationIkuma & Bonner, 1967
Half-maximal uncoupling55-80 mµmoles/mg proteinSuccinate & L-MalateStimulation of State 4 respirationIkuma & Bonner, 1967
Inhibition of RespirationHigh concentrationsSuccinate & L-MalateInhibitionIkuma & Bonner, 1967

Key Comparative Insights:

  • Uncoupling Potency: While direct comparative studies are limited, the available data suggests that both plant and animal mitochondria are susceptible to uncoupling by dinitrophenolic compounds in the micromolar to low millimolar range.

  • Inhibitory Effects at High Concentrations: In both systems, high concentrations of these compounds lead to an inhibition of respiration, likely due to direct effects on respiratory chain components.[1]

  • Substrate-Dependent Effects in Plants: The study on mung bean mitochondria highlights that the concentration of DNP required for maximal uncoupling can vary depending on the respiratory substrate being utilized.

  • Permeability Transition in Animals: DNOC has been shown to induce the mitochondrial permeability transition pore (mPTP) in animal mitochondria, a phenomenon less characterized in plants in response to this specific compound.[1]

The Differentiating Factor: Alternative Respiratory Pathways in Plants

A crucial distinction in the plant mitochondrial electron transport chain is the presence of two key alternative pathways not found in their animal counterparts: the Alternative Oxidase (AOX) and plant Uncoupling Mitochondrial Proteins (pUCPs) . These pathways provide plants with greater metabolic flexibility and play a significant role in managing oxidative stress.

  • Alternative Oxidase (AOX): This enzyme bypasses complexes III and IV of the cytochrome pathway, directly transferring electrons from the ubiquinone pool to oxygen. This process is not coupled to proton translocation and is therefore non-phosphorylating. AOX activity can help to dissipate excess reducing power and prevent the over-reduction of the electron transport chain, thereby minimizing the production of reactive oxygen species (ROS). The presence of AOX could potentially modulate the overall respiratory response to DNOC by providing an alternative route for electron flow when the main pathway is either uncoupled or inhibited.

  • Plant Uncoupling Mitochondrial Proteins (pUCPs): These proteins can also dissipate the proton gradient, similar to chemical uncouplers like DNOC. Their activity is regulated by various factors, including free fatty acids and purine nucleotides. The endogenous uncoupling activity of pUCPs may influence the sensitivity of plant mitochondria to externally applied uncouplers.

The interplay between the cytochrome pathway, AOX, and pUCPs in the presence of DNOC is a complex area that requires further investigation. It is plausible that the engagement of these alternative pathways could either mitigate or exacerbate the effects of DNOC depending on the specific physiological conditions.

Experimental Protocols

Isolation of Rat Liver Mitochondria (Animal)

Source: Based on the methodology described in Palmeira et al. (1997).

  • Homogenization: Male Wistar rats are sacrificed, and the livers are rapidly excised and placed in an ice-cold isolation medium (250 mM sucrose, 10 mM HEPES-KOH, pH 7.2, 1 mM EGTA, and 0.1% (w/v) fatty acid-free bovine serum albumin). The liver is minced and then homogenized using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Differential Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

  • Mitochondrial Pelleting: The resulting supernatant is then centrifuged at a higher speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed by resuspension in the isolation medium (without EGTA) and recentrifugation.

  • Final Resuspension: The final mitochondrial pellet is resuspended in a minimal volume of the appropriate buffer for subsequent assays. Protein concentration is determined using a standard method like the Biuret assay.

Isolation of Mung Bean Hypocotyl Mitochondria (Plant)

Source: Based on the methodology described by Ikuma and Bonner (1967).

  • Plant Material: Etiolated mung bean (Phaseolus aureus) hypocotyls are used.

  • Homogenization: The hypocotyls are chopped and then ground gently with a mortar and pestle in a chilled grinding medium containing 0.3 M mannitol, 0.1 M potassium phosphate buffer (pH 7.2), 1 mM EDTA, and 0.1% (w/v) bovine serum albumin.

  • Filtration and Differential Centrifugation: The homogenate is filtered through layers of cheesecloth and muslin. The filtrate is then subjected to a series of differential centrifugations. A low-speed spin (e.g., 1,000 x g for 10 minutes) removes cell debris, followed by a high-speed spin (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed by gentle resuspension in a wash medium (e.g., 0.3 M mannitol, 10 mM phosphate buffer, pH 7.2) and recentrifugation.

  • Final Resuspension: The final pellet is carefully resuspended in a small volume of the wash medium.

Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption is typically measured polarographically using a Clark-type oxygen electrode in a thermostatically controlled chamber.

  • Reaction Medium: Isolated mitochondria are suspended in a suitable reaction medium (e.g., containing sucrose or mannitol for osmotic support, phosphate buffer, MgCl2, and the respiratory substrate of interest).

  • Substrate Addition: Respiration is initiated by the addition of a specific substrate (e.g., succinate, malate, pyruvate).

  • State 4 Respiration: The initial rate of oxygen consumption in the presence of substrate but absence of ADP is measured (State 4).

  • State 3 Respiration: A known amount of ADP is added to stimulate ATP synthesis, and the resulting increased rate of oxygen consumption is measured (State 3).

  • Uncoupler Addition: DNOC (or DNP) is added at various concentrations to measure its effect on State 4 respiration. A stimulation of this rate indicates uncoupling.

  • Inhibitor Studies: Specific inhibitors of the electron transport chain (e.g., rotenone, antimycin A, cyanide) or the alternative oxidase (e.g., salicylhydroxamic acid, SHAM) can be used to dissect the electron flow through different pathways.

Visualizing the Pathways

DOT Script for DNOC's Uncoupling Action

DNOC_Uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Complex I-IV H_ims H+ ETC->H_ims Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase H_matrix H+ DNOC_neg DNOC- H_ims->ATP_Synthase Flows through H_ims->DNOC_neg Protonation DNOC_H DNOC-H DNOC_H->H_matrix DNOC_H->DNOC_neg Shuttles H+ (Bypasses ATP Synthase)

Caption: Mechanism of DNOC as a protonophore uncoupler.

DOT Script for Plant vs. Animal Mitochondrial Electron Transport

ETC_Comparison cluster_animal Animal Mitochondria cluster_plant Plant Mitochondria C1_A Complex I Q_A UQ C1_A->Q_A C2_A Complex II C2_A->Q_A C3_A Complex III Q_A->C3_A CytC_A Cyt c C3_A->CytC_A C4_A Complex IV CytC_A->C4_A O2_A O2 C4_A->O2_A H2O_A H2O C1_P Complex I Q_P UQ C1_P->Q_P C2_P Complex II C2_P->Q_P C3_P Complex III Q_P->C3_P AOX AOX Q_P->AOX CytC_P Cyt c C3_P->CytC_P C4_P Complex IV CytC_P->C4_P O2_P O2 C4_P->O2_P AOX->O2_P H2O_P H2O

Caption: Simplified electron transport chains in animal vs. plant mitochondria.

Conclusion

DNOC and its analogues are potent uncouplers of mitochondrial respiration in both plant and animal systems, leading to increased oxygen consumption (at lower concentrations) and a collapse of the proton gradient. While the fundamental mechanism of protonophoric action is conserved, the overall physiological response can differ significantly. Animal mitochondria exhibit a well-characterized induction of the permeability transition pore in response to uncouplers, a phenomenon that is less understood in plants. The most striking difference, however, lies in the inherent architecture of the plant electron transport chain. The presence of the alternative oxidase and plant uncoupling proteins provides a more complex regulatory network that can modulate the response to chemical uncouplers. These alternative pathways highlight the sophisticated strategies that plants have evolved to manage their energy metabolism and mitigate cellular stress, a critical consideration in the fields of agriculture and environmental toxicology. Further research is warranted to fully elucidate the intricate interactions between xenobiotic uncouplers and the unique respiratory pathways of plants.

References

Dinitro-o-cresol: A Validated Inducer of Apoptosis-Like Cell Death in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the efficacy and mechanisms of Dinitro-o-cresol (DNOC) with other established apoptosis inducers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound (DNOC), a compound historically used as a pesticide, has been shown to be a potent inducer of apoptosis-like programmed cell death (PCD) in plant cells. This guide provides an objective comparison of DNOC's performance against well-established apoptosis inducers, staurosporine and etoposide, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the validation and application of DNOC in apoptosis research.

Comparative Efficacy in Inducing Apoptosis-Like Cell Death

While direct comparative studies quantifying the apoptotic induction of DNOC against staurosporine and etoposide in the same plant cell system are limited, evidence from individual studies allows for a qualitative and semi-quantitative assessment. Research on soybean cell cultures has demonstrated that DNOC treatment effectively triggers key hallmarks of apoptosis.[1][2][3]

InducerCell SystemKey Apoptotic Events ObservedReference
This compound (DNOC) Soybean (Glycine max) cell suspension culturesDNA fragmentation, activation of caspase-3-like proteins, cytochrome c release from mitochondria.[1][3]
Staurosporine Cultured rat hippocampal neurons, human neuroblastoma SH-SY5Y cells, various other cell linesChromatin condensation, DNA laddering, caspase activation, cytochrome c release.[4][5]
Etoposide Mouse L929 fibroblasts, various cancer cell linesDNA damage, p53 activation, Bax upregulation, mitochondrial release of cytochrome c.[6]

Note: The data presented is compiled from different studies and cell systems, which should be considered when making direct comparisons. The efficacy of each inducer can vary depending on the cell type, concentration, and exposure time.

Signaling Pathway of DNOC-Induced Apoptosis-Like Cell Death

DNOC appears to induce apoptosis-like cell death primarily through the mitochondrial pathway. As an uncoupler of oxidative phosphorylation, DNOC disrupts mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[7] This, in turn, activates a cascade of caspase-like proteases, ultimately resulting in the execution of the cell death program.

DNOC_Apoptosis_Pathway DNOC This compound (DNOC) Mitochondrion Mitochondrion DNOC->Mitochondrion disrupts OxPhos Oxidative Phosphorylation Uncoupling Mitochondrion->OxPhos CytochromeC Cytochrome c Release OxPhos->CytochromeC leads to Caspase9 Caspase-9-like Activation CytochromeC->Caspase9 Caspase3 Caspase-3-like Activation Caspase9->Caspase3 Apoptosis Apoptosis-Like Cell Death (DNA Fragmentation) Caspase3->Apoptosis Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis DNOC DNOC Viability Cell Viability Assay (e.g., MTT, Trypan Blue) DNOC->Viability Staurosporine Staurosporine Staurosporine->Viability Etoposide Etoposide Etoposide->Viability Control Vehicle Control Control->Viability DNA_Frag DNA Fragmentation Assay (TUNEL, Gel Electrophoresis) Viability->DNA_Frag Caspase Caspase-3 Activity Assay (Colorimetric/Fluorometric) Viability->Caspase CytoC Cytochrome c Release Assay (Western Blot, ELISA) Viability->CytoC Quantification Quantitative Comparison of Apoptotic Markers DNA_Frag->Quantification Caspase->Quantification CytoC->Quantification Pathway Signaling Pathway Elucidation Quantification->Pathway

References

A Comparative Analysis of DNOC and Other Dinitrophenol Herbicides: Mechanism of Action and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the uncoupling effects of dinitrophenol herbicides on cellular respiration and photosynthesis, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Introduction

Dinitrophenol herbicides, a class of synthetic organic compounds, have been historically used for their broad-spectrum herbicidal and pesticidal activities. Among these, 4,6-dinitro-o-cresol (DNOC), dinoseb, and dinoterb are notable for their potent biological effects. The primary mechanism of action for these compounds lies in their ability to act as uncoupling agents, disrupting the process of oxidative phosphorylation in mitochondria. This guide provides a comparative analysis of the mechanisms of action of DNOC and other dinitrophenol herbicides, presenting quantitative data on their efficacy and detailed experimental protocols for their evaluation.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The fundamental mechanism by which dinitrophenol herbicides exert their toxic effects is the uncoupling of oxidative phosphorylation in the mitochondria of both plant and animal cells.[1][2][3] In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP, the primary energy currency of the cell, through the enzyme ATP synthase.

Dinitrophenols are lipophilic weak acids that can readily pass through the mitochondrial membranes.[1] They act as protonophores, picking up protons in the intermembrane space and releasing them into the mitochondrial matrix, thus dissipating the proton gradient.[1] This "short-circuiting" of the proton flow uncouples the electron transport chain from ATP synthesis.[1] Consequently, the cell continues to consume oxygen at a high rate, but the energy generated is lost as heat instead of being converted into ATP.[1] This leads to a rapid depletion of cellular energy reserves, metabolic distress, and ultimately, cell death.

Comparative Efficacy in Uncoupling Oxidative Phosphorylation

While the general mechanism is the same, the potency of dinitrophenol herbicides in uncoupling oxidative phosphorylation can vary. Quantitative data, such as the half-maximal inhibitory concentration (I50), is crucial for comparing their effectiveness.

A study on isolated rat liver mitochondria demonstrated that DNOC acts as a classical uncoupler of oxidative phosphorylation at concentrations between 10-50 µM.[2] At concentrations higher than 50 µM, DNOC begins to inhibit succinate-supported respiration.[2] For dinoseb, uncoupling activity in isolated mitochondria has been observed at a concentration of 0.28 µM.[3]

HerbicideTarget SystemParameterValueReference
DNOCRat Liver MitochondriaUncoupling Concentration10-50 µM[2]
DNOCRat Liver MitochondriaRespiratory Inhibition>50 µM[2]
DinosebIsolated MitochondriaUncoupling Concentration0.28 µM[3]

Secondary Mechanism of Action: Inhibition of Photosynthesis

In addition to their effects on cellular respiration, dinitrophenol herbicides also impact photosynthesis in plants, specifically by inhibiting the Hill reaction in chloroplasts.[4] The Hill reaction is the light-dependent transfer of electrons from water to an electron acceptor, a key process in the light-dependent reactions of photosynthesis.

Herbicides that inhibit Photosystem II (PSII) block the electron flow, leading to a halt in ATP and NADPH production, which are essential for carbon fixation.[5] This disruption also leads to the formation of reactive oxygen species, causing cellular damage.[5]

Quantitative comparisons of the inhibitory effects of DNOC, dinoseb, and dinoterb on photosynthesis are not extensively documented in a single comparative study. However, the general classification of dinitrophenols as inhibitors of photosynthesis at Photosystem II is well-established.[4]

Experimental Protocols

Assessment of Mitochondrial Uncoupling Activity

A common method to assess the uncoupling of oxidative phosphorylation is to measure the rate of oxygen consumption in isolated mitochondria.

Objective: To determine the effect of dinitrophenol herbicides on mitochondrial respiration.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., containing mannitol, sucrose, KCl, MgCl2, KH2PO4, and HEPES)

  • Substrate (e.g., succinate)

  • ADP

  • Dinitrophenol herbicide (DNOC, dinoseb, or dinoterb) dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

  • Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Add the respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add the isolated mitochondria to the chamber and record the basal rate of oxygen consumption (State 2 respiration).

  • Add the substrate (e.g., succinate) to initiate electron transport and record the resting state of respiration (State 4).

  • Add a known amount of ADP to stimulate ATP synthesis and measure the active rate of respiration (State 3).

  • After the ADP is phosphorylated and the respiration rate returns to State 4, add the dinitrophenol herbicide at various concentrations.

  • Record the rate of oxygen consumption after the addition of the herbicide. An increase in the State 4 respiration rate is indicative of uncoupling.

  • Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration, as an indicator of mitochondrial coupling. A decrease in RCR indicates uncoupling.

Assessment of Photosynthesis Inhibition (Hill Reaction)

The inhibition of the Hill reaction can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by isolated chloroplasts.

Objective: To determine the effect of dinitrophenol herbicides on the light-dependent reactions of photosynthesis.

Materials:

  • Isolated chloroplasts (e.g., from spinach leaves)

  • Reaction buffer (e.g., containing sucrose, MgCl2, and a pH buffer like Tricine)

  • DCPIP solution

  • Dinitrophenol herbicide (DNOC, dinoseb, or dinoterb) dissolved in a suitable solvent

  • Spectrophotometer

  • Light source

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and DCPIP.

  • Add the isolated chloroplasts to the reaction mixture.

  • Add the dinitrophenol herbicide at various concentrations to different reaction tubes. A control tube without the herbicide should also be prepared.

  • Expose the reaction tubes to a light source.

  • Measure the absorbance of the DCPIP at a specific wavelength (e.g., 600 nm) at regular time intervals. The reduction of DCPIP leads to a decrease in absorbance.

  • Calculate the rate of DCPIP reduction for each herbicide concentration.

  • Determine the I50 value, which is the concentration of the herbicide that causes a 50% inhibition of the Hill reaction rate compared to the control.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanisms of action and experimental workflows described.

Uncoupling_of_Oxidative_Phosphorylation ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Heat Heat Dissipation Proton_Gradient->Heat ATP ATP ATP_Synthase->ATP Synthesizes DNOC DNOC / Dinitrophenols DNOC->Proton_Gradient Dissipates

Caption: Mechanism of uncoupling of oxidative phosphorylation by DNOC.

Photosynthesis_Inhibition Light Light Energy PSII Photosystem II Light->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH DNOC DNOC / Dinitrophenols DNOC->PSII Inhibits

Caption: Inhibition of Photosystem II by dinitrophenol herbicides.

Experimental_Workflow_Mitochondria Start Isolate Mitochondria Setup Prepare Respiration Chamber Start->Setup Add_Mito Add Mitochondria & Substrate Setup->Add_Mito Measure_State4 Measure State 4 Respiration Add_Mito->Measure_State4 Add_ADP Add ADP Measure_State4->Add_ADP Measure_State3 Measure State 3 Respiration Add_ADP->Measure_State3 Add_Herbicide Add Dinitrophenol Herbicide Measure_State3->Add_Herbicide Measure_Uncoupled_Rate Measure Uncoupled Respiration Add_Herbicide->Measure_Uncoupled_Rate Analyze Calculate RCR & Analyze Data Measure_Uncoupled_Rate->Analyze

Caption: Workflow for assessing mitochondrial uncoupling.

Conclusion

DNOC and other dinitrophenol herbicides like dinoseb and dinoterb share a primary mechanism of action: the uncoupling of oxidative phosphorylation. This disruption of cellular energy production is the main driver of their herbicidal and toxic effects. Additionally, they exhibit a secondary mode of action by inhibiting photosynthesis at Photosystem II. While the qualitative mechanisms are well-understood, there is a need for more direct, quantitative comparative studies to precisely determine the relative potencies of these herbicides. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses, which are essential for a comprehensive understanding of their environmental and toxicological profiles.

References

A Comparative Guide to the Efficacy of Dinitro-o-cresol and Other Industrial Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate polymerization inhibitor is a critical decision in various industrial processes, directly impacting monomer stability, reaction control, and the quality of the final polymer. Dinitro-o-cresol (DNOC) has historically been utilized for this purpose; however, a range of other inhibitors are also commercially available, each with distinct performance characteristics. This guide provides an objective comparison of the efficacy of DNOC versus other prominent industrial polymerization inhibitors, supported by available experimental data and detailed methodologies.

Executive Summary

This guide indicates that while this compound (DNOC) is an effective polymerization retarder, alternative inhibitors such as p-nitrosophenol (PNP) and complex systems involving stable nitroxide radicals like TEMPO may offer superior performance in terms of inhibition efficiency and induction period. The choice of inhibitor is highly dependent on the specific monomer, process conditions, and safety considerations.

Comparative Performance of Polymerization Inhibitors

The following tables summarize the available quantitative data comparing the performance of DNOC and its analogs with other industrial polymerization inhibitors. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Inhibitor SystemMonomerInhibitor Concentration (ppm)Temperature (°C)Performance MetricResult
DNOC Styrene500Process ConditionsMean Polymer Levels4,000 ppm[1]
p-Nitrosophenol (PNP) Styrene125Process ConditionsMean Polymer Levels455 ppm[1]
TEMPO/DEHA/DNBP *Styrene400 (0.04%)90Induction Period19 hours[2]
10012 hours[2]
1106 hours[2]
1204.5 hours[2]

*DNBP (4,6-dinitro-2-sec-butylphenol) is a close structural analog of DNOC.

Detailed Experimental Protocols

The methodologies for evaluating the performance of polymerization inhibitors are crucial for interpreting the results. Below are detailed protocols based on the cited literature.

Protocol 1: Comparative Evaluation of Polymer Levels in an Industrial Styrene Process

This protocol is based on the comparison of DNOC and PNP in a commercial styrene production unit.

  • Objective: To compare the effectiveness of DNOC and p-nitrosophenol (PNP) in reducing polymer formation during the distillation of styrene.

  • Apparatus: Industrial-scale styrene recycle and continuous distillation columns.

  • Procedure:

    • The styrene process was initially operated with the standard inhibitor, DNOC, at a concentration of 500 ppm.

    • Polymer levels in the recycle column were monitored and recorded.

    • The inhibitor was then switched to a solution of p-nitrosophenol (PNP) in n-methylpyrrolidone, with an active PNP concentration of 125 ppm.

    • Polymer levels in the recycle column were again monitored and recorded over the course of the trial.

  • Data Analysis: The mean polymer levels (in ppm) were calculated for both the DNOC and PNP treatment periods to determine their relative effectiveness.

Protocol 2: Determination of Induction Period for a Complex Inhibitor System

This protocol describes the method used to measure the induction period of a complex inhibitor system in the thermal polymerization of styrene.

  • Objective: To determine the induction period of a complex inhibitor system containing TEMPO, DEHA, and DNBP at various temperatures.

  • Apparatus: Abbe refractometer.

  • Procedure:

    • Purified styrene was mixed with the complex inhibitor system at a mass fraction of 0.04%.

    • The mixture was heated to a constant temperature (90°C, 100°C, 110°C, or 120°C).

    • The refractive index of the mixture was monitored over time. The induction period was defined as the time until a significant change in the refractive index was observed, indicating the onset of polymerization.

  • Data Analysis: The induction period (in hours) was recorded for each temperature.

Mechanisms of Action and Signaling Pathways

The efficacy of a polymerization inhibitor is determined by its mechanism of action. The following diagrams illustrate the proposed mechanisms for the discussed inhibitor classes.

InhibitionMechanism_DNOC Mechanism of Inhibition by this compound (DNOC) R_dot Growing Polymer Radical (R•) Stable_product Stable Product (R-DNOC) R_dot->Stable_product Reacts with DNOC This compound (DNOC) DNOC_radical DNOC Radical DNOC->DNOC_radical H-abstraction by R• DNOC_radical->Stable_product Terminates chain

Caption: Proposed radical scavenging mechanism of this compound (DNOC).

InhibitionMechanism_Hydroquinone Mechanism of Inhibition by Hydroquinone R_dot Alkyl Radical (R•) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 O2 Oxygen (O2) ROOH Hydroperoxide ROO_dot->ROOH + HQ HQ Hydroquinone (HQ) HQ_dot Semiquinone Radical HQ->HQ_dot - H• Stable_product Stable Products HQ_dot->Stable_product + ROO•

Caption: Radical scavenging mechanism of Hydroquinone, requiring oxygen.

InhibitionMechanism_TEMPO Mechanism of Inhibition by TEMPO R_dot Growing Polymer Radical (R•) Dormant_chain Dormant Polymer Chain (R-TEMPO) R_dot->Dormant_chain Trapping TEMPO TEMPO (Stable Radical) TEMPO->Dormant_chain

Caption: Radical trapping mechanism of the stable nitroxide radical TEMPO.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the laboratory-scale evaluation of polymerization inhibitors.

ExperimentalWorkflow General Experimental Workflow for Inhibitor Evaluation start Start prep_monomer Prepare Monomer Solution start->prep_monomer add_inhibitor Add Inhibitor at Varying Concentrations prep_monomer->add_inhibitor initiate_pol Initiate Polymerization (e.g., Heat) add_inhibitor->initiate_pol monitor Monitor Polymerization (e.g., Refractive Index, Viscosity) initiate_pol->monitor quench Quench Reaction monitor->quench analyze Analyze Polymer Content (e.g., Gravimetry, Chromatography) quench->analyze end End analyze->end

Caption: A typical workflow for evaluating polymerization inhibitor efficacy.

Conclusion

Based on the available data, this compound functions as a polymerization retarder, slowing down the rate of polymer formation. However, other inhibitors demonstrate higher efficacy under certain conditions. For instance, p-nitrosophenol (PNP) has been shown to be significantly more effective than DNOC in an industrial styrene process, achieving lower polymer levels at a lower concentration[1]. Complex inhibitor systems, such as those containing a DNOC analog in combination with other compounds like TEMPO, can provide long induction periods, effectively delaying the onset of polymerization[2].

The choice of an optimal polymerization inhibitor requires careful consideration of the specific application, including the type of monomer, processing temperature, oxygen availability, and safety requirements. While DNOC has been a traditional choice, modern alternatives may offer improved performance and a better safety profile. Further direct comparative studies under standardized conditions would be invaluable for a more definitive assessment.

References

Degradation of DNOC: A Comparative Analysis of Anodic Oxidation and Fenton Degradation

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of 4,6-dinitro-o-cresol (DNOC), a highly toxic and persistent environmental pollutant, is a critical challenge in wastewater treatment. Among the advanced oxidation processes (AOPs) utilized for this purpose, anodic oxidation (AO) and Fenton degradation have emerged as two prominent and effective methods. This guide provides a comparative analysis of these two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

At a Glance: Performance Comparison

ParameterAnodic OxidationFenton Degradation
Degradation Efficiency (DNOC) High, can achieve complete mineralization.[1]High, effectively degrades DNOC.[2][3]
TOC Removal Total mineralization is achievable, with optimal removal in acidic medium (pH 3.0).[1]Significant TOC removal is possible, but complete mineralization can be challenging.
Reaction Kinetics Typically follows pseudo-first-order kinetics for DNOC decay.[1]Can follow pseudo-first-order kinetics, influenced by reagent concentrations.[2]
Optimal pH Acidic conditions (pH 3.0) are optimal for Total Organic Carbon (TOC) removal.[1]Acidic conditions (around pH 3) are generally required for optimal hydroxyl radical generation.[2][3]
Key Influencing Factors Current density, temperature, initial DNOC concentration, and anode material.[1]H2O2 concentration, Fe2+ concentration, pH, and presence of complexing agents.[2][3]
Byproducts Can lead to complete mineralization to CO2, H2O, and inorganic ions like NO3-. Oxalic acid is a common final carboxylic acid intermediate.[1]A variety of aromatic and aliphatic intermediates can be formed before complete mineralization.
Operational Complexity Requires an electrochemical cell and a power source. The choice of anode material is critical.Involves the handling of corrosive and potentially unstable reagents (H2O2 and Fe2+ salts).

Delving Deeper: Experimental Protocols

Anodic Oxidation of DNOC

The anodic oxidation of DNOC is typically carried out in an electrochemical cell. The process relies on the generation of highly reactive hydroxyl radicals (•OH) on the anode surface, which then attack and degrade the DNOC molecules.

A representative experimental setup includes:

  • Electrochemical Cell: A divided or undivided cell with a working volume typically ranging from 100 mL to several liters.

  • Anode: Boron-doped diamond (BDD) is a highly effective anode material due to its high oxygen evolution overpotential and ability to generate a large amount of •OH radicals, leading to complete mineralization.[1] Other materials like platinum (Pt) can also be used, but may result in lower degradation efficiency.[1]

  • Cathode: Graphite or other suitable conductive materials are commonly used as the cathode.[1]

  • Electrolyte: An inert electrolyte, such as sodium sulfate (Na2SO4), is often added to increase the conductivity of the solution.

  • Operating Conditions:

    • Current Density: Applied current is typically in the range of 100 to 450 mA. The degradation rate generally increases with higher current density.[1]

    • pH: The process is often more effective in acidic conditions, with an optimal pH of 3.0 for TOC removal.[1]

    • Temperature: The degradation rate tends to increase with temperature, typically studied in the range of 15 to 50 °C.[1]

    • Initial DNOC Concentration: The degradation rate can be influenced by the initial concentration of the pollutant.[1]

Analytical Monitoring: The degradation of DNOC is monitored by techniques such as High-Performance Liquid Chromatography (HPLC). The mineralization of organic content is tracked by measuring the Total Organic Carbon (TOC). The formation and degradation of intermediates, like carboxylic acids, can be followed using Ion-Exclusion Chromatography.[1]

Fenton Degradation of DNOC

The Fenton process involves the reaction of ferrous ions (Fe2+) with hydrogen peroxide (H2O2) in an acidic medium to produce hydroxyl radicals. This method can be applied as a conventional Fenton process or as an electro-Fenton process where the Fenton reagents are electrochemically generated.

A typical experimental protocol for conventional Fenton degradation involves:

  • Reactor: A batch reactor, often a glass beaker, is used to contain the reaction mixture.

  • Reagents:

    • DNOC solution: An aqueous solution of DNOC at a specific concentration.

    • Ferrous Iron Source: Ferrous sulfate (FeSO4·7H2O) is a common source of Fe2+ ions. In some variations, a solid catalyst like nano-magnetite (Fe3O4) or an ion-exchange resin with substituted Fe2+ can be used.[2][3]

    • Hydrogen Peroxide (H2O2): A solution of H2O2 is added to initiate the reaction. The delivery rate of H2O2 can be a critical parameter to optimize.[2]

  • Operating Conditions:

    • pH: The reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.5. Lower pH generally leads to faster degradation.[2][3]

    • Fe2+:H2O2 Ratio: The molar ratio of ferrous ions to hydrogen peroxide is a crucial parameter that needs to be optimized for maximum degradation efficiency.

    • Temperature: The reaction is usually carried out at ambient temperature.

    • Mixing: Continuous stirring is required to ensure proper mixing of the reactants.

Analytical Monitoring: Similar to anodic oxidation, the degradation of DNOC and its intermediates is monitored using HPLC and other chromatographic techniques. TOC analysis is used to determine the extent of mineralization.

Visualizing the Processes: Workflows and Mechanisms

To better understand the experimental procedures and the underlying chemical principles, the following diagrams illustrate the workflows for both degradation methods and the core reaction mechanisms.

Anodic_Oxidation_Workflow cluster_prep Sample Preparation cluster_electrolysis Electrochemical Degradation cluster_analysis Analysis DNOC_Solution DNOC Solution Preparation Electrolyte Add Supporting Electrolyte (e.g., Na2SO4) DNOC_Solution->Electrolyte pH_Adjust Adjust pH (e.g., to 3.0) Electrolyte->pH_Adjust Electrochemical_Cell Electrochemical Cell (BDD Anode, Graphite Cathode) pH_Adjust->Electrochemical_Cell Sampling Periodic Sampling Electrochemical_Cell->Sampling Power_Supply Apply Constant Current/Potential Power_Supply->Electrochemical_Cell Analysis Analyze Samples (HPLC, TOC, IC) Sampling->Analysis

Caption: Experimental workflow for the anodic oxidation of DNOC.

Fenton_Degradation_Workflow cluster_prep Sample Preparation cluster_reaction Fenton Reaction cluster_analysis Analysis DNOC_Solution DNOC Solution Preparation pH_Adjust Adjust pH (e.g., to 3.0) DNOC_Solution->pH_Adjust Reactor Batch Reactor pH_Adjust->Reactor Sampling Periodic Sampling Reactor->Sampling Add_Fe Add Fe2+ Source (e.g., FeSO4) Add_Fe->Reactor Add_H2O2 Add H2O2 Add_H2O2->Reactor Quenching Quench Reaction Sampling->Quenching Analysis Analyze Samples (HPLC, TOC) Quenching->Analysis

Caption: Experimental workflow for the Fenton degradation of DNOC.

Degradation_Mechanisms cluster_AO Anodic Oxidation cluster_Fenton Fenton Degradation Anode Anode (e.g., BDD) OH_Radical_AO •OH (adsorbed) Anode->OH_Radical_AO Generation H2O_AO H2O H2O_AO->Anode - e- Intermediates_AO Intermediates (e.g., Carboxylic Acids) OH_Radical_AO->Intermediates_AO DNOC_AO DNOC DNOC_AO->OH_Radical_AO Oxidation Mineralization_AO CO2 + H2O + NO3- Intermediates_AO->Mineralization_AO Fe2 Fe2+ H2O2 H2O2 Fe3 Fe3+ Fe2->Fe3 - e- OH_Radical_Fenton •OH (in solution) H2O2->OH_Radical_Fenton Intermediates_Fenton Intermediates OH_Radical_Fenton->Intermediates_Fenton DNOC_Fenton DNOC DNOC_Fenton->OH_Radical_Fenton Oxidation Mineralization_Fenton CO2 + H2O + NO3- Intermediates_Fenton->Mineralization_Fenton

Caption: Core mechanisms of DNOC degradation by Anodic Oxidation and Fenton's Reagent.

Concluding Remarks

Both anodic oxidation and Fenton degradation are powerful AOPs capable of effectively degrading the recalcitrant pollutant DNOC. Anodic oxidation, particularly with a BDD anode, offers the potential for complete mineralization of the organic content to harmless inorganic substances.[1] The Fenton process, while also highly effective for DNOC degradation, may require more careful optimization of reagent concentrations and pH to achieve high levels of mineralization.[2][3]

The choice between these two methods will depend on the specific application, considering factors such as the desired level of treatment, the initial concentration of DNOC, the presence of other substances in the wastewater, operational costs, and the available infrastructure. For applications requiring complete removal of organic carbon and the avoidance of chemical sludge, anodic oxidation with a robust anode material presents a compelling option. The Fenton process, being a more classical AOP, might be favored in scenarios where the capital investment for an electrochemical setup is a limiting factor, and the handling of chemical reagents is well-established. Further research into hybrid processes that combine the strengths of both methods could also pave the way for even more efficient and cost-effective DNOC remediation strategies.

References

A Comparative Guide to Analytical Methods for Dinitro-o-cresol (DNOC) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methods for the quantitative determination of 4,6-Dinitro-o-cresol (DNOC), a widely used herbicide now recognized as a significant environmental pollutant. Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are crucial for monitoring its presence in diverse matrices such as soil, water, and biological tissues. This document is intended for researchers, scientists, and drug development professionals involved in environmental analysis and toxicology.

Comparative Analysis of Analytical Method Performance

The selection of an appropriate analytical method for DNOC determination depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This section summarizes the performance characteristics of several reported methods.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryLinearity (r)Reference
LC/MS/MSEnvironmental Water0.24 ng/LNot SpecifiedNot SpecifiedNot Specified[1]
Spectrophotometry (Periodate)Soil, Lemon Juice1.6 mg/LNot Specified>95%Not Specified[2][3]
Spectrophotometry (Cu(II)-Neocuproine)Soil, Lemon Juice0.2 mg/LNot Specified>95%Not Specified[2][3]
UPLC-MS/MSAnimal-origin Foods0.005 mg/kgNot Specified82.6% - 108%>0.999[4]
GC-MSBaits, Animal Gastric Content0.25 mg/kgNot SpecifiedNot SpecifiedNot Specified[5]

Note: The performance characteristics are based on published data and may vary depending on the specific experimental conditions and laboratory.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of the experimental protocols for some of the key methods mentioned.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for DNOC in Environmental Water

This method offers high sensitivity and selectivity for the determination of DNOC in water samples.

  • Sample Preparation: Water samples are adjusted to pH 3 and subjected to solid-phase extraction (SPE) using an Autoprep PS-Liq@ cartridge at a flow rate of 50 mL/min. The analyte is then eluted with 5 mL of acetonitrile.[1]

  • Chromatography: The separation is achieved on a reversed-phase column (ODS-3, 2.1 mm x 150mm, 5µm).[1]

  • Mass Spectrometry: Detection is performed using a mass spectrometer operating in the electrospray ionization (ESI) negative mode.[1]

Spectrophotometric Methods for DNOC in Soil and Lemon Juice

These methods provide a simpler and more cost-effective alternative to chromatography-mass spectrometry techniques.

  • Sample Preparation and Reduction: DNOC is reduced using Zn/HCl in a microwave oven for 15 seconds.[2][3] For lemon juice, a preconcentration step is employed using an 8-hydroxyquinoline-impregnated XAD copolymer resin stabilized with Fe(III) salt. The analyte is retained at pH 2.5 and eluted with 0.025 M methanolic NaOH.[2][3]

  • Detection:

    • Periodate Method: The reduced DNOC is reacted with periodate for spectrophotometric measurement.

    • Copper(II)-Neocuproine (Nc) Method: The reduced DNOC is reacted with a Cu(II)-Nc reagent for spectrophotometric measurement.[2][3]

Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for DNOC in Animal-origin Foods

This method is suitable for the analysis of DNOC residues in complex biological matrices.

  • Sample Preparation: Samples are homogenized at high speed and extracted with a mixture of acetone and hexane (1:2, V/V). The crude extract is then purified using an Oasis HLB solid-phase extraction column.[4]

  • Chromatography: The separation is performed on a BEH C18 column (50 mm × 2.1 mm, 1.7μm) with a gradient elution of acetonitrile and water.[4]

  • Mass Spectrometry: Detection is carried out using a tandem mass analyzer in the multi-reaction monitoring (MRM) mode.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for DNOC in Baits and Animal Gastric Content

This method is used for the identification and quantification of DNOC in forensic and toxicological investigations.

  • Sample Preparation: The specifics of sample preparation were not detailed in the provided information.

  • Chromatography: The GC oven temperature program starts at 98°C, ramps to 160°C at 25°C/min, then to 210°C at 4°C/min, and finally to 280°C at 10°C/min, holding for 15 minutes. Helium is used as the carrier gas at a flow rate of 1 mL/min.[5]

  • Mass Spectrometry: The mass spectrometer transfer line and ionization source temperatures are set to 250°C and 260°C, respectively. Electron ionization is performed at 70 eV. The analysis is conducted in both full-scan mode (50–650 m/z) for screening and selected ion monitoring (SIM) mode (ions m/z 198, 121, and 105) for confirmation and quantification.[5]

Visualizing Experimental and Logical Workflows

Diagrams are provided below to illustrate a typical inter-laboratory validation workflow and a specific analytical workflow for DNOC analysis.

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Distribution & Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Scope & Objectives P2 Develop Standardized Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Prepare & Distribute Homogenized Samples P3->E1 E2 Laboratories Perform Analysis E1->E2 A1 Collect & Compile Data E2->A1 A2 Statistical Analysis (Repeatability, Reproducibility) A1->A2 A3 Final Report & Method Validation Statement A2->A3

Caption: Inter-laboratory validation workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Homogenize Animal Tissue Sample S2 Extract with Acetone/Hexane S1->S2 S3 Purify with Solid-Phase Extraction (SPE) S2->S3 A1 UPLC Separation (BEH C18 Column) S3->A1 A2 Tandem Mass Spectrometry (MRM Mode) A1->A2 D1 Quantification A2->D1 D2 Reporting D1->D2

Caption: UPLC-MS/MS workflow for DNOC in animal tissues.

References

Comparing the genotoxic effects of DNOC with other nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Genotoxic Effects of DNOC and Other Nitroaromatic Compounds

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of nitroaromatic compounds is critical for safety and risk assessment. This guide provides a comparative analysis of the genotoxic effects of 4,6-dinitro-o-cresol (DNOC) alongside other significant nitroaromatic compounds. The information is supported by experimental data and detailed methodologies for key genotoxicity assays.

Comparative Genotoxicity Data

The genotoxicity of nitroaromatic compounds is often linked to the metabolic reduction of their nitro groups, which can lead to reactive intermediates capable of damaging DNA.[1][2] The degree of nitration and the position of the nitro groups on the aromatic ring can significantly influence the compound's mutagenic and genotoxic potential.[3] The following tables summarize quantitative data from various genotoxicity studies.

Table 1: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium)

CompoundStrainMetabolic Activation (S9)ResultReference
DNOC TA98, TA1537WithoutPositive (Frameshift mutations)[4]
DNOC TA100WithoutPositive (Base-pair substitution)[4]
DNOC TA98, TA100WithDecreased mutagenicity[4]
2,4,6-Trinitrotoluene (TNT) TA98, TA100WithoutPositive[2]
N-methyl-N,2,4,6-tetranitroaniline (Tetryl) MultipleWithoutPositive (Direct-acting mutagen)[3]
Dinitrotoluene (DNT) Isomers MultipleNot specifiedPositive (Lower mutagenicity than TNT)[2]
4-Nitroaniline Not specifiedNot specifiedNot specified in results[3]

Table 2: Comparative DNA Damage in the Comet Assay

CompoundSystemConcentrationEndpointResultReference
DNOC Rat HepatocytesNot specifiedDNA DamagePositive[4]
Trinitrotoluene (TNT) Zebrafish Embryos0.1 mg/LDNA Damage (% Tail DNA)Significant increase in DNA damage[5]
2-Amino-4,6-dinitrotoluene (2-ADNT) Zebrafish Embryos1.0 mg/LDNA Damage (% Tail DNA)Significant increase, but 3-4x lower than TNT[5]
4-Amino-2,6-dinitrotoluene (4-ADNT) Zebrafish EmbryosNot specifiedDNA Damage (% Tail DNA)Significant increase, but 3-4x lower than TNT[5]

Table 3: Chromosomal Damage Assays

CompoundAssaySystemResultReference
DNOC Chromosomal AberrationsRat Bone Marrow (in vivo)Positive[4]
DNOC Chromosomal AberrationsMouse Germ Cells (in vivo)Positive[4]
DNOC Dominant Lethal MutationsMice (in vivo)Positive[4]
DNOC Sister Chromatid ExchangeHuman Peripheral Lymphocytes (in vitro)Negative[4]

Signaling Pathways and Workflows

Mechanism of Genotoxicity for Nitroaromatic Compounds

The genotoxicity of many nitroaromatic compounds is initiated by the enzymatic reduction of the nitro group. This process, often carried out by nitroreductases present in both bacteria and eukaryotic cells, can generate reactive nitroso and hydroxylamine intermediates.[2][6] These electrophilic metabolites can form covalent adducts with DNA, leading to mutations and other forms of genetic damage.[7] Some compounds can also induce oxidative stress through the generation of reactive oxygen species (ROS), which further contributes to DNA damage.[8][9]

G cluster_0 Cellular Environment NAC Nitroaromatic Compound ENZ Nitroreductase Enzymes NAC->ENZ Metabolic Activation ROS Reactive Oxygen Species (ROS) NAC->ROS Redox Cycling RI Reactive Intermediates (e.g., Hydroxylamine) ENZ->RI Adducts DNA Adducts RI->Adducts Breaks DNA Strand Breaks ROS->Breaks DNA DNA Adducts->DNA Mutation Gene Mutations & Chromosomal Aberrations Adducts->Mutation Breaks->DNA Breaks->Mutation

Caption: Proposed pathway for nitroaromatic compound genotoxicity.

Standard Workflow for In Vitro Genotoxicity Assessment

A standard battery of in vitro tests is recommended by regulatory bodies like the OECD to comprehensively evaluate the genotoxic potential of a chemical.[1] This tiered approach typically begins with a bacterial gene mutation assay (Ames test) followed by mammalian cell assays to detect chromosomal damage (e.g., Micronucleus or Chromosomal Aberration assay).[1]

G start Test Compound ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) start->ames micronucleus In Vitro Micronucleus Test (OECD 487) start->micronucleus comet In Vitro Comet Assay (DNA Strand Breaks) start->comet result1 Gene Mutation Potential ames->result1 result2 Chromosomal Damage Potential micronucleus->result2 comet->result2 end Genotoxicity Profile result1->end result2->end

Caption: A tiered workflow for assessing chemical genotoxicity.

Experimental Protocols

Detailed methodologies for the principal assays used to evaluate the genotoxicity of nitroaromatic compounds are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a substance's potential to induce gene mutations.[10] It uses specific strains of Salmonella typhimurium or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) and evaluates a chemical's ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid.[1][11]

Principle: Auxotrophic bacteria are exposed to the test compound and plated on a minimal medium lacking the specific amino acid. Only bacteria that undergo a reverse mutation will form colonies. An increase in the number of revertant colonies compared to a negative control indicates mutagenic potential.[10] The assay is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[1]

Protocol:

  • Strain Preparation: Inoculate appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.[1]

  • Metabolic Activation: If required, prepare the S9 mix from the liver homogenate of rats induced with Aroclor 1254 or a similar agent.[12]

  • Exposure (Pre-incubation Method):

    • In a test tube, mix 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of S9 mix (or a buffer for tests without activation).[12]

    • Incubate the mixture at 37°C for 20-30 minutes.[13]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.[11][12]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[14]

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.[14]

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for quantifying DNA damage, particularly single and double-strand breaks, in individual cells.[15][16]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind DNA "nucleoids".[16] During electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail relative to the head correlate with the amount of DNA damage.[15]

Protocol:

  • Cell Preparation: Expose a suspension of cultured cells (e.g., human lymphocytes or CHO cells) to the test compound for a defined period.

  • Embedding: Mix approximately 10,000 cells with 0.5% low melting point agarose at 37°C and pipette onto a pre-coated microscope slide. Allow it to solidify at 4°C.[16]

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[16]

  • DNA Unwinding (Alkaline Version): Place slides in a horizontal electrophoresis tank filled with cold alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[16]

  • Electrophoresis: Apply a voltage of approximately 21-25 V for 20-30 minutes in the cold alkaline buffer.[16]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.[15]

  • Visualization and Scoring: Examine the slides using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the tail, tail length, and tail moment using specialized image analysis software.[15]

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, membrane-bound DNA fragments or whole chromosomes that lag behind during cell division and are not incorporated into the daughter nuclei.[17][18]

Principle: Cultured cells are treated with the test compound. To ensure that only cells that have undergone division are scored, cytokinesis is often blocked using Cytochalasin B, resulting in binucleated cells.[17] The frequency of micronuclei in these binucleated cells is then measured.

Protocol:

  • Cell Culture: Seed mammalian cells (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) in culture flasks or plates and allow them to proliferate.[18]

  • Exposure: Treat the cells with at least three concentrations of the test compound, along with positive and negative controls, for a period equivalent to 1.5-2 normal cell cycles.[1]

  • Cytokinesis Block: Add Cytochalasin B to the culture medium at an appropriate time to block cytokinesis without inhibiting nuclear division. The incubation continues for a duration that allows a majority of cells to complete one mitosis.[18][19]

  • Harvesting and Slide Preparation: Harvest the cells by trypsinization, followed by a hypotonic treatment and fixation. Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye such as DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[18] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

References

Safety Operating Guide

Proper Disposal of Dinitro-o-cresol (DNOC): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Dinitro-o-cresol (DNOC) in a research and development setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. DNOC is classified as a hazardous waste and is highly toxic, a potential mutagen, and poses an explosion risk under certain conditions.[1][2]

Immediate Safety and Handling Precautions

Before handling DNOC, it is imperative to use appropriate Personal Protective Equipment (PPE). All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves. Recommended materials include Natural Rubber, Neoprene, or Tychem® BR/LV and TK.[3]

    • Eye Protection: Use chemical safety goggles and a face shield.[3]

    • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[3][4]

    • Respiratory Protection: If there is a risk of dust generation or if ventilation is inadequate, a NIOSH-approved respirator is required. A respiratory protection program that meets OSHA standards must be implemented.[3]

  • Handling:

    • Minimize dust generation and accumulation.[5]

    • Avoid all contact with eyes, skin, or clothing.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in areas where DNOC is handled or stored.[3][4]

  • Storage:

    • Store in a cool, dry, well-ventilated, and securely locked area designated for poisons.[3]

    • Keep containers tightly closed.

    • DNOC is explosive when dry and should be kept moistened with up to 10% water.[3]

    • Store away from incompatible materials such as oxidizing agents, strong bases, and metals.[3]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of DNOC.

ParameterValueReference
EPA Hazardous Waste Code P047[2][6]
Reportable Quantity (RQ) 10 lbs (4.54 kg)
Occupational Exposure Limit (ACGIH TLV-TWA) 0.2 mg/m³ (skin)[4]
Recommended Incineration Temperature 820–1,600°C[7]
Required Water Content for Storage (to prevent explosion) up to 10%[3]

DNOC Disposal Workflow

The logical flow for the safe management and disposal of DNOC waste is outlined below. This process begins with proper handling and culminates in compliant disposal by a certified entity.

DNOC_Disposal_Workflow start Start: Handling DNOC ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Step 1 spill Spill Occurs start->spill Contingency segregation Waste Segregation ppe->segregation Step 2 container Use Designated, Labeled Hazardous Waste Container segregation->container Procedure storage Store Sealed Container in Secure, Ventilated Area segregation->storage Step 3 labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling Detail contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs Step 4 disposal_co Arrange Pickup by Licensed Disposal Company contact_ehs->disposal_co Action transport Transport to Certified Treatment, Storage, and Disposal Facility (TSDF) disposal_co->transport Action incineration Final Disposal: High-Temperature Incineration transport->incineration Action end End: Compliant Disposal incineration->end spill_protocol Follow Spill Response Protocol spill->spill_protocol spill_protocol->segregation

Caption: Logical workflow for the safe disposal of this compound (DNOC).

Spill Response Protocol

In the event of a DNOC spill, immediate and deliberate action is required to mitigate risks.

  • Evacuate & Secure: Evacuate all non-essential personnel from the immediate area. Secure and control access to the spill zone.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[3]

  • Cleanup (with full PPE):

    • For Solids: If appropriate, moisten the material first to prevent dusting.[4] Carefully sweep or vacuum the spilled substance into a sealable, labeled hazardous waste container.[4][5]

    • For Liquids: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3] Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly once the material has been collected.[3]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Segregation and Collection

Proper segregation is the foundation of compliant chemical waste management.

  • Designated Container: Use a dedicated, properly labeled hazardous waste container for all DNOC waste. This includes unused or expired products, contaminated solutions, and solid materials like pipette tips, gloves, and wipes.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "4,6-Dinitro-o-cresol," and any other identifiers required by local and federal regulations.[8] The container must remain closed except when adding waste.

Disposal Procedures

Under no circumstances should DNOC or its containers be disposed of in the regular trash or poured down the drain.[8] Discharging this chemical into the environment is strictly prohibited due to its high toxicity to aquatic life.[1]

  • Contact EHS: Your institution's EHS department is the primary point of contact for arranging chemical waste disposal.[3][8] They will provide specific guidance and ensure compliance with all regulations.

  • Licensed Disposal Company: DNOC waste must be transferred to a licensed hazardous material disposal company.[2][8]

  • Recommended Disposal Method: The most common and effective method for the final disposal of DNOC is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[7][8]

Experimental Protocols Cited

While high-temperature incineration is the standard industrial disposal method, research has been conducted on alternative neutralization techniques. One such method is detonative combustion.

Methodology: Detonative Combustion of DNOC Waste [9]

  • Objective: To neutralize DNOC pesticide waste by using it as a fuel component in an explosive mixture with an oxidizer.

  • Materials:

    • Waste this compound (DNOC)

    • Porous ammonium nitrate (oxidizer)

  • Procedure:

    • An explosive mixture is prepared with a specific composition: 81.36% ammonium nitrate and 18.64% DNOC-fuel.

    • The mixture is placed in plastic containers.

    • The containers are placed in a controlled environment, such as a steel explosion chamber or shot-holes in soil or a quarry, and covered with a shield of sand.

    • The mixture is detonated. The high temperatures and pressures of the detonation are intended to decompose the DNOC into less harmful substances.

  • Analysis: Post-detonation samples of the surrounding soil or sand are collected and analyzed using gas chromatography (GC) to determine the efficiency of DNOC decomposition.

Disclaimer: This protocol is for informational purposes only and describes a specialized, high-risk experimental procedure. It should not be attempted outside of a facility specifically designed and licensed for such operations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dinitro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of Dinitro-o-cresol (DNOC) in a laboratory setting, ensuring the protection of researchers and the integrity of drug development processes.

This compound (DNOC) is a highly toxic compound that demands rigorous safety protocols to prevent severe health risks to laboratory personnel.[1][2][3] Fatal if swallowed, inhaled, or in contact with skin, this chemical necessitates a comprehensive approach to personal protection, handling, and disposal.[1][2] Adherence to these guidelines is critical for maintaining a safe research environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling DNOC, a multifaceted approach to personal protective equipment is mandatory. This includes comprehensive protection for the skin, eyes, and respiratory system to prevent exposure.[1][4]

Engineering Controls: All work with DNOC must be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[1] Facilities should also be equipped with an eyewash station and a safety shower for immediate use in case of accidental exposure.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: For solid DNOC, impact-resistant safety glasses with side shields are required.[4] When working with DNOC in solution, indirect-vent, impact, and splash-resistant goggles are necessary.[4] For activities with a high risk of splashing, a face shield should be worn in conjunction with goggles.[4]

  • Respiratory Protection: In situations where ventilation is inadequate or during emergency situations, a self-contained breathing apparatus (SCBA) is required.[1][6] For exposures up to 2 mg/m³, an air-purifying full-facepiece respirator with N95, R95, or P95 filters may be used.[6]

  • Skin and Body Protection: Wear protective work clothing to prevent any skin contact.[1][4] Contaminated clothing should be removed immediately and laundered by trained personnel before reuse.[4] Do not take contaminated clothing home.[4][7]

Exposure Control Parameter Value Source
Threshold Limit Value (TLV) 0.2 mg/m³ (inhalable fraction and vapor)[7][8]
OSHA Permissible Exposure Limit (PEL) Not specified in search results
NIOSH Recommended Exposure Limit (REL) Not specified in search results
Lethal Dose 50 (LD50), Oral (Rat) 7 mg/kg
Lethal Dose 50 (LD50), Skin (Rat) 200 mg/kg

Operational Plan for Handling this compound

A systematic approach to handling DNOC, from preparation to disposal, is critical to minimizing risk.

1. Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Gather all necessary PPE and inspect it for integrity.

  • Prepare all necessary equipment and reagents before handling DNOC.

  • Have an emergency plan in place, including the location of the safety shower, eyewash station, and spill kit.

2. Handling:

  • Wear all required PPE before entering the designated handling area.

  • Dispense DNOC carefully to avoid the creation of dust or aerosols.[2] If appropriate, moisten the solid material to prevent dusting.[7][8]

  • Keep containers of DNOC tightly closed when not in use.[5]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[9]

3. Decontamination:

  • Upon completion of work, decontaminate all surfaces and equipment.

  • Remove and wash contaminated clothing and gloves before reuse.[9]

  • In case of skin contact, immediately wash the affected area with soap and plenty of water.[2][6]

  • In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6]

4. Spill Response:

  • Evacuate the area and restrict access.[4]

  • Eliminate all ignition sources.[4]

  • For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth, and place in a sealed container for disposal.[4]

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[5] Avoid generating dust.[5]

  • Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal Plan

DNOC and its containers must be disposed of as hazardous waste.[4]

  • Waste Collection: Collect all DNOC waste in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, regional, national, and international regulations.[1] Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for specific guidance.

  • Prohibited Disposal Methods: Do not dispose of DNOC with household waste.[10] It should not be burned or buried.[10]

DNOC_Handling_Disposal_Workflow DNOC Handling and Disposal Workflow cluster_preparation 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_decontamination 3. Decontamination cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Equipment prep2->prep3 handle1 Dispense DNOC Carefully prep3->handle1 handle2 Keep Containers Closed handle1->handle2 spill Spill Occurs handle1->spill handle3 Avoid Skin/Eye Contact handle2->handle3 decon1 Decontaminate Surfaces handle3->decon1 decon2 Remove/Wash Contaminated PPE decon1->decon2 disp1 Collect in Labeled, Sealed Containers decon2->disp1 disp2 Dispose as Hazardous Waste disp1->disp2 spill_response Execute Spill Response Protocol spill->spill_response spill_response->disp1

Caption: Workflow for safe handling and disposal of DNOC.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。